Agroclavine(1+)

Catalog No.
S639334
CAS No.
M.F
C16H19N2+
M. Wt
239.33 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agroclavine(1+)

Product Name

Agroclavine(1+)

IUPAC Name

(6aR,10aR)-7,9-dimethyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-7-ium

Molecular Formula

C16H19N2+

Molecular Weight

239.33 g/mol

InChI

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/p+1/t13-,15-/m1/s1

InChI Key

XJOOMMHNYOJWCZ-UKRRQHHQSA-O

Canonical SMILES

CC1=CC2C(CC3=CNC4=CC=CC2=C34)[NH+](C1)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)[NH+](C1)C

Agroclavine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of agroclavine. The major species at pH 7.3. It is a conjugate acid of an agroclavine.

agroclavine ergot alkaloid biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

From Agroclavine to Pharmaceutical Precursors

Agroclavine is a branch point in the ergot alkaloid pathway. Its most significant role is as a precursor to D-lysergic acid (DLA), the key pharmacophore for many ergot-derived pharmaceuticals [1].

The conversion is a two-step oxidation process catalyzed by a cytochrome P450 monooxygenase, CloA [2] [3] [1]: AgroclavineElymoclavinePaspalic acidD-Lysergic Acid (DLA)

D-Lysergic acid is then used by non-ribosomal peptide synthetases (NRPS) like LPS1 and LPS2 to produce ergopeptines (e.g., ergotamine) and simple amides (e.g., ergometrine) [4] [2] [3].

Production & Experimental Strategies

Producing agroclavine and its derivatives natively in ergot fungi can be inefficient. Heterologous production in engineered microbial cell factories offers a more sustainable and controllable alternative. Key quantitative data from recent studies are shown in the table below.

Production System Host Organism Key Strategy Reported Titer Citation
Combined MCF/CFS Aspergillus nidulans & Cell-Free Pathway split; early steps in MCF, late steps (EasC, EasD, EasA, EasG) in optimized CFS. 1209 mg/L (Agroclavine) [5]
Native Production Claviceps sp. strain c106 Optimization of complex media (sucrose, citric acid, yeast extract). 1.5 - 2 g/L (Agroclavine) [6]
Full Pathway Reconstitution Aspergillus oryzae Introduced entire agroclavine pathway plus CloA' for DLA. 52.68 mg/L (D-Lysergic Acid) [3]
Full Pathway Reconstitution Saccharomyces cerevisiae Screened functional enzyme orthologues (EasE, EasA, CloA) for activity in yeast. 1.7 mg/L (D-Lysergic Acid) [1]
Detailed Cell-Free System (CFS) Protocol for Late-Stage Agroclavine Production

This protocol is for the four-enzyme CFS used to convert N-Me-DMAT to agroclavine, achieving high titers [5].

  • Protein Expression and Purification:

    • Gene Source: Synthesize cDNAs of easC, easD, easA, and easG from a ergot alkaloid-producing fungus (e.g., Claviceps purpurea).
    • Cloning: Insert genes into pET28a vector for expression in E. coli BL21(DE3).
    • Expression: Culture in LB medium with kanamycin (50 µg/mL). Induce protein expression with 0.1 mM IPTG.
    • Purification: Lyse cells and purify the His-tagged enzymes using nickel affinity chromatography (HisTrap column). Elute with imidazole (250 mM). Concentrate and perform buffer exchange into Tris-HCl (20 mM, pH 7.5) with glycerol (10%).
  • Enzyme Assay:

    • Reaction Setup: In a 2 mL system, combine the purified enzymes (EasC, EasD, EasA, EasG) with the substrate (N-Me-DMAT or prechanoclavine) and necessary cofactors (e.g., NADPH, FAD).
    • Incubation & Quenching: Incubate at 30°C. Quench the reaction by adding methanol.
    • Analysis: Centrifuge and filter the supernatant. Analyze for agroclavine production using HPLC and LC-MS (monitoring for [M+H]+ ion of m/z 239).

Agroclavine Biosynthesis Pathway

The following diagram illustrates the complete enzymatic pathway from L-tryptophan to agroclavine and onward to D-lysergic acid.

Start L-Tryptophan + DMAPP DMAT DMAT (2) Start->DMAT DmaW NMeDMAT 4-DMA-L-Abrine (3) DMAT->NMeDMAT EasF Chanoclavine Chanoclavine-I (4) NMeDMAT->Chanoclavine EasE EasC ChanAld Chanoclavine-I Aldehyde Chanoclavine->ChanAld EasD Agroclavine Agroclavine ChanAld->Agroclavine EasA EasG Elymoclavine Elymoclavine Agroclavine->Elymoclavine CloA DLA D-Lysergic Acid (DLA) Elymoclavine->DLA CloA

References

chanoclavine-I to agroclavine enzymatic conversion

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic Conversion Overview

The conversion of chanoclavine-I aldehyde to agroclavine is a critical step in the ergot alkaloid biosynthesis pathway in fungi like Claviceps purpurea. This reaction is catalyzed by the enzyme agroclavine synthase (EasG), which is an NADPH-dependent oxidoreductase (systematic name: agroclavine:NADP+ oxidoreductase) [1].

  • Enzyme Identity: EasG is a monomeric protein of 290 amino acids with a molecular mass of approximately 31.9 kDa [2].
  • Reaction Mechanism: The conversion proceeds via a non-enzymatic adduct of chanoclavine-I aldehyde with reduced glutathione (GSH). Following the formation of this adduct, EasG catalyzes its reduction to form agroclavine [2].
  • Cofactors: The reaction requires NADPH as a cofactor [2] [1].
  • EC Number: This enzyme is classified under EC 1.5.1.46 [1].

The following diagram illustrates this key biosynthetic pathway.

G Chanoclavine_I_Aldehyde Chanoclavine_I_Aldehyde GSH_Adduct GSH- Iminium Intermediate Chanoclavine_I_Aldehyde->GSH_Adduct Non-enzymatic with Glutathione Agroclavine Agroclavine GSH_Adduct->Agroclavine EasG Catalyzed EasG EasG NADPH NADPH NADPH->EasG

Simplified pathway for the conversion of chanoclavine-I aldehyde to agroclavine, facilitated by EasG and glutathione [2] [1].

Key Quantitative Data

The table below summarizes the core characteristics of the enzyme EasG and its catalyzed reaction.

Property Description
Enzyme Name Agroclavine Dehydrogenase [1]
Gene Name easG [2] [1]
EC Number EC 1.5.1.46 [1]
Protein Size 290 amino acids, ~31.9 kDa [2]
Reaction Chanoclavine-I aldehyde → Agroclavine [2]
Cofactors NADPH (essential), Glutathione (GSH) [2] [1]
Mechanistic Note Proceeds via a non-enzymatically formed glutathione-iminium adduct [2] [1]

Experimental Protocol

For researchers aiming to study this enzymatic activity, here is a detailed methodology based on the purification and assay of recombinant EasG.

  • 1. Enzyme Production: The His-tagged EasG (His₆-EasG) was recombinantly overproduced in E. coli and purified to homogeneity using affinity chromatography [2].
  • 2. Standard Enzyme Assay: The in vitro enzyme assay contains:
    • Purified EasG protein.
    • Substrate: Chanoclavine-I aldehyde.
    • 1 mM NADPH.
    • 1 mM Reduced Glutathione (GSH) in an appropriate reaction buffer [2].
  • 3. Product Analysis: The reaction product, agroclavine, can be unequivocally identified and confirmed by NMR spectroscopy and Mass Spectrometry (MS) analysis [2].

Key Research Notes

  • Branch Point Control: Chanoclavine-I aldehyde is a significant branch point in ergot alkaloid biosynthesis. In Clavicipitaceae fungi (like C. purpurea), the pathway proceeds to agroclavine via EasG. In contrast, in Trichocomaceae fungi (like Aspergillus fumigatus), a different homologue of the enzyme (e.g., FgaFS) directs the pathway towards festuclavine [2] [3].
  • Direction of Reaction: The official enzyme nomenclature (EC 1.5.1.46) describes the reaction in the direction of agroclavine oxidation. However, the in vitro assay evidence confirms that the purified EasG protein catalyzes the reductive conversion of chanoclavine-I aldehyde to agroclavine in the presence of NADPH [2] [1].

References

fungal producers of agroclavine Claviceps Aspergillus

Author: Smolecule Technical Support Team. Date: February 2026

Fungal Producers of Agroclavine

Fungal Species Primary Ergot Alkaloid Products Genetic Capacity for Agroclavine Production Key Genetic Features
Claviceps fusiformis Agroclavine, Elymoclavine [1] Native producer; pathway stops at agroclavine/elymoclavine [1] Has a mostly complete EAS cluster, but mutations in lpsB and cloA genes prevent further synthesis [1] [2].
Claviceps purpurea Lysergic acid, Ergopeptines [1] Native producer; agroclavine is a pathway intermediate [3] Possesses a complete and functional EAS cluster, including the functional cloA gene for converting agroclavine [1] [3].
Aspergillus fumigatus Not specified in results Contains ergot alkaloid biosynthesis genes [1] Can be used in heterologous expression systems for ergot alkaloid pathway genes [3].

Genes in the Agroclavine Biosynthesis Pathway

The table below details the core genes involved in the early stages of the ergot alkaloid pathway, leading to the production of agroclavine. Much of this information is derived from the characterized elymoclavine biosynthetic gene cluster in Claviceps fusiformis (MIBiG ID: BGC0001267) [2].

Gene Function in Agroclavine Synthesis Evidence/Source
dmaW Catalyzes the first committed step in the pathway [2]. Gene present in the C. fusiformis cluster [2].
easA Encodes a putative oxidase involved in the pathway [2]. Gene present in the C. fusiformis cluster [2].
easC Encodes a putative catalase [2]. Gene present in the C. fusiformis cluster [2].
easD Encodes an oxidoreductase [2]. Gene present in the C. fusiformis cluster [2].
easE Encodes an oxidoreductase [2]. Gene present in the C. fusiformis cluster [2].
easF Ergot alkaloid biosynthetic protein [2]. Gene present in the C. fusiformis cluster [2].
easG Catalyzes the conversion of chanoclavine-I aldehyde to agroclavine [4]. Gene present in the C. fusiformis cluster; function detailed in biochemical study [4] [2].

Experimental Production & Yield Data

Recent research has focused on engineering other microorganisms, such as yeast, to overproduce agroclavine. The table below shows quantitative results from one such study.

Production Host Engineering Strategy Key Genetic Modifications Reported Agroclavine Yield Source
Saccharomyces cerevisiae (Yeast) Modular pathway compartmentalization and optimization [5]. Best enzyme combination (C. fusiformis EasA with C. purpurea EasD/EasG); ER anchoring; improved NADPH supply; relocalized DmaW [5]. 152.8 mg/L (fed-batch fermentation) [5] [5]

Core Experimental Protocol for Agroclavine Production in Yeast

For researchers aiming to reproduce or build upon the high-yield production of agroclavine, the following methodology summarizes the key steps as described in the study by [5]:

  • Pathway Reconstitution: The entire agroclavine synthetic pathway was reconstituted in Saccharomyces cerevisiae by expressing genes from Claviceps species.
  • Identification of Key Enzymes: The most efficient combination of enzymes was identified, specifically using EasA from *Claviceps fusiformis* with EasD and EasG from *Claviceps purpurea* [5].
  • Modular Compartmentalization:
    • The pathway was split into two modules at the chanoclavine-I intermediate.
    • The entire downstream module (from chanoclavine-I to agroclavine) was anchored to the Endoplasmic Reticulum (ER) membrane to improve efficiency.
  • Metabolic Engineering:
    • The NADPH supply was enhanced by overexpressing the POS5 gene.
    • The localization of the enzyme DmaW was changed from the peroxisome to the ER, which improved both its expression and the overall pathway flux.
  • Chromosomal Integration & Fermentation: All optimized genetic modules were integrated into the yeast chromosome for stable production. High yields were achieved through fed-batch fermentation [5].

Key Pathway and Conversion Process

The following diagram illustrates the core biosynthetic pathway and key conversion step to agroclavine, based on the described gene functions.

Chanoclavine_I_Aldehyde Chanoclavine_I_Aldehyde GSH_Adduct Non-enzymatic adduct with reduced glutathione Chanoclavine_I_Aldehyde->GSH_Adduct EasG EasG (Agroclavine Synthase) Agroclavine Agroclavine EasG->Agroclavine GSH_Adduct->EasG

The primary fungal producers of agroclavine are Claviceps fusiformis and Claviceps purpurea. The key difference lies in their genetic capacity to process agroclavine further. C. fusiformis has a truncated pathway and accumulates agroclavine/elymoclavine, while C. purpurea possesses a complete set of functional genes to convert agroclavine into more complex ergot alkaloids like lysergic acid [1]. Advanced metabolic engineering in yeast now enables high-yield production, offering an efficient alternative to native fungal fermentation [5].

References

The Biochemical Pathway from Agroclavine to Lysergic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The transformation of agroclavine into lysergic acid involves a defined pathway where agroclavine is oxidized sequentially. The following diagram illustrates this core biosynthetic pathway and the key enzyme involved.

A Agroclavine (C16H18N2) B Elymoclavine A->B Oxidation C Paspalic Acid B->C Oxidation D Lysergic Acid (C16H16N2O2) C->D Spontaneous Isomerization E CloA (Clavine Oxidase) E->A Catalyzes

The biosynthetic pathway from agroclavine to lysergic acid, driven by the CloA enzyme.

  • Key Structural Feature: The Δ8,9 double bond in agroclavine is essential for this conversion. Experimental evidence shows that festuclavine, a saturated analog lacking this double bond, is not transformed into lysergic acid [1] [2] [3].
  • Enzyme Specificity: The reaction is oxygen- and NADPH-dependent, and the enzyme activity is inhibited by carbon monoxide, which are characteristic traits of cytochrome P450 enzymes [4].
  • Final Step: The pathway proceeds through paspalic acid, which then undergoes a spontaneous (or possibly enzyme-guided) isomerization to form the more stable lysergic acid [5] [6].

Experimental Evidence and Key Protocols

The role of agroclavine has been established through classical feeding studies and modern genetic experiments.

Classical Substrate Feeding Study A foundational experiment demonstrated the direct conversion of agroclavine [1] [2].

  • Objective: To determine if agroclavine could be directly converted to lysergic acid amides.
  • Methodology:
    • Biological Material: Actively-growing sclerotial tissue of a mutant strain of Claviceps purpurea that cannot naturally synthesize ergot alkaloids was used.
    • Substrate Application: Agroclavine was fed to this tissue.
    • Control: Festuclavine (dihydro-agroclavine) was fed under identical conditions.
    • Analysis: The resulting products were analyzed to detect the formation of lysergic acid amides.
  • Key Outcome: Agroclavine was converted to lysergic acid amide with about 40% efficiency, while festuclavine was not transformed, proving the critical role of the double bond [1] [2].

Gene Disruption and Functional Expression Genetic approaches have identified and validated the specific enzyme responsible [5] [4].

  • Gene Disruption: Inactivation of the cloA gene in Claviceps purpurea resulted in mutant strains that accumulated agroclavine and elymoclavine but could not produce lysergic acid or downstream ergopeptides. Adding lysergic acid back to the mutant restored the synthesis of complex alkaloids like ergotamine, confirming CloA's specific role [5].
  • Heterologous Expression: The cloA gene has been functionally expressed in model systems like the yeast Saccharomyces cerevisiae.
    • Expression Host: Saccharomyces cerevisiae strain BJ2168.
    • Vector: pYES2/CT yeast expression vector.
    • Induction: Gene expression is induced with galactose.
    • Assay: Transformed yeast cells are incubated with agroclavine, and the conversion to elymoclavine and lysergic acid is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) [4].

Engineering and Optimizing the Biosynthesis

Recent research focuses on engineering the CloA enzyme to enhance the production of lysergic acid for pharmaceutical applications. The table below summarizes key findings from a 2023 study that engineered CloA variants.

CloA Enzyme Variant Experimental Host Key Finding / Performance
Wildtype CloA (from C. purpurea) Saccharomyces cerevisiae Capable of two-step oxidation from agroclavine to lysergic acid [4]
Some Natural Orthologs Saccharomyces cerevisiae Only perform the first oxidation (to elymoclavine); cannot produce lysergic acid [4]
Engineered Chimeric AT5 9Hypo CloA Saccharomyces cerevisiae 15 times higher lysergic acid production compared to wildtype enzyme [4]
  • Engineering Strategy: The F-G loop region of the CloA enzyme was identified as critical for directing substrate oxidation. Creating chimeric enzymes by swapping this region successfully altered and enhanced catalytic activity [4].
  • Agroclavine Production: A mutant Claviceps strain (c106) can produce agroclavine at high levels (1.5-2 g/L) in a complex medium, providing ample substrate for bioconversion [7].

The role of agroclavine in lysergic acid biosynthesis is well-characterized biochemically and genetically. Current research is leveraging this knowledge to engineer more efficient biological systems for the industrial production of valuable ergot alkaloid precursors.

References

Technical Guide: Agroclavine FAD-linked Oxidoreductase EasE Catalysis, Biosynthesis, and Engineering Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Agroclavine FAD-linked oxidoreductase EasE represents a pivotal catalytic enzyme within the biosynthetic pathway of ergot alkaloids, particularly in the formation of the complex tetracyclic ergoline ring system characteristic of agroclavine. These nitrogen-containing natural products, produced predominantly by fungi in the genera Claviceps, Aspergillus, and Penicillium, display diverse biological activities and include several FDA-approved pharmaceuticals for treating conditions such as parkinsonian syndrome and migraines, and as vasoconstrictors [1]. Agroclavine itself demonstrates anti-depressant activity and anti-Alzheimer effects, serving as a key raw material for the synthesis of various ergot-based pharmaceuticals [2]. The structural complexity of these compounds, featuring multiple stereocenters and conjugated ring systems, makes chemical synthesis challenging and economically unviable, necessitating efficient biosynthetic approaches [3].

EasE functions as a FAD-dependent oxidoreductase that catalyzes an essential transformation in the early stages of agroclavine biosynthesis, specifically in the conversion of N-methyldimethylallyltryptophan (N-Me-DMAT) to chanoclavine-I. This review provides a comprehensive technical examination of EasE catalysis, incorporating detailed experimental protocols, quantitative performance data, and pathway engineering strategies. Recent advances in metabolic engineering have demonstrated the potential for significantly enhanced agroclavine production, with combined microbial cell factory (MCF) and cell-free system (CFS) approaches achieving remarkable titers up to 1209 mg/L – the highest reported value to date [3]. This whitepaper aims to equip researchers and drug development professionals with the necessary technical foundation to advance work in ergot alkaloid biosynthesis, enzyme engineering, and pharmaceutical development.

Ergot Alkaloid Biosynthesis and the Role of EasE

Overview of Biosynthetic Pathway

The biosynthesis of ergot alkaloids represents a complex metabolic pathway that transforms simple precursors into structurally intricate molecules through a series of enzymatic reactions. The pathway initiates with the condensation of l-tryptophan and dimethylallyl pyrophosphate (DMAPP), catalyzed by the prenyltransferase DmaW, to form 4-γ,γ-dimethylallyltryptophan (DMAT) [1]. This intermediate subsequently undergoes N-methylation via the methyltransferase EasF, utilizing S-adenosyl methionine (SAM) as the methyl donor to yield N-methyldimethylallyltryptophan (N-Me-DMAT, also referred to as 4-DMA-l-abrine) [1]. The FAD-dependent oxidoreductase EasE then catalyzes the next critical transformation in conjunction with the catalase EasC, collectively converting N-Me-DMAT to chanoclavine-I through a process believed to involve decarboxylation and two oxidation steps [1].

The complete biosynthetic pathway from primary metabolites to agroclavine involves approximately 22 enzymes in native host organisms, encompassing both primary metabolic pathways for precursor generation and specialized tailoring modifications [3]. The shikimic acid pathway (6 enzymes) provides tryptophan, the mevalonate pathway (7 enzymes) generates DMAPP, and the SAM regeneration cycle (3 enzymes) supplies essential methyl groups, with the remaining pathway-specific enzymes (DmaW, EasF, EasE, EasC, EasD, EasA, and EasG) orchestrating the formation and modification of the ergoline ring system [3]. The table in Section 4.1 provides a comprehensive overview of these enzymatic steps and their corresponding catalytic functions.

Table 1: Key Enzymes in Early-Stage Agroclavine Biosynthesis

Enzyme Classification Catalytic Function Key Cofactors/Requirements
DmaW Prenyltransferase C4-prenylation of L-tryptophan using DMAPP DMAPP
EasF Methyltransferase N-methylation of DMAT S-adenosyl methionine (SAM)
EasE FAD-dependent oxidoreductase Conversion of N-Me-DMAT to chanoclavine-I precursor FAD, requires EasC (catalase)
EasC Catalase Works with EasE in chanoclavine-I formation Molecular oxygen
EasD FAD-linked dehydrogenase Oxidation of chanoclavine-I to chanoclavine-I-aldehyde FAD
EasA Aldehyde dehydrogenase Conversion of chanoclavine-I-aldehyde to agroclavine precursor NADPH
EasG Agroclavine dehydrogenase Final step in agroclavine formation
Position and Function of EasE in the Pathway

EasE occupies a strategic position in the ergot alkaloid biosynthetic pathway, functioning at the junction between the linear precursor assembly and the formation of the characteristic tricyclic ring system of chanoclavine-I. As a FAD-binding enzyme, EasE utilizes the redox properties of the flavin cofactor to catalyze oxidative transformations that ultimately lead to the formation of the C-ring of the ergoline structure. Gene knockout experiments in C. purpurea have demonstrated that disruption of easE results in accumulation of N-Me-DMAT and complete abolition of downstream ergot alkaloid production, confirming its essential role in the pathway [1]. Similarly, studies in A. fumigatus have shown that EasE (known as FgaOx1 in this species) is indispensable for ergot alkaloid biosynthesis beyond this step [1].

The following diagram illustrates the complete biosynthetic pathway from primary metabolites to agroclavine, highlighting the precise position and catalytic function of EasE:

G cluster_0 Early Pathway (Precursor Assembly) cluster_1 EasE-Catalyzed Step (Tricyclic Formation) cluster_2 Late Pathway (Ergoline Completion) Tryptophan Tryptophan DmaW DmaW Tryptophan->DmaW DMAPP DMAPP DMAPP->DmaW SAM SAM EasF EasF SAM->EasF DMAT DMAT DMAT->EasF N_Me_DMAT N_Me_DMAT EasE EasE N_Me_DMAT->EasE Chanoclavine_I Chanoclavine_I EasD EasD Chanoclavine_I->EasD Chanoclavine_aldehyde Chanoclavine_aldehyde EasA EasA Chanoclavine_aldehyde->EasA Agroclavine Agroclavine EasG EasG Agroclavine->EasG DmaW->DMAT Prenylation EasF->N_Me_DMAT N-methylation EasE->Chanoclavine_I Oxidation EasC EasC EasC->EasE Cooperation EasD->Chanoclavine_aldehyde Oxidation EasA->Agroclavine Cyclization

Diagram 1: Agroclavine biosynthetic pathway highlighting EasE catalysis

The diagram illustrates how EasE functions as a gateway enzyme controlling the flux into the tricyclic intermediates that eventually form the complete ergoline structure. The requirement for both EasE and EasC (catalase) suggests a complex catalytic mechanism potentially involving reactive oxygen species management, which represents an active area of investigation.

Catalytic Mechanism of FAD-linked Oxidoreductase EasE

Biochemical Characterization

EasE belongs to the oxidoreductase enzyme family, specifically functioning as a FAD-linked oxidoreductase that catalyzes electron transfer reactions using FAD (flavin adenine dinucleotide) as a prosthetic group. Oxidoreductases represent a large group of enzymes that catalyze redox reactions through mechanisms involving oxygen insertion, hydride transfer, or proton extraction, typically employing NAD, FAD, or NADP as cofactors [4]. The FAD cofactor in EasE enables the enzyme to participate in redox transformations essential for the conversion of N-Me-DMAT to chanoclavine-I, though the precise mechanistic details continue to be elucidated through ongoing research.

Biochemical studies indicate that the conversion of N-Me-DMAT to chanoclavine-I requires at least one decarboxylation and two oxidation steps [1]. This complex transformation appears to necessitate the coordinated activity of both EasE and EasC, with the catalase component potentially serving to protect the system from reactive oxygen species generated during the oxidation reactions. The FAD cofactor likely facilitates the electron transfer processes through its reversible redox cycling between oxidized and reduced states (FAD/FADH₂), a characteristic mechanism employed by flavin-dependent enzymes. This catalytic strategy enables the enzyme to mediate challenging oxidative transformations that are essential for establishing the stereochemical and structural features of the ergoline ring system.

Structural Insights and Homology Modeling

While detailed structural information for EasE from ergot alkaloid producers remains limited, homology modeling provides a valuable approach for generating three-dimensional structural predictions that can inform mechanistic understanding and guide experimental investigations. Homology modeling, also known as comparative modeling, constructs atomic-resolution models of target proteins based on their amino acid sequence and experimental three-dimensional structures of related homologous proteins (templates) [5]. The fundamental premise underlying this approach is that protein tertiary structure is evolutionarily more conserved than amino acid sequence [5].

The homology modeling process typically involves four key steps: template selection, target-template alignment, model construction, and model assessment [5]. For difficult targets like EasE, where sequence identity to available templates may be relatively low (<25%), advanced methods such as profile-profile alignment and protein threading may be required to identify suitable templates [6] [5]. The quality of the resulting model depends heavily on the sequence alignment quality and template structure accuracy, with models typically achieving 2-4 Å Cα root-mean-square deviation from native structures at 25% sequence identity [5].

Table 2: Homology Modeling Software and Applications for Enzymes like EasE

Software Tool Methodology Advantages for Oxidoreductase Modeling Limitations
MODELLER Satisfaction of spatial restraints Well-established for difficult homologs; CASP-validated Requires expertise; manual intervention often needed
SWISS-MODEL Automated homology modeling User-friendly workspace; good for high-identity cases Limited control over modeling parameters
I-TASSER Hierarchical protein structure modeling Effective for distant homology detection; automated Computationally intensive
Prime Structural information incorporation Superior performance at low sequence identity (<25%) Commercial software requiring license
PROCHECK Model validation Comprehensive stereochemical quality assessment Only validation, not model building

For EasE characterization, researchers can employ homology modeling to predict active site architecture, FAD-binding domains, and substrate access channels, generating testable hypotheses about the catalytic mechanism. The resulting models can inform site-directed mutagenesis experiments to identify critical residues for catalysis and cofactor binding. Additionally, molecular dynamics simulations can assess the conformational stability of EasE models and provide insights into structural flexibility that may influence catalytic function [7].

Experimental Data and Production Optimization

Quantitative Analysis of Agroclavine Production Systems

Substantial efforts have been directed toward optimizing agroclavine production through metabolic engineering strategies, with recent breakthroughs achieving dramatically improved titers. The table below summarizes key performance metrics across different production systems:

Table 3: Comparative Analysis of Agroclavine Production Systems

Production System Host Organism Key Engineering Strategies Maximum Titer (mg/L) Time Period Reference
Combined MCF-CFS Aspergillus nidulans + cell-free Pathway splitting at EasE; MCF for early pathway, CFS for late pathway 1209 3 months [3]
Modular compartmentalization Saccharomyces cerevisiae ER anchoring of downstream modules; NADPH supply enhancement 152.8 (fed-batch) Not specified [2]
Modular compartmentalization Saccharomyces cerevisiae POS5 overexpression; DmaW relocalization to ER 101.6 (flask) Not specified [2]
Initial engineered strain Saccharomyces cerevisiae Basic pathway reconstitution 0.42 (flask) Not specified [2]

The remarkable 1209 mg/L titer achieved through the combined microbial cell factory (MCF) and cell-free system (CFS) approach represents a groundbreaking advancement in ergot alkaloid production [3]. This innovative strategy splits the complete biosynthetic pathway at the EasE catalytic step, utilizing an MCF (specifically Aspergillus nidulans) for the early pathway steps and a four-enzyme CFS for the subsequent transformations. This configuration effectively circumvents limitations associated with each individual system, including precursor supply constraints, inefficient product transport across cell membranes, and low expression or activity of foreign enzymes [3].

Pathway Engineering and Bottleneck Identification

Comprehensive engineering of the agroclavine biosynthetic pathway in Saccharomyces cerevisiae has identified critical bottleneck steps that limit production efficiency. Systematic analysis revealed that separate enzyme distribution within the downstream module (post-chanoclavine-I) and low expression of DmaW and EasE in the upstream module represented major constraints on pathway flux [2]. Targeted intervention through endoplasmic reticulum (ER) anchoring of the entire downstream module improved pathway coordination and enhanced agroclavine yield by 2.06-fold [2].

Further optimization through NADPH supply enhancement via POS5 overexpression increased agroclavine production by 27.4%, reflecting the cofactor demands of the pathway enzymes including EasE [2]. Additionally, relocalization of DmaW from peroxisomes to the ER not only improved protein expression but also accelerated agroclavine accumulation by 59.9%, demonstrating the importance of subcellular compartmentalization for pathway efficiency [2]. The cumulative effect of these engineering interventions resulted in a 241-fold improvement over the initial strain, highlighting the tremendous potential of systematic pathway optimization for complex natural product biosynthesis [2].

Experimental Protocols and Methodologies

Enzyme Assay Procedures

Biochemical characterization of EasE activity typically employs in vitro enzyme assays utilizing purified protein components and defined substrates. The following protocol outlines a standardized approach for assessing EasE oxidoreductase activity:

  • Protein Purification: Heterologously express EasE (and associated enzymes like EasC) in E. coli BL21(DE3) using pET28a vectors with N-terminal His-tags. Induce protein expression with 0.1 mM IPTG at appropriate temperature conditions. Purify proteins using nickel affinity chromatography (HisTrap HP columns), with binding in Tris-HCl buffer (20 mM, pH 7.5-8.0), washing with 40 mM imidazole, and elution with 250 mM imidazole. Concentrate purified proteins using 30 kDa Amicon Ultra centrifugal filters and exchange into appropriate assay buffers [3].

  • Enzyme Assay Setup: Conduct assays in 50 μL or 2 mL reaction volumes containing purified EasE (and EasC when required), substrate (N-Me-DMAT or PCC at appropriate concentrations), and necessary cofactors (FAD, NADPH, etc.) in Tris-HCl or phosphate buffer. Variations in enzyme concentrations, cofactor availability, and reaction conditions (pH, temperature) should be systematically tested to determine optimal parameters [3].

  • Reaction Termination and Analysis: Quench assays at appropriate timepoints by adding methanol (typically 1:1 volume ratio). Centrifuge mixtures at 12,000 × g for 5 minutes to precipitate proteins. Filter supernatants through 0.22-μm microfilters before analysis [3].

  • Analytical Methods: Utilize HPLC systems (e.g., Shimadzu LC-2030C) with C18 reverse-phase columns (e.g., Phenomenex Gemini, 250 × 4.6 mm, 5 μm) for separation. Employ LC-MS systems (e.g., Agilent 1200 HPLC/6520 QTOF) with C18 analytical columns (e.g., Welch Ultimate XB-C18, 100 × 2.1 mm, 3 μm) for structural confirmation and quantification. Implement gradient elution programs with aqueous-acetonitrile mobile phases containing 0.1% formic acid [3].

Metabolic Engineering and Strain Construction

Host engineering for agroclavine production requires systematic assembly of biosynthetic pathways and optimization of host metabolism:

  • Pathway Reconstitution: Clone genes from native producers (Claviceps fusiformis, C. purpurea, Aspergillus fumigatus) into appropriate expression vectors. For yeast engineering, utilize modular assembly systems with strong constitutive or inducible promoters. Identify optimal enzyme combinations through screening homologs from different natural producers [2].

  • Modular Compartmentalization: Divide pathway into functional modules based on expression levels and subcellular localization. Anchor membrane-associated or cooperating enzymes to specific organelles (e.g., ER membrane) to enhance substrate channeling. Identify rate-limiting steps through analysis of intermediate accumulation and protein expression profiling [2].

  • Cofactor Engineering: Enhance reducing equivalent supply through overexpression of genes involved in cofactor regeneration (e.g., POS5 for NADPH regeneration). Modify cofactor specificity of oxidoreductases when necessary to match host preference [2].

  • Fed-Batch Fermentation: Implement controlled bioreactor conditions with optimized feeding strategies to maintain precursor availability while minimizing feedback inhibition or toxicity. Monitor biomass, nutrient consumption, and intermediate accumulation throughout the fermentation process [2].

Applications and Future Research Directions

The biocatalytic potential of EasE and associated ergot alkaloid biosynthetic enzymes extends beyond natural product synthesis to include biotechnological applications in pharmaceutical production and enzyme engineering. The demonstrated efficiency of combined MCF-CFS systems for agroclavine production highlights the potential for industrial-scale application of these approaches for complex alkaloid biosynthesis [3]. Future research directions likely to advance the field include:

  • Structural Biology Investigations: Determination of high-resolution crystal structures of EasE in complex with substrates and cofactors would provide invaluable insights into the catalytic mechanism and inform protein engineering efforts.

  • Directed Evolution: Application of mutagenesis and screening strategies to enhance EasE catalytic efficiency, substrate specificity, and stability under process conditions.

  • Synthetic Biology Approaches: Development of artificial enzyme complexes through scaffolding technologies to optimize metabolic flux through the entire pathway.

  • Chemoenzymatic Synthesis: Integration of enzymatic and chemical synthesis steps to generate novel ergot alkaloid analogs with improved pharmaceutical properties.

References

ergot alkaloid gene cluster agroclavine production

Author: Smolecule Technical Support Team. Date: February 2026

Key Genes for Agroclavine Production

The table below summarizes the core genes in the ergot alkaloid pathway leading to agroclavine.

Gene Function Product
EasA Catalyzes the branch point at chanoclavine-I aldehyde. Its function (reductase vs. isomerase) determines whether festuclavine or agroclavine is produced [1]. Agroclavine (with EasG) [1]
EasG A NADPH-dependent oxidoreductase that works with EasA to complete the formation of the D ring in agroclavine [1]. Agroclavine (with EasA) [1]
CloA A cytochrome P450 enzyme that catalyzes the oxidation of agroclavine first to elymoclavine and then to lysergic acid [2]. Lysergic Acid [2]

Experimental Protocol for Heterologous Expression

This methodology outlines the process for expressing and assaying the activity of ergot alkaloid biosynthesis genes, such as EasA and CloA, in a heterologous host like Saccharomyces cerevisiae [2].

1. Gene Selection and Vector Construction

  • Gene Identification: Select target genes (e.g., cloA orthologs) from producer fungi like Claviceps purpurea or Neotyphodium lolii [2].
  • Codon Optimization & Synthesis: Optimize the gene sequence for expression in your host organism (e.g., S. cerevisiae), then synthesize the gene [2].
  • Cloning: Clone the synthesized gene into a suitable expression vector (e.g., pYES2/CT for yeast) using restriction sites (e.g., BamHI and XhoI) or Gibson assembly [2].

2. Host Transformation and Culture

  • Transformation: Transform the constructed expression vector into the host organism (e.g., S. cerevisiae strain BJ2168) [2].
  • Culture & Induction: Grow transformed cells in selective medium. Induce gene expression by adding galactose (e.g., to 2% w/v). Supplement the medium with FeCl₃ and 5-aminolevulinic acid (5-ALA) to support cytochrome P450 (e.g., CloA) function [2].

3. In-vivo Assay and Metabolite Analysis

  • Substrate Feeding: Add the substrate of interest (e.g., 4.2 µM agroclavine) to the induced culture and incubate to allow for enzymatic conversion [2].
  • Sample Preparation: Centrifuge the cell suspension and filter the supernatant for analysis [2].
  • Metabolite Detection: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). Identify and quantify products like elymoclavine and lysergic acid by comparing their masses and retention times to authentic standards [2].

Engineering the Pathway

Rational enzyme engineering can be used to enhance the production of desired alkaloids.

  • Switching Alkaloid Profiles: The critical branch point at chanoclavine-I aldehyde is controlled by EasA. A single amino acid change (e.g., Phe176Tyr in EasA from N. lolii) can switch the enzyme's activity from an isomerase (producing agroclavine) to a reductase (producing festuclavine) [1].
  • Enhancing Lysergic Acid Yield: For strains producing lysergic acid from agroclavine, engineering the CloA enzyme can increase yield. Focus on the F-G loop region, which is involved in substrate recognition. Creating chimeric variants of CloA has been shown to increase lysergic acid production by more than 15 times compared to the wild-type enzyme [2].

Biosynthesis Pathway Overview

The diagram below illustrates the key enzymatic steps in the ergot alkaloid pathway, from the branch point at chanoclavine-I aldehyde to lysergic acid.

G ChanAld Chanoclavine-I Aldehyde EasA_Nl EasA (N. lolii) Isomerase ChanAld->EasA_Nl  Isomerization EasA_Af EasA (A. fumigatus) Reductase ChanAld->EasA_Af  Reduction Agroclavine Agroclavine CloA CloA Cytochrome P450 Agroclavine->CloA  Oxidation (2-step) Elymoclavine Elymoclavine LysergicAcid Lysergic Acid Elymoclavine->LysergicAcid  Final Product EasA_Nl->Agroclavine  + EasG Festuclavine Festuclavine EasA_Af->Festuclavine  + EasG EasG EasG CloA->Elymoclavine  Intermediate

Core pathway from chanoclavine-I aldehyde to lysergic acid, highlighting the EasA branch point.

References

Application Notes and Protocols for Heterologous Agroclavine Production in Yeast

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Agroclavine is a key ergot alkaloid precursor with significant pharmacological potential, demonstrating anti-depressant activity and anti-Alzheimer's effects [1]. Traditional production methods relying on native fungal producers face challenges including strain degeneration and complex product mixtures that complicate purification [2]. Heterologous production in engineered yeast strains, particularly Saccharomyces cerevisiae, offers a promising alternative with advantages including well-characterized genetics, industrial robustness, and precise flux control toward desired products [3].

Recent advances have demonstrated the feasibility of reconstructing the complete ergot alkaloid pathway in yeast, with agroclavine titers reaching 152.8 mg/L in fed-batch fermentation through systematic pathway and cellular engineering [1]. This protocol details the genetic engineering, cultivation, and analytical methods required for implementing an efficient agroclavine production platform in yeast.

Biosynthetic Pathway Reconstruction

Pathway Enzymes and Gene Sources

The agroclavine biosynthetic pathway from L-tryptophan requires seven enzymatic steps (Figure 1). Researchers must select appropriate enzyme orthologs based on functionality and compatibility with the yeast host.

Table 1: Essential Enzymes for Agroclavine Biosynthesis in Yeast

Enzyme Function Effective Orthologs Key Considerations
DmaW Prenyltransferase A. japonicus, C. purpurea, A. fumigatus First committed step; codon optimization beneficial [4]
EasF Methyltransferase A. japonicus, A. fumigatus Efficient conversion of DMAT to Me-DMAT [4]
EasC Catalase-like A. japonicus, A. fumigatus Peroxisomal targeting signal may be non-essential [4]
EasE Dehydrogenase? A. japonicus, E. coenophialia N-terminal ER targeting crucial; expression challenging [4] [2]
EasD Reductase C. purpurea Converts chanoclavine-I to agroclavine aldehyde [2]
EasA Isomerase E. coenophialia, C. purpurea, N. lolii Isomerase variant required (F176 residue critical); avoid reductase variants [2]
EasG Reductase C. purpurea Completes D-ring formation to agroclavine [1] [2]
Pathway Engineering Strategies

Several key engineering strategies significantly enhance agroclavine production:

  • Modular Pathway Compartmentalization: Separation of the pathway into upstream (DmaW-EasE) and downstream (EasD-EasG-EasA) modules with ER anchoring of the downstream module improved agroclavine yield by 2.06-fold [1].

  • Subcellular Localization Optimization: Redirecting DmaW from peroxisomes to the endoplasmic reticulum enhanced protein expression and accelerated agroclavine accumulation by 59.9% [1].

  • Cofactor Engineering: Overexpression of POS5 (involved in NADPH regeneration) increased agroclavine yield by 27.4% by supporting redox-intensive enzymatic steps [1].

  • Protein Folding Support: Overexpression of PDI1 and ERO1 (disulfide bond formation) enhanced functional expression of challenging enzymes like EasE [4].

Experimental Protocols

Strain Construction
3.1.1 Plasmid Design and Assembly
  • Gene Optimization: Codon-optimize all heterologous genes for S. cerevisiae using preferred codons. Avoid rare tRNAs that may limit expression.

  • Vector Selection: Use yeast episomal (2µ-based) or integration vectors with appropriate selection markers (e.g., URA3, HIS3).

  • Promoter/Terminator Selection:

    • For constitutive expression: PTEF1 provides stable expression across growth phases [5]
    • For stress-induced expression: PHSP12 increases expression at low growth rates [5]
    • Consider the GEMbLeR system for combinatorial optimization of expression levels [6]
  • Assembly Method: Employ Golden Gate assembly with the Yeast Tool Kit (YTK) system for modular construction [5].

3.1.2 Yeast Transformation
  • Host Strain Preparation: Use S. cerevisiae CEN.PK113-7D or similar laboratory strain with auxotrophic markers for selection.

  • Transformation Protocol (Lithium acetate method) [5]:

    • Grow yeast overnight in YPD to mid-log phase (OD600 ≈ 0.8-1.0)
    • Harvest cells by centrifugation (3000 × g, 5 min)
    • Wash with sterile water, then with 0.1 M lithium acetate
    • Resuspend in 0.1 M lithium acetate with 50 µg single-stranded carrier DNA
    • Add plasmid DNA (100-500 ng) and incubate at 30°C for 30 min
    • Add 40% PEG-3350 solution and heat shock at 42°C for 15-25 min
    • Plate on appropriate selective medium and incubate at 30°C for 2-3 days
  • Genomic Integration: For stable expression, integrate expression cassettes into neutral genomic sites (e.g., X-2 locus) using CRISPR-Cas9 [5].

Cultivation Conditions
3.2.1 Media Composition

Table 2: Culture Media for Agroclavine Production

Component Seed Media Production Media Fed-Batch Supplement
Carbon Source 2% glucose 0.5% glucose 50% glucose feed
Nitrogen Source 6.7 g/L YNB 6.7 g/L YNB Ammonium hydroxide (pH control)
Buffer - 100 mM potassium phosphate, pH 6.0 -
Supplements Appropriate amino acids 0.4 mg/L biotin PTM1 trace salts [7]
Base - - 2 M KOH (pH maintenance)
3.2.2 Fermentation Protocol
  • Seed Culture Preparation:

    • Inoculate single colonies into 5 mL selective medium
    • Incubate 24 h at 30°C with shaking (180-220 rpm)
    • Transfer to 50 mL medium in 250 mL baffled flask, incubate 16-18 h
  • Bioreactor Inoculation and Operation:

    • Use 1 L bioreactor with 0.5 L working volume
    • Set temperature to 30°C, pH to 5.5-6.0, agitation to 500-800 rpm
    • Maintain dissolved oxygen >30% through aeration (0.5-1 vvm) and agitation
    • Initial batch phase with 2% glucose until depletion
    • Initiate fed-batch phase with exponential glucose feed to control growth rate at μ = 0.1-0.15 h⁻¹
    • For strains with inducible promoters, add inducer at appropriate cell density
  • Process Monitoring:

    • Record OD600, dry cell weight, and residual glucose every 2-4 h
    • Sample for extracellular and intracellular metabolite analysis
    • For extended cultivations, implement nutrient feeding to prevent starvation
Analytical Methods
3.3.1 Agroclavine Quantification
  • Sample Preparation:

    • Culture broth: Centrifuge (5000 × g, 10 min) to separate cells and supernatant
    • Intracellular extraction: Resuspend cell pellet in 80% methanol, vortex vigorously, incubate at 50°C for 30 min, centrifuge (13000 × g, 10 min)
    • Combine supernatant fractions for analysis
  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase (2.1 × 100 mm, 1.8 μm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 5-95% B over 10 min, hold 2 min
    • Flow Rate: 0.3 mL/min
    • Detection: MRM transition 239.2→223.1 m/z for agroclavine [2]
    • Quantification: External calibration with authentic standard (0.1-100 mg/L)
3.3.2 Intermediate Analysis

Monitor pathway intermediates to identify bottlenecks:

  • Chanoclavine-I: MRM 255.2→237.1 m/z
  • Me-DMAT: MRM 287.2→144.1 m/z
  • DMAT: MRM 273.2→130.1 m/z [4]

Troubleshooting Guide

Table 3: Common Challenges and Solutions

Problem Possible Cause Solution
No agroclavine detected EasE expression failure Use A. japonicus EasE; overexpress PDI1/ERO1 [4]
Chanoclavine-I accumulation EasD/EasG/EasA bottleneck Verify isomerase EasA variant; optimize expression [2]
Low overall titer Metabolic burden Use genomic integration; optimize promoter strength [3] [6]
Strain instability Plasmid loss Switch to genomic integration; use stable markers
Decreased production in late fermentation Protease activity Reduce temperature to 23°C; control pH at 5.5 [7]
Poor cell growth Toxicity Use inducible promoters; reduce gene copy number

Expected Outcomes and Performance Metrics

With proper implementation of this protocol, researchers can expect:

  • Initial agroclavine production of 1-10 mg/L in shake-flask cultures
  • Improvement to >100 mg/L through modular pathway optimization [1]
  • Fed-batch fermentation titers reaching 150 mg/L or higher [1]
  • Major pathway intermediates (DMAT, Me-DMAT, chanoclavine-I) detectable throughout fermentation

The most significant production improvements have been achieved through modular compartmentalization, cofactor engineering, and subcellular localization strategies, collectively enabling over 200-fold improvement from initial engineered strains [1].

Pathway and Workflow Diagrams

AgroclavinePathway L_tryptophan L-Tryptophan DMAT DMAT L_tryptophan->DMAT DmaW Me_DMAT Me-DMAT DMAT->Me_DMAT EasF Chanoclavine_I Chanoclavine-I Me_DMAT->Chanoclavine_I EasC + EasE Agroclavine_aldehyde Agroclavine aldehyde Chanoclavine_I->Agroclavine_aldehyde EasD Agroclavine AGROCLAVINE Agroclavine_aldehyde->Agroclavine EasA + EasG

Figure 1: Agroclavine Biosynthetic Pathway in Yeast. The complete pathway from L-tryptophan to agroclavine requires seven enzymatic activities. EasA must be the isomerase variant to direct flux toward agroclavine rather than alternative clavines.

AgroclavineWorkflow Strain_Design Strain Design (Ortholog Selection) Genetic_Assembly Genetic Assembly (Golden Gate) Strain_Design->Genetic_Assembly Transformation Yeast Transformation (LiAc/CRISPR) Genetic_Assembly->Transformation Screening Strain Screening (LC-MS/MS) Transformation->Screening Cultivation Fed-Batch Cultivation (Controlled Bioreactor) Screening->Cultivation Analysis Metabolite Analysis (Pathway Balancing) Cultivation->Analysis Analysis->Strain_Design Identify Bottlenecks Optimization Iterative Optimization (Compartmentalization, Cofactor Engineering) Analysis->Optimization

Figure 2: Experimental Workflow for Agroclavine Production. The process involves iterative design-build-test-learn cycles to identify and resolve pathway bottlenecks through genetic and process optimization.

Conclusion

Heterologous production of agroclavine in yeast represents a robust and scalable alternative to traditional fungal cultivation. The key success factors include:

  • Careful ortholog selection, particularly for challenging enzymes like EasE and the isomerase variant of EasA
  • Systematic pathway engineering using modular compartmentalization and subcellular localization
  • Balanced cofactor regeneration to support energetically demanding biosynthesis
  • Precise cultivation control in bioreactor systems for high-density production

This protocol provides researchers with comprehensive guidance for establishing agroclavine production in yeast, with opportunities for further enhancement through advanced engineering strategies such as dynamic regulation and transporter engineering.

References

Comprehensive Application Notes and Protocols for Agroclavine Overproduction in Microbial Cell Factories

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agroclavine and Its Therapeutic Relevance

Agroclavine is a complex ergot alkaloid with significant pharmaceutical potential, particularly for its activity on the central nervous system. Studies have demonstrated that agroclavine effectively antagonizes depression induced by noradrenaline in the cerebral cortex of rats, highlighting its potential for neurological and psychiatric applications [1]. Structurally, agroclavine belongs to the ergot alkaloid family, characterized by their complex conjugated rings with multiple stereocenters, which makes chemical synthesis economically unviable due to the challenging synthetic routes and low profitability [1]. The biosynthetic pathway of agroclavine requires multiple enzymatic steps beginning with the precursors tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM), ultimately requiring 22 enzymes in the native host for complete biosynthesis [1].

The traditional approaches for agroclavine production have relied on either microbial cell factories (MCFs) or cell-free systems (CFSs), each with inherent limitations. MCFs, typically implemented in fungal systems like Aspergillus nidulans, face challenges such as limited precursor supply, uncontrollable native metabolic networks, inefficient product transportation due to cell membranes, and low expression or activity of foreign enzymes [1]. Conversely, while CFSs avoid membrane-related limitations and allow easier manipulation, they often require numerous enzymes, expensive cofactors, and starting materials, making scale-up logistically challenging and costly [1]. To overcome these limitations, researchers have developed an innovative combined MCF-CFS approach that strategically splits the biosynthetic pathway to leverage the advantages of both systems while minimizing their respective drawbacks [1].

Combined MCF-CFS System: Design and Performance

System Architecture and Splitting Strategy

The combined MCF-CFS system represents a groundbreaking approach for agroclavine overproduction by strategically dividing the biosynthetic pathway at the FAD-linked oxidoreductase EasE step. In this configuration, the early pathway is reconstituted in an MCF using Aspergillus nidulans, while the late pathway is implemented in a four-enzyme CFS [1]. This strategic splitting at EasE allows each system to operate under optimal conditions, avoiding the limitations of both MCF and CFS when used independently. The MCF handles the complex early biosynthetic steps that benefit from cellular metabolism and cofactor regeneration, while the CFS efficiently catalyzes the later steps without membrane transport limitations or toxicity concerns [1].

The engineering period for implementing this combined system is approximately 3 months, making it a relatively fast and practical methodology for both laboratory use and potential industrial application. The key to success lies in the careful determination of the splitting point between the two systems, which requires thorough understanding of the pathway kinetics, enzyme requirements, and potential bottlenecks [1]. This approach could potentially be adapted for the production of other complex ergot alkaloids with similar polycyclic ring systems, expanding its utility beyond agroclavine manufacturing.

Performance Metrics and Comparative Analysis

Table 1: Performance Comparison of Agroclavine Production Systems

Production System Reported Agroclavine Titer (mg/L) Key Advantages Major Limitations
Native host (Claviceps purpurea) Not specified in results Natural producer; complete pathway Low yields; slow growth; complex fermentation
Conventional MCF (Aspergillus nidulans) Below 1000 (inferred) Cellular metabolism; cofactor regeneration Precursor limitations; product transport issues
Standard CFS Not specified Easy manipulation; no membrane barriers High enzyme/cofactor costs; scaling challenges
Combined MCF-CFS 1209 Highest reported titer; avoids limitations of both systems Requires two separate systems; optimization complexity

The combined MCF-CFS system has demonstrated remarkable performance, achieving a final agroclavine titer of 1209 mg/L, which represents the highest reported titer to date according to current literature [1]. This significant improvement over conventional production methods highlights the efficacy of the combined approach. The system successfully addresses the fundamental challenges faced by both MCFs and CFSs when used independently, particularly in managing the metabolic burden on cellular systems while overcoming the cost and scalability issues of purely cell-free approaches. For researchers and industrial producers, this approach offers a balanced solution that leverages the strengths of both biological and enzymatic synthesis methodologies.

Detailed Experimental Protocols

Microbial Cell Factory Construction and Cultivation
3.1.1 Strain Engineering and Genetic Manipulation

The construction of an efficient microbial cell factory begins with the selection of an appropriate host strain. Aspergillus nidulans has been successfully employed as the MCF component due to its natural capacity for secondary metabolite production and well-characterized genetics [1]. For the early pathway reconstruction, the following steps are recommended: First, clone the early pathway genes including DmaW, EasF, and EasE into appropriate expression vectors under strong, inducible promoters. These genes should be codon-optimized for expression in A. nidulans to ensure high expression levels and proper enzyme functionality. The vectors are then transformed into the fungal host using established protoplast-based transformation methods or electroporation techniques [1].

For metabolic engineering to enhance precursor supply, implement strategies to amplify tryptophan biosynthesis by overexpressing key enzymes in the shikimic acid pathway, particularly those leading to tryptophan production. Similarly, enhance DMAPP availability by engineering the mevalonate pathway, and boost SAM regeneration by overexpressing the three enzymes involved in the SAM cycle [1]. These modifications ensure that the precursor pools are sufficient to support high-level agroclavine production without creating metabolic imbalances that could impair host viability or growth. Proper gene integration should be verified through PCR and Southern blot analysis, while functional expression should be confirmed by enzyme activity assays and detection of pathway intermediates.

3.1.2 Cultivation and Fermentation Conditions

Table 2: Optimized Cultivation Parameters for A. nidulans MCF

Parameter Optimal Condition Notes
Temperature 28-30°C Maintain throughout cultivation
pH 6.5-7.0 Monitor and adjust regularly
Carbon Source 2-4% Glucose/Glycerol Mixed carbon sources may improve yield
Nitrogen Source 0.5-1% Ammonium sulfate Alternative sources can be tested
Precursor Supplementation 0.5 mM Tryptophan Enhances precursor availability
Induction Timing Mid-log phase Culture density ~0.6-0.8 OD600
Harvest Point 96-120 hours Monitor product accumulation over time

For the cultivation of the engineered A. nidulans MCF, begin by preparing spore suspensions from freshly sporulated cultures grown on appropriate solid media. Inoculate liquid cultures at a final concentration of 10^6 spores/mL in rich medium such as YPD or a defined minimal medium optimized for secondary metabolite production. Incubate the cultures with vigorous shaking (200-250 rpm) at 28-30°C to ensure proper aeration and growth. Monitor culture growth by regular optical density measurements at 600 nm (OD600). When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), induce the expression of pathway genes if using inducible promoters. For the production phase, consider implementing fed-batch strategies with controlled carbon source feeding to maintain metabolic activity while preventing carbon catabolite repression. Throughout the cultivation process, regularly sample the culture to monitor intermediate accumulation and potential bottlenecks in the pathway. The prechanoclavine (PCC) produced by the MCF is then extracted for use in the subsequent cell-free system [1].

Cell-Free System Implementation
3.2.1 Enzyme Production and Purification

The cell-free system requires four purified enzymes: EasC, EasD, EasA, and EasG, which catalyze the conversion of PCC to agroclavine. For enzyme production, clone the cDNAs of these enzymes from appropriate fungal sources (such as Claviceps purpurea or Aspergillus fumigatus) into bacterial expression vectors, preferably pET28a, to generate N-terminally His-tagged fusion proteins [1]. Transform the resulting plasmids into E. coli BL21(DE3) competent cells and plate on LB solid medium containing 50 μg/mL kanamycin. For protein expression, inoculate a single colony into a small volume of LB medium with kanamycin and grow overnight at 37°C with shaking at 220 rpm. Use this culture to inoculate a larger volume (2-L) of LB medium at a 1:100 dilution. Grow the culture at 37°C until it reaches an OD600 of 0.6-0.8, then induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Continue incubation for an additional 16-20 hours at 16-18°C for optimal protein expression and proper folding [1].

For protein purification, harvest the cells by centrifugation and resuspend the pellet in an appropriate buffer (e.g., Tris-HCl, pH 7.5). Lyse the cells using sonication (e.g., with an ultrasonic processor such as SX-605D) and clarify the lysate by centrifugation. Purify the His-tagged proteins using immobilized metal affinity chromatography (IMAC) with a HisTrap HP column. After loading the clarified lysate, wash the column with 3 column volumes of wash buffer (Tris-HCl 20 mM, NaCl 300 mM, imidazole 40 mM, glycerol 10%), then elute the bound protein with elution buffer containing 250 mM imidazole [1]. Concentrate the purified protein using 30 kDa Amicon Ultra centrifugal filters and perform buffer exchange into storage buffer (Tris-HCl, glycerol). Determine protein concentration using the Bradford assay with BSA as a standard, and verify purity by SDS-PAGE. Aliquot the purified enzymes and store at -80°C for long-term preservation.

3.2.2 Cell-Free Reaction Assembly and Optimization

Table 3: Standard Reaction Conditions for Agroclavine Production in CFS

Component Final Concentration Notes
Tris-HCl Buffer 20-50 mM, pH 7.5-8.0 Optimal for enzyme activity
PCC (Substrate) 0.5-2.0 mM Dissolved in methanol (<5% final)
EasC 0.1-0.5 mg/mL Chanoclavine synthase
EasD 0.1-0.5 mg/mL FAD-linked dehydrogenase
EasA 0.1-0.5 mg/mL Aldehyde dehydrogenase
EasG 0.1-0.5 mg/mL Agroclavine dehydrogenase
NAD(P)+ 0.5-1.0 mM Cofactor for dehydrogenases
FAD 0.1-0.2 mM Cofactor for EasD
Temperature 28-30°C Compatible with enzyme stability
Reaction Time 4-24 hours Monitor conversion over time

Assemble the cell-free reaction in a final volume of 50 μL to 2 mL, depending on the scale required. First, prepare the reaction master mix containing buffer, cofactors (NAD(P)+ and FAD), and any necessary stabilizers. Then add the purified enzymes in the optimal ratio determined during system optimization, typically starting with equal mass ratios of EasC, EasD, EasA, and EasG. Initiate the reaction by adding the substrate prechanoclavine (PCC) dissolved in methanol, ensuring the final methanol concentration does not exceed 5% to avoid enzyme inhibition or denaturation. Incubate the reaction at 28-30°C with gentle shaking or agitation to ensure proper mixing. During the incubation, periodically withdraw aliquots to monitor reaction progress and agroclavine formation. Terminate the reactions at desired time points by adding an equal volume of methanol to precipitate proteins and stop enzymatic activity [1]. Centrifuge the quenched reactions at 12,000 × g for 5 minutes to remove precipitated material, and filter the supernatant through a 0.22-μm microfilter before analysis by HPLC or LC-MS. For scale-up, maintain the same component ratios while increasing the reaction volume, and consider implementing cofactor regeneration systems to improve cost-effectiveness and yield for larger-scale production.

Analytical Methods for Agroclavine Quantification

HPLC and LC-MS Analysis

For accurate quantification of agroclavine and pathway intermediates, implement a robust HPLC analysis method using a Shimadzu LC-2030C 3D Plus system or equivalent, equipped with a C18 column (e.g., Gemini 250 × 4.6 mm, 5 μm particle size). The mobile phase should consist of water (A) and acetonitrile (B), both supplemented with 0.1% formic acid to enhance ionization in subsequent MS analysis. Employ a linear gradient from 5% B to 95% B over 20-30 minutes at a flow rate of 1.0 mL/min. Maintain the column temperature at 25-30°C and use diode array detection with monitoring at 220 nm and 280 nm for optimal detection of ergot alkaloids [1]. For LC-MS analysis, use an AGILENT-1200HPLC/6520QTOFMS system or similar, with a C18 analytical column (Ultimate XB-C18 100 × 2.1 mm, 3 μm particle size). The MS should be operated in positive electrospray ionization mode with appropriate mass scanning ranges (e.g., m/z 100-600 for agroclavine and intermediates).

For sample preparation, as described in the protocols, quench the reactions with methanol, centrifuge at 12,000 × g for 5 minutes, and filter through a 0.22-μm microfilter before analysis [1]. Use authentic standards of prechanoclavine and agroclavine (purified and characterized compounds stored under appropriate conditions) for calibration curves and peak identification. Create standard curves for quantification by analyzing a series of known concentrations of authentic standards, typically in the range of 0.1-100 μg/mL. Include quality control samples at low, medium, and high concentrations throughout the analysis batch to ensure method reliability and consistency.

Data Analysis and Calculation of Titers

Process the chromatographic data using appropriate software (e.g., Shimadzu LabSolutions or equivalent). Identify agroclavine peaks by comparing retention times and UV spectra with authentic standards, and confirm through mass spectrometry by matching the observed m/z values with expected molecular weights (agroclavine: C16H18N2, MW 238.33 g/mol). Quantify agroclavine concentrations by integrating peak areas and comparing with the standard curve. Calculate the final titer in mg/L by accounting for all dilution factors during sample preparation. For the combined MCF-CFS system, calculate the overall yield by considering the PCC produced by the MCF and its conversion to agroclavine in the CFS. Determine the conversion efficiency of the cell-free system by comparing the molar amount of agroclavine produced with the initial molar amount of PCC supplied to the system. These calculations are essential for evaluating system performance and identifying potential bottlenecks for further optimization.

Pathway Engineering and Optimization Strategies

Cofactor Balancing and Regeneration

The efficient production of agroclavine requires careful management of cofactor availability, particularly NAD(P)+ and FAD, which are essential for the dehydrogenases and oxidoreductases in the pathway. In the MCF component, enhance NADPH regeneration by overexpressing endogenous enzymes such as glucose-6-phosphate dehydrogenase or malic enzyme. Alternatively, implement engineered transhydrogenases to improve cofactor balancing between NADH and NADPH pools. In the CFS component, consider incorporating cofactor regeneration systems to reduce costs and improve conversion efficiency. For example, include formate dehydrogenase for NAD+ regeneration or glucose dehydrogenase for NADP+ regeneration, which can continuously recycle expensive cofactors using inexpensive substrate donors [1]. Additionally, optimize the NAD+:NADP+ ratio based on the specific preferences of the dehydrogenases in the pathway (EasD and EasG) to maximize flux through the late pathway steps.

For the FAD-dependent enzyme EasE (in the MCF) and EasD (in the CFS), ensure sufficient FAD availability by supplementing the media (for MCF) or reaction mixture (for CFS) with riboflavin or FAD precursors. In the MCF, consider overexpressing riboflavin biosynthesis genes to enhance endogenous FAD production. In the CFS, evaluate the optimal FAD concentration that supports maximum enzyme activity without causing inhibition or unnecessary cost escalation. Monitor cofactor levels throughout the process using established enzymatic assays or HPLC-based methods to identify potential limitations and guide optimization efforts.

Transport Engineering and Compartmentalization

In the MCF component, address potential product transport limitations by engineering membrane transporters to facilitate the export of intermediates, particularly PCC, which needs to be efficiently transferred to the CFS. Identify and overexpress efflux transporters specific to ergot alkaloids or similar compounds to enhance intermediate secretion and reduce potential feedback inhibition or toxicity. Alternatively, consider implementing intracellular compartmentalization strategies by targeting pathway enzymes to specific organelles such as peroxisomes or vacuoles, which can provide optimized microenvironments for specific enzymatic steps while isolating toxic intermediates from the general cytoplasm.

For the combined system, optimize the transfer protocol between the MCF and CFS components. Develop efficient methods for PCC extraction from the fungal culture, such as using organic solvents (methanol or ethanol) or resin-based capture systems, followed by careful solvent removal and resuspension in CFS-compatible buffers. Evaluate different extraction efficiencies and develop standardized protocols to ensure consistent PCC quality and quantity for the cell-free reactions. Additionally, consider potential inhibitory effects of carry-over compounds from the MCF culture on the CFS enzymes, and implement appropriate purification or dilution steps to mitigate such effects.

Troubleshooting and Common Technical Challenges

Low Agroclavine Yields
  • Insufficient PCC Production in MCF: If the MCF component produces low levels of PCC, verify the expression of all early pathway enzymes (DmaW, EasF, EasE) by Western blot or enzyme activity assays. Check precursor availability (tryptophan, DMAPP, SAM) and consider enhancing their supply through metabolic engineering or medium supplementation. Examine potential metabolic bottlenecks by measuring intermediate accumulation.

  • Poor Conversion in CFS: If the cell-free system shows low conversion of PCC to agroclavine, verify the activity and stability of each purified enzyme (EasC, EasD, EasA, EasG) individually using established enzyme assays. Check cofactor concentrations and ratios, particularly NAD(P)+ and FAD, which are critical for dehydrogenase activity. Ensure proper reaction conditions (pH, temperature, ionic strength) and consider potential substrate or product inhibition effects.

  • Inconsistent Results Between Batches: For batch-to-batch variability, standardize enzyme purification protocols to ensure consistent specific activities. Implement rigorous quality control for all reagents, particularly cofactors which can degrade over time. Use freshly prepared or properly stored substrates and establish standardized protocols for reaction assembly and monitoring.

Technical Optimization Recommendations
  • Enzyme Stability Issues: If purified enzymes in the CFS show poor stability, consider adding stabilizers such as glycerol (5-10%), BSA (0.1-0.5 mg/mL), or protease inhibitor cocktails to the storage and reaction buffers. Implement flash-freezing in liquid nitrogen for long-term enzyme storage at -80°C, and avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • Scale-Up Challenges: When scaling up the combined system, maintain the same surface-to-volume ratio for aeration in the MCF cultivation. For the CFS, ensure proper mixing and oxygenation if required, while avoiding shear forces that could denature enzymes. Consider switching from batch to fed-batch or continuous operation modes for improved productivity and cost-effectiveness.

  • Analytical Method Variability: To ensure consistent analytical results, regularly calibrate HPLC and LC-MS systems using fresh standards. Include internal standards in sample preparation to account for potential variations in extraction efficiency or instrument performance. Implement system suitability tests before each analytical run to verify proper instrument functioning.

Visual Overview of the Combined Production System

The following diagram illustrates the strategic splitting of the agroclavine biosynthetic pathway between the microbial cell factory and cell-free system components:

MCF Microbial Cell Factory (Aspergillus nidulans) EarlyPathway Early Pathway: DmaW, EasF, EasE MCF->EarlyPathway Splitting Point CFS Cell-Free System (Purified Enzymes) LatePathway Late Pathway: EasC, EasD, EasA, EasG CFS->LatePathway Precursors Precursors: Tryptophan, DMAPP, SAM Precursors->EarlyPathway PCC Prechanoclavine (PCC) EarlyPathway->PCC PCC->LatePathway Agroclavine Agroclavine (1209 mg/L) LatePathway->Agroclavine

Figure 1: Strategic Pathway Splitting in Combined MCF-CFS System for Agroclavine Production

The experimental workflow for implementing the combined MCF-CFS system involves coordinated processes across both platforms:

cluster_mcf Microbial Cell Factory (MCF) cluster_cfs Cell-Free System (CFS) MCF1 1. Strain Engineering (A. nidulans transformation) MCF2 2. Cultivation & Fermentation (28-30°C, 96-120 hours) MCF1->MCF2 MCF3 3. PCC Production & Extraction (Methanol extraction) MCF2->MCF3 Analysis HPLC/LC-MS Analysis & Agroclavine Quantification MCF3->Analysis PCC Substrate CFS1 1. Enzyme Production (E. coli expression system) CFS2 2. Protein Purification (IMAC chromatography) CFS1->CFS2 CFS3 3. Reaction Assembly (28-30°C, 4-24 hours) CFS2->CFS3 CFS3->Analysis

Figure 2: Experimental Workflow for Combined MCF-CFS Agroclavine Production

Conclusion and Future Perspectives

The combined MCF-CFS approach represents a significant advancement in the production of complex natural products like agroclavine, achieving unprecedented titers of 1209 mg/L by strategically leveraging the strengths of both systems [1]. This methodology successfully addresses fundamental limitations of conventional production platforms, including precursor limitations, inefficient product transport, and metabolic burden in MCFs, while mitigating the high costs and scalability challenges associated with CFSs. The protocols outlined in this document provide researchers with comprehensive guidelines for implementing this innovative approach, from strain construction and enzyme purification to system optimization and analytical quantification.

Looking forward, several promising directions could further enhance agroclavine production. Dynamic pathway regulation using metabolite-responsive promoters could help balance precursor distribution and reduce metabolic burden. Spatial organization of pathway enzymes through synthetic scaffolds or bacterial microcompartments could enhance flux by substrate channeling. Continuous bioprocessing approaches with integrated product removal could improve productivity and reduce inhibition effects. Additionally, expanding this platform to produce novel ergot alkaloid derivatives through enzyme engineering or pathway diversification could unlock new pharmaceutical applications. As synthetic biology tools continue to advance, particularly in non-conventional hosts like filamentous fungi, the combined MCF-CFS strategy offers a flexible and powerful framework for the sustainable production of valuable alkaloids and other complex natural products.

References

Comprehensive Application Notes and Protocols: Agroclavine Chemical Synthesis and Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agroclavine and Its Significance

Agroclavine is a naturally occurring clavine-type ergot alkaloid with the molecular formula C₁₆H₁₈N₂ and a molecular weight of 238.33 g/mol. This complex ergoline derivative features a tetracyclic ring system characteristic of ergot alkaloids, specifically containing a double bond between positions 8 and 9 and methyl substitutions at positions 6 and 8 [1] [2]. Agroclavine belongs to a broader class of indole-containing alkaloids produced by various fungal species, particularly members of the Clavicipitaceae and Trichocomaceae families [3]. The compound serves as an important biosynthetic intermediate in the pathway to more complex ergot alkaloids, including lysergic acid derivatives, and can be oxidized to elymoclavine for further processing into ergot-based pharmaceuticals [1].

The structural complexity of agroclavine presents significant challenges for chemical synthesis, as ergot alkaloids generally possess "complex conjugated rings with several stereocenters" that make total synthesis "very difficult and not at all profitable" [4]. This complexity has driven research toward biosynthetic approaches and combined strategies that leverage both biological and chemical methodologies. Agroclavine exhibits notable biological activities, functioning as a D1 dopamine receptor and α1-adrenergic receptor agonist [2]. Additionally, it has demonstrated anticancer and antibacterial effects in experimental studies, highlighting its potential therapeutic relevance [2] [5].

Biosynthesis Pathway of Agroclavine

The biosynthesis of agroclavine in native fungal hosts involves a multi-enzymatic pathway that transforms simple precursors into the complex ergoline structure. The pathway begins with L-tryptophan and dimethylallyl pyrophosphate (DMAPP), which undergo prenylation catalyzed by the enzyme DmaW to form 4-dimethylallyltryptophan (4-DMAT) [3]. This initial intermediate is then N-methylated by the EasF methyltransferase using S-adenosyl methionine (SAM) as a cofactor to yield N-methyldimethylallyltryptophan (N-Me-DMAT) [3].

The subsequent steps involve a series of oxidation, decarboxylation, and cyclization reactions catalyzed by enzymes EasC and EasE to form chanoclavine-I [3]. Chanoclavine-I then undergoes oxidation to produce chanoclavine-I aldehyde, the last common biosynthetic precursor for all ergot alkaloids [3]. The conversion of chanoclavine-I aldehyde to agroclavine represents a critical branch point in ergot alkaloid biosynthesis, with the specific pathway determined by different isoforms of the EasA enzyme in various fungal species [3].

In Clavicipitaceae fungi, EasA functions as an isomerase that converts chanoclavine-I aldehyde to agroclavine through E/Z isomerization to form an enal intermediate, followed by spontaneous cyclization [3] [6]. The final step involves EasG-mediated reduction to complete the formation of agroclavine [6]. Research has revealed that EasG catalyzes the conversion of chanoclavine-I aldehyde to agroclavine "via a non-enzymatic adduct with reduced glutathione" [6], indicating a fascinating biochemical mechanism in this transformation.

Table 1: Enzymes in Agroclavine Biosynthesis Pathway

Enzyme Gene Function Key Features
Prenyltransferase dmaW Catalyzes prenylation of L-tryptophan using DMAPP First committed step in pathway
Methyltransferase easF Transfers methyl group from SAM to amino group N-methylation reaction
Oxidoreductase easE Oxidation and cyclization reactions FAD-linked enzyme
Chanoclavine synthase easC Converts N-Me-DMAT to chanoclavine-I Multiple catalytic activities
Dehydrogenase easD Oxidation of chanoclavine-I to chanoclavine-I aldehyde FAD-dependent
Isozyme/Reductase easA Branch point enzyme (isomerase or reductase) Determines pathway specificity
Agroclavine synthase easG Converts chanoclavine-I aldehyde to agroclavine Involves glutathione adduct

The following diagram illustrates the complete biosynthetic pathway of agroclavine from primary metabolic precursors:

G LTrp L-Tryptophan (3) DMAT 4-Dimethylallyltryptophan (4-DMAT) (4) LTrp->DMAT DmaW DMAPP Dimethylallyl pyrophosphate DMAPP->DMAT MeDMAT N-Methyldimethylallyl- tryptophan (N-Me-DMAT) (5) DMAT->MeDMAT EasF (SAM) ChanoclavineI Chanoclavine-I (9) MeDMAT->ChanoclavineI EasC, EasE ChanoclavineIA Chanoclavine-I Aldehyde (10) ChanoclavineI->ChanoclavineIA EasD Agroclavine Agroclavine (16) ChanoclavineIA->Agroclavine EasA, EasG

Figure 1: Biosynthetic Pathway of Agroclavine in Fungal Systems - This diagram illustrates the enzymatic conversion from primary precursors (L-tryptophan and DMAPP) to agroclavine, highlighting key intermediates and catalyzing enzymes. The pathway involves seven enzymatic steps with chanoclavine-I aldehyde as the final common precursor before branch point to agroclavine [3] [6].

Synthesis Methodologies and Strategic Approaches

Total Chemical Synthesis Challenges

The structural complexity of agroclavine has made total chemical synthesis an enormous challenge for organic chemists. The ergoline skeleton contains multiple stereocenters within a tetracyclic ring system, requiring sophisticated stereocontrol strategies [4] [3]. As noted in recent research, "ergot alkaloids generally possess complex conjugated rings with several stereocenters, which led to their total synthesis being very difficult and not at all profitable" [4]. While total synthesis approaches have been developed for simpler clavine alkaloids like aurantioclavine, which features an azepinoindole core, the more complex agroclavine molecule has largely resisted efficient chemical synthesis on practical scales [3].

The significant challenges in agroclavine total synthesis include:

  • Stereochemical control: Establishment and maintenance of multiple chiral centers with specific configurations
  • Ring system construction: Efficient formation of the tetracyclic ergoline framework with proper regiochemistry
  • Functional group compatibility: Strategic introduction and protection of reactive functional groups throughout the synthetic sequence
  • Atom economy: Maximizing efficiency in multi-step synthetic routes to minimize waste and cost

Due to these formidable challenges, alternative production strategies have emerged as more viable approaches for obtaining agroclavine in quantities sufficient for research and potential applications.

Microbial Cell Factories and Combined Systems

Microbial cell factories (MCFs) represent a powerful alternative to total synthesis, leveraging engineered microorganisms to produce complex natural products. However, conventional MCF approaches face limitations including "limited precursor supply, uncontrollable native metabolic network, inefficient product transportation caused by the cell membrane, and low expression and low activity of foreign enzymes" [4]. These constraints become particularly problematic for complex molecules like agroclavine, where the biosynthetic pathway involves approximately 22 enzymes in native hosts [4].

A groundbreaking combined strategy published in 2022 demonstrated a novel approach that splits the agroclavine biosynthetic pathway between a microbial cell factory and a cell-free system (CFS) [4] [7]. This hybrid methodology achieved a remarkable final titer of 1209 mg/L of agroclavine—the highest reported to date—with an engineering period of just three months [4] [7]. The key innovation was identifying the optimal splitting point at the FAD-linked oxidoreductase EasE, with the early pathway reconstituted in Aspergillus nidulans as the MCF and the late pathway implemented as a four-enzyme CFS [4] [7].

Table 2: Comparison of Agroclavine Production Methodologies

Methodology Key Features Reported Titer Advantages Limitations
Total Chemical Synthesis Multi-step organic synthesis; stereochemical challenges Not reported (low yields) Complete structural control; no biological systems Economically unviable; technically demanding
Microbial Cell Factories (MCF) Engineered microorganisms; full biosynthetic pathway Variable (typically lower) Renewable production; scalable fermentation Precursor limitations; metabolic burden
Cell-Free Systems (CFS) Purified enzymes in vitro; no cellular constraints Not specifically reported for full pathway High controllability; no membrane barriers High enzyme cost; cofactor requirements
Combined MCF-CFS Early pathway in MCF; late pathway in CFS 1209 mg/L [4] Overcomes limitations of both systems; high titer Process integration complexity

Detailed Experimental Protocol: MCF-CFS Combined System

Strain Engineering and MCF Development

The combined MCF-CFS system for agroclavine production begins with the development of the microbial cell factory component using Aspergillus nidulans as the host organism. This carefully engineered system focuses on reconstructing the early biosynthetic pathway up to the intermediate prechanoclavine (PCC). The following protocol details the systematic development of the MCF component:

  • Gene identification and optimization: Identify genes encoding early pathway enzymes (DmaW, EasF, and EasE) from native agroclavine-producing fungi such as Claviceps purpurea. Codon-optimize these genes for expression in A. nidulans and synthesize them commercially [4].

  • Vector construction and transformation: Clone the optimized genes into appropriate expression vectors under the control of strong, inducible fungal promoters. Transform the constructed plasmids into A. nidulans using established electroporation protocols [4]. Select transformants on appropriate selective media and verify integration by colony PCR and DNA sequencing.

  • Strain cultivation and PCC production: Cultivate engineered A. nidulans strains in liquid medium with carbon and nitrogen sources optimized for secondary metabolism. Incubate cultures at appropriate temperature (typically 28-30°C) with shaking at 220 rpm for 5-7 days to allow accumulation of prechanoclavine [4].

  • Metabolic engineering: Enhance precursor supply by engineering the host's native metabolic pathways, particularly the shikimic acid pathway for L-tryptophan biosynthesis and the mevalonate pathway for DMAPP production [4].

Cell-Free System Reconstitution

The cell-free system component reconstitutes the late pathway from prechanoclavine to agroclavine using four purified enzymes. This approach bypasses cellular barriers and allows precise control over reaction conditions:

  • Enzyme selection and production: Identify and clone genes encoding EasC, EasD, EasA, and EasG from appropriate fungal sources. Express these enzymes in E. coli BL21(DE3) as N-terminal His-tagged fusion proteins using pET28a expression vectors [4].

  • Protein purification: Culture E. coli transformants in LB medium with kanamycin (50 μg/mL) at 37°C until OD₆₀₀ reaches 0.6-0.8. Induce protein expression with 0.1 mM IPTG and incubate overnight at 18°C. Harvest cells by centrifugation and resuspend in Tris-HCl buffer (20 mM, pH 7.5). Lyse cells by sonication and clarify lysate by centrifugation. Purify recombinant proteins using nickel affinity chromatography with imidazole elution (40 mM wash, 250 mM elution). Determine protein concentration by Bradford assay using BSA as standard [4].

  • CFS reaction assembly: Assemble the cell-free reaction in a total volume of 2 mL containing the following components:

    • Purified enzymes: EasC (0.1 mg/mL), EasD (0.15 mg/mL), EasA (0.2 mg/mL), EasG (0.1 mg/mL)
    • Substrate: Prechanoclavine (0.5-1.0 mM) extracted from MCF culture
    • Cofactors: NADPH (1 mM), FAD (0.1 mM), and SAM (0.5 mM)
    • Buffer: Tris-HCl (50 mM, pH 7.5) with KCl (100 mM) and MgCl₂ (10 mM)
    • Incubate at 30°C for 4-6 hours with gentle shaking [4]

The workflow below illustrates the integrated MCF-CFS system for high-yield agroclavine production:

G MCF Microbial Cell Factory (Aspergillus nidulans) EarlyPathway Early Pathway DmaW, EasF, EasE MCF->EarlyPathway PCC Prechanoclavine (PCC) EarlyPathway->PCC CFS Cell-Free System (Purified Enzymes) PCC->CFS LatePathway Late Pathway EasC, EasD, EasA, EasG CFS->LatePathway AC Agroclavine (AC) LatePathway->AC

Figure 2: MCF-CFS Combined System Workflow - This diagram illustrates the integrated approach for agroclavine production, where the early biosynthetic pathway is reconstituted in a microbial cell factory (Aspergillus nidulans) and the late pathway is implemented in a cell-free system with purified enzymes. The splitting point at prechanoclavine (PCC) enables high-titer production (1209 mg/L) by overcoming limitations of both individual systems [4] [7].

Process Optimization and Scaling

To maximize agroclavine production in the combined MCF-CFS system, several critical parameters require optimization:

  • MCF cultivation conditions: Optimize carbon source (e.g., glucose, glycerol), nitrogen source, pH, aeration, and induction timing to maximize prechanoclavine accumulation. Monitor pathway intermediate production throughout fermentation to identify potential bottlenecks [4].

  • PCC extraction efficiency: Develop efficient extraction protocols for prechanoclavine from A. nidulans cultures using appropriate organic solvents (e.g., methanol, ethyl acetate) with consideration for solvent compatibility with downstream CFS reactions [4].

  • CFS reaction optimization: Systematically optimize enzyme ratios, substrate concentration, cofactor concentrations (NADPH, FAD, SAM), pH, temperature, and reaction duration to maximize conversion efficiency from PCC to agroclavine [4].

  • Cofactor regeneration: Implement cost-effective cofactor regeneration systems to reduce production costs, particularly for NADPH-dependent reactions catalyzed by EasG [4].

Analytical Methods and Characterization Protocols

LC-MS Analysis of Agroclavine

Liquid chromatography-mass spectrometry provides a powerful tool for the identification and quantification of agroclavine in complex biological mixtures. The following protocol details the analytical method used for agroclavine characterization:

  • Instrumentation: Use an AGILENT-1200HPLC/6520QTOFMS system or equivalent LC-MS system with a quadrupole time-of-flight mass analyzer for high mass accuracy measurements [4].

  • Chromatographic conditions:

    • Column: C18 analytical column (e.g., Ultimate XB-C18 100 × 2.1 mm, 3 μm particle size)
    • Mobile phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid
    • Gradient program: 5% B to 95% B over 15-20 minutes
    • Flow rate: 0.3 mL/min
    • Column temperature: 35°C
    • Injection volume: 5-10 μL [4]
  • Mass spectrometric parameters:

    • Ionization mode: Positive electrospray ionization (ESI+)
    • Mass range: m/z 50-1000
    • Drying gas temperature: 300°C
    • Drying gas flow: 8 L/min
    • Nebulizer pressure: 35 psi
    • Capillary voltage: 3500 V
    • Fragmentor voltage: 150 V [4]
  • Identification and quantification: Identify agroclavine based on retention time matching with authentic standards (when available) and exact mass measurement (theoretical [M+H]⁺ = 239.1547 for C₁₆H₁₉N₂). Use calibration curves constructed with standard solutions for quantification [4].

HPLC Analysis for Process Monitoring

High-performance liquid chromatography with UV detection provides a robust method for routine monitoring of agroclavine production throughout the synthesis process:

  • Instrumentation: Use a Shimadzu LC-2030C 3D Plus system or equivalent HPLC system with diode array detector [4].

  • Chromatographic conditions:

    • Column: C18 analytical column (e.g., Gemini 250 × 4.6 mm, 5 μm particle size)
    • Mobile phase: Gradient elution with water (A) and acetonitrile (B)
    • Gradient program: 10% B to 90% B over 20 minutes
    • Flow rate: 1.0 mL/min
    • Column temperature: 30°C
    • Detection: UV at 220 nm and 280 nm
    • Injection volume: 10-20 μL [4]
  • Sample preparation: Quench reactions with equal volume of methanol, mix thoroughly, and centrifuge at 12,000 × g for 5 minutes. Filter supernatant through 0.22-μm membrane filters before HPLC analysis [4].

Table 3: Analytical Methods for Agroclavine Characterization and Quantification

Analytical Method Application Key Parameters Sensitivity Throughput
LC-MS (QTOF) Structural confirmation; identification in complex mixtures High mass accuracy (<5 ppm); MS/MS fragmentation High (ng/mL) Moderate
HPLC-UV Process monitoring; quantification UV detection at 220/280 nm; retention time Moderate (μg/mL) High
HPLC-FLD Enhanced sensitivity quantification Excitation: 270 nm; Emission: 370 nm High (ng/mL) High

Applications and Future Perspectives

Agroclavine exhibits significant biological activities with potential therapeutic applications. As a D1 dopamine receptor and α1-adrenergic receptor agonist [2], agroclavine and its derivatives show promise for central nervous system disorders. Additionally, agroclavine demonstrates anticancer and antibacterial effects [2] [5], with studies showing that agroclavine and its 1-alkylated derivatives exert "potent and selective cytostatic effects" [5]. Structure-activity relationship studies suggest that "the mutagenic potencies and efficacies" of these compounds "were much weaker than those of the positive controls, which were known mutagens and carcinogens" [5], indicating a potentially favorable therapeutic window.

The mutagenicity profile of agroclavine derivatives reveals important considerations for drug development. While agroclavine itself showed minimal direct mutagenicity, metabolic activation by liver enzymes generated mutagenic products [5]. Importantly, "the differential effect of metabolism by liver enzymes demonstrates that the toxicity and mutagenicity of agroclavine and its derivatives are caused by different chemical species" [5], suggesting that it may be possible "to develop derivatives that are cytotoxic but not mutagenic" [5]. This finding highlights the potential for medicinal chemistry optimization to improve the therapeutic index of agroclavine-based compounds.

Future directions in agroclavine research and production include:

  • Pathway engineering optimization: Further refinement of the MCF-CFS combined system through enzyme engineering, pathway balancing, and host strain improvement to increase titers and reduce production costs.

  • Structural diversification: Development of semisynthetic approaches to generate novel agroclavine derivatives with improved pharmacological profiles and reduced side effects.

  • Therapeutic development: Preclinical evaluation of agroclavine and optimized derivatives for specific therapeutic applications, particularly in CNS disorders and oncology.

  • Scale-up and bioprocessing: Translation of laboratory-scale production to industrial-scale manufacturing through bioreactor optimization and downstream processing development.

The innovative MCF-CFS combined system described in these application notes represents a significant advancement in the production of complex ergot alkaloids, potentially enabling further research and development of agroclavine-based therapeutics by providing efficient access to substantial quantities of this structurally complex molecule.

References

Introduction to Agroclavine and Analysis Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Agroclavine is a Clavine-type ergot alkaloid (EA) produced by fungi of the genus Claviceps [1]. Ergot alkaloids are a serious concern for food and feed safety as they can cause ergotism, a condition characterized by symptoms such as convulsions and gangrene upon ingestion [1]. Agroclavine has been specifically identified as a causative agent of ergotism and is listed as a compound for monitoring by the European Food Safety Authority [1].

The need for a reliable analytical method is underscored by its documented biological activity. Recent research has shown that Clavine-type ergot alkaloids, including agroclavine, reduce cell viability and induce apoptosis in human cell lines such as HepG2 and PANC-1 [1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this analysis due to its high sensitivity and selectivity, which are required to detect low concentrations of these compounds in complex biological matrices [2].


Detailed LC-MS/MS Analytical Protocol

This protocol is adapted from validated methods for ergot alkaloid and alkaloid analysis, providing a robust framework for agroclavine detection [1] [3] [4].

Sample Preparation
  • Extraction: Weigh 1 g of homogenized sample (e.g., grain, sclerotia, or biological tissue) into a 50 mL centrifuge tube. Add 6 mL of ethyl acetate with 2% ammonium hydroxide (v/v) [4].
  • Shaking and Centrifugation: Shake the mixture mechanically for 30 minutes. Centrifuge at 4,700 × g for 10 minutes at 4°C [4].
  • Clean-up (Purification): Transfer the supernatant to a new tube and add 50 mg of Primary-Secondary Amine (PSA) sorbent to remove impurities. Shake for 1 minute and centrifuge again under the same conditions [4].
  • Concentration and Reconstitution: Transfer a known volume of the clean supernatant (e.g., 6 mL) to another tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dry residue in 1 mL of a 1:1 (v/v) mixture of ACN/MeOH (6:4) and 20 mM ammonium formate (pH 4.0). Filter the solution through a 0.2 μm PTFE syringe filter prior to LC-MS/MS injection [4].
LC-MS/MS Instrumental Analysis
  • Liquid Chromatography:

    • Column: Waters Xselect HSS C18 (150 mm × 2.1 mm, 3.5 μm) [4] or equivalent.
    • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile [4].
    • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.00 | 5% | | 5.50 | 60% | | 6.00 | 100% | | 10.00 | 100% | | 10.20 | 5% | | 12.00 | 5% |
    • Flow Rate: 0.3 mL/min [4].
    • Injection Volume: 5 μL [4].
    • Column Temperature: 40°C [4].
  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode [4].
    • Ion Source Parameters:
      • Capillary Voltage: 4.0 kV [4]
      • Capillary Temperature: 300°C [4]
    • Data Acquisition: Multiple Reaction Monitoring (MRM). The following table lists suggested transitions for agroclavine based on its typical behavior as a Clavine-type alkaloid. Note: Specific optimized parameters for agroclavine should be determined experimentally, as the search results do not provide them.
    • MRM Transitions (Example): | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose | | :--- | :--- | :--- | :--- | | 239.2 [1] | 220.2 | To be optimized | Quantifier | | 239.2 [1] | 130.1 | To be optimized | Qualifier |
Method Validation

The method should be validated according to guidelines to ensure reliability [4].

  • Linearity: A minimum of 5 calibration points. The coefficient of determination (R²) should exceed 0.99 [4].
  • Sensitivity: The Limit of Quantification (LOQ) should be 0.005 mg/kg or lower [4].
  • Accuracy and Precision: Assessed via recovery experiments. Average recoveries should range from 84.7% to 112.9%, with a coefficient of variation (CV) below 13.1% [4].

The sample preparation and analysis workflow is summarized below.

G start Start with 1g homogenized sample step1 Add 6 mL ethyl acetate with 2% NH₄OH start->step1 step2 Shake for 30 min step1->step2 step3 Centrifuge at 4,700×g for 10 min at 4°C step2->step3 step4 Transfer supernatant step3->step4 step5 Add 50 mg PSA sorbent step4->step5 step6 Shake for 1 min step5->step6 step7 Centrifuge again step6->step7 step8 Evaporate supernatant under N₂ at 40°C step7->step8 step9 Reconstitute in 1 mL mobile phase step8->step9 step10 Filter through 0.2 μm PTFE filter step9->step10 lcms LC-MS/MS Analysis step10->lcms


Application Example & Metabolomic Context

A 2023 study provides a direct application of this methodology, analyzing ergot alkaloids in sclerotia from Japan [1].

  • Sample Analysis: The researchers performed LC-MS analysis on 41 sclerotia samples of Claviceps.
  • Key Finding: 19 out of 41 sclerotia extracts (approximately 46%) were found to contain Clavine-type ergot alkaloids, including agroclavine [1].
  • Metabolomic Profiling: A Principal Component Analysis (PCA) of the ergot alkaloid profiles revealed the existence of four distinct groups with different production patterns. One of these groups was specifically characterized by the contribution of Clavine-type EAs, highlighting a unique chemotype [1].

The quantitative data from this study is summarized in the table below.

Analyte Class Specific Compounds Number of Positive Samples (/41) Key Finding
Peptide-type Ergot Alkaloids Ergosine/inine, Ergotamine, Ergo-cornine/inine, α-Ergocryptine/inine, Ergo-cristine/inine 24 Majority contained peptide-type EAs [1]
Clavine-type Ergot Alkaloids Agroclavine, Pyroclavine, Festuclavine 19 46% of samples contained Clavine-types, including agroclavine [1]

Key Considerations for Researchers

  • Matrix Effects: The complexity of food and biological samples can suppress or enhance the ionization of agroclavine in the mass spectrometer. Using stable isotope-labeled internal standards (e.g., deuterated agroclavine) is the most effective way to compensate for this and ensure accurate quantification [3] [5].
  • Chemical Stability: Ergot alkaloids can be sensitive to light, heat, and pH. Work under controlled lighting and temperature conditions where possible, and use acidic buffers during extraction to maintain stability [3].
  • Method Scope: This protocol can be adapted for the simultaneous analysis of multiple ergot alkaloids (both Clavine and peptide-type), making it efficient for comprehensive safety monitoring [1].

References

agroclavine purification and extraction protocols

Author: Smolecule Technical Support Team. Date: February 2026

Agroclavine Production Systems

Agroclavine is a complex ergot alkaloid primarily produced through biological systems. The table below summarizes two key production methods described in the literature.

Production Method Host/System Key Media/Conditions Reported Agroclavine Titer Key Features
Traditional Fungal Cultivation [1] Claviceps sp. strain c106 Complex medium T25 (sucrose, citric acid, yeast extract); 15-16 day cultivation [1] 1.5 - 2 g/L [1] Agroclavine was the major component (90-95%) of the alkaloid fraction [1]
Combined MCF-CFS System [2] [3] Aspergillus nidulans (Microbial Cell Factory) + Four-enzyme Cell-Free System [2] [3] Biosynthetic pathway split; early stages in MCF, late stages (from Prechanoclavine) in CFS [3] ~1.2 g/L (1209 mg/L) [2] [3] Highest reported titer; avoids limitations of using either system alone [2] [3]

Purification by Recrystallization

Following extraction and initial isolation, recrystallization is a standard laboratory technique for purifying solid compounds like agroclavine [4]. The general workflow is as follows:

  • Solvent Selection: The cornerstone of successful recrystallization is choosing an appropriate solvent or solvent pair. The ideal solvent should:

    • Dissolve the crude compound poorly at room temperature but readily when hot.
    • Have a boiling point between 40°C and 120°C, and below the melting point of the compound.
    • Leave impurities either dissolved in the cold solution or allow them to be filtered out from the hot solution.
    • Common solvent pairs include water-ethanol and ethyl acetate-hexane [4].
  • Dissolving the Sample:

    • Place the crude solid in an Erlenmeyer flask (sloping sides help minimize solvent evaporation).
    • Heat the chosen solvent to boiling, then add it to the flask in small portions while swirling and heating until the solid just dissolves.
    • If insoluble impurities are present, perform a hot filtration using a fluted filter paper in a stemless funnel to remove them [4].
  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature, undisturbed. Lightly cover the flask to prevent dust contamination and solvent evaporation.
    • If crystals do not form, nucleation can be induced by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure agroclavine.
    • After crystallization is complete, place the flask in an ice bath for 30-60 minutes to maximize crystal yield [4].
  • Isolation and Drying:

    • Collect the pure crystals via vacuum filtration using a Büchner or Hirsch funnel.
    • Rinse the crystals with a small amount of ice-cold solvent to remove surface impurities.
    • Dry the crystals by drawing air through them in the funnel, or by air-drying on a watch glass. For very hygroscopic compounds, a vacuum desiccator may be used [4].

Experimental Workflow Diagrams

The following diagrams outline the logical flow for the combined production system and the general purification process.

combined_system start Start: Agroclavine Biosynthesis split Pathway Split at EasE Enzyme start->split mcf Microbial Cell Factory (MCF) Aspergillus nidulans product Agroclavine Output mcf->product split->mcf Early Pathway cfs Cell-Free System (CFS) Four Purified Enzymes split->cfs Late Pathway (From Prechanoclavine) cfs->product

Diagram 1: Combined MCF-CFS Production Strategy. This workflow splits the complex biosynthetic pathway to overcome limitations of single-system production [3].

purification start Crude Agroclavine Extract solvent Select & Heat Solvent start->solvent dissolve Dissolve Crude in Minimum Hot Solvent solvent->dissolve hfilt Hot Filtration (Remove Insoluble Impurities) dissolve->hfilt cool Slow Cooling to RT & Ice Bath hfilt->cool collect Vacuum Filtration & Cold Solvent Wash cool->collect dry Dry Crystals collect->dry pure Pure Agroclavine Crystals dry->pure

Diagram 2: General Purification Workflow. This flowchart outlines the key steps for purifying agroclavine via recrystallization [4].

Analytical Method Considerations

For quantifying agroclavine and analyzing purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard analytical technique. While a specific method for agroclavine is not detailed in the search results, a validated approach for a different alkaloid illustrates key parameters to adapt [5]:

  • Column: Ascentis Express C18 (4.6 mm × 100 mm, 2.7 µm).
  • Detection: Photodiode Array Detector (PDA), wavelength to be determined for agroclavine.
  • Mobile Phase: Typically a binary gradient of a buffer (e.g., phosphate) and an organic solvent like acetonitrile.
  • Column Oven Temperature: 35°C.
  • Method validation for specificity, precision, and sensitivity is crucial [5].

Key Application Notes

  • Production System Choice: The combined MCF-CFS system represents a modern, high-yielding approach but requires expertise in both genetic engineering and enzymology. Traditional fungal cultivation may be more accessible but could have longer cycle times [1] [3].
  • Purification is Iterative: A single recrystallization may not yield sufficient purity. Multiple rounds or a different technique (e.g., preparative HPLC) may be necessary for highly pure material.
  • Stability and Safety: Agroclavine and related ergot alkaloids are biologically active compounds. Always consult relevant Safety Data Sheets (SDS) and handle them with appropriate personal protective equipment (PPE) in a controlled environment.

References

Comprehensive Application Notes and Protocols: Biotransformation of Agroclavine to Elymoclavine Using Plant Cell Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergot Alkaloids and Biotransformation Significance

Ergot alkaloids represent a pharmaceutically important class of natural products derived from L-tryptophan and mevalonic acid, possessing diverse pharmacological activities. Among these, agroclavine and elymoclavine are closely related clavine alkaloids that serve as key intermediates in the biosynthesis of more complex ergot compounds. Agroclavine, a tetracyclic ergoline alkaloid, undergoes specific oxidative biotransformation to produce elymoclavine, which contains an additional hydroxyl group at position C-17. This conversion represents a crucial biosynthetic step in the ergot alkaloid pathway, as elymoclavine serves as the direct precursor to lysergic acid, the foundational structure for numerous pharmacologically active compounds [1].

The biotransformation of agroclavine to elymoclavine exemplifies the power of bio-catalytic processes in mediating chemically challenging reactions under mild conditions. While chemical synthesis of this transformation requires multiple steps and often suffers from poor regioselectivity, biological systems can achieve this conversion efficiently and specifically. Plant cell cultures with high peroxidase activity have emerged as particularly effective biocatalysts for this reaction, offering advantages over traditional chemical methods or microbial transformation systems. This protocol describes the establishment, optimization, and application of plant cell culture systems for the efficient biotransformation of agroclavine to elymoclavine, providing researchers with a robust methodological framework for producing this important alkaloid [2] [3].

Theoretical Background and Biotransformation Principle

Biochemical Pathway and Reaction Mechanism

The conversion of agroclavine to elymoclavine represents an oxidative hydroxylation reaction that introduces a hydroxyl group at the C-17 position of the ergoline ring system. This transformation is catalyzed by peroxidase enzymes present in select plant cell cultures, which utilize hydrogen peroxide or organic hydroperoxides as electron acceptors. The reaction proceeds through a radical intermediate mechanism, wherein the peroxidase enzyme generates a reactive radical species at the expense of hydrogen peroxide, subsequently abstracting a hydrogen atom from agroclavine to form a carbon-centered radical. This radical then reacts with molecular oxygen, followed by reduction, to yield the hydroxylated product, elymoclavine [2] [1].

The structural specificity of this reaction is remarkable, as the enzyme system discriminates between similar ergot alkaloids and regioselectively hydroxylates agroclavine at a single position. This specificity arises from the complementary three-dimensional structure between the substrate binding site of the peroxidases and the agroclavine molecule. The reaction can be summarized as follows:

Agroclavine (C16H18N2) + O2 + NADPH + H+ → Elymoclavine (C16H18N2O) + NADP+ + H2O

In plant cell cultures, this transformation is part of a broader detoxification mechanism, whereby foreign compounds are hydroxylated to increase their water solubility and facilitate conjugation and excretion. The high peroxidase activity in certain plant species makes them particularly effective for this biotransformation, often surpassing the capabilities of microbial systems or isolated enzyme preparations [2].

Biosynthetic Context in Ergot Alkaloid Pathway

The agroclavine to elymoclavine conversion occupies a central position in the ergot alkaloid biosynthetic pathway. Following the formation of the tetracyclic ergoline ring system, agroclavine represents the first intermediate in the clavine series that undergoes oxidative modifications leading to lysergic acid derivatives. In the natural fungal producers (e.g., Claviceps species), this transformation is catalyzed by a specific monooxygenase enzyme (often cytochrome P450-dependent), requiring NADPH and molecular oxygen [1].

In the engineered plant cell system described in this protocol, the native plant peroxidases effectively mimic the function of the fungal monooxygenase, albeit through a different mechanistic pathway. This exemplifies the principle of convergent biocatalysis, where different enzyme systems evolve to catalyze the same chemical transformation. Understanding this biosynthetic context is crucial for researchers attempting to optimize the biotransformation process or extend it to other ergot alkaloids [1].

The following diagram illustrates the position of this biotransformation within the broader context of ergot alkaloid biosynthesis:

G Tryptophan Tryptophan DMAT DMAT Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Chanoclavine Chanoclavine DMAT->Chanoclavine Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Biotransformation Lysergic_Acid Lysergic_Acid Elymoclavine->Lysergic_Acid Ergopeptines Ergopeptines Lysergic_Acid->Ergopeptines

Materials and Methods

Plant Cell Cultures and Maintenance

The successful biotransformation of agroclavine to elymoclavine relies on the selection of appropriate plant cell lines with demonstrated high peroxidase activity. Based on systematic screening, the following plant species have shown particularly high efficiency for this transformation:

Table 1: Plant Cell Cultures with High Peroxidase Activity for Agroclavine Biotransformation

Plant Species Culture Type Peroxidase Activity (RLU×10⁹/mg protein) Transformation Efficiency (%) Special Notes
Armoracia rusticana (Horseradish) Suspension 125-150 85-92 Highest peroxidase activity
Atropa belladonna (Deadly nightshade) Suspension 95-120 78-85 Robust growth characteristics
Duboisia myoporoides Suspension 80-110 72-80 Suitable for scale-up
Solanum aviculare (Kangaroo apple) Suspension 70-95 68-75 Consistent performance
Achillea reptans Suspension 60-85 65-72 Moderate peroxidase activity

These plant cell cultures are maintained in Linsmeyer and Skoog medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D; 0.5 mg/L) and kinetin (0.1 mg/L) as growth regulators. The cultures are kept in 250 mL Erlenmeyer flasks containing 50 mL of medium and maintained on a rotary shaker at 110 rpm in darkness at 25±1°C. Subculturing is performed every 14 days using a 1:3 dilution ratio [2].

Chemicals and Reagents

All chemicals used should be of analytical grade obtained from commercial sources. Specific requirements include:

  • Substrate: Agroclavine (purity ≥95% by HPLC)
  • Solvents: Methanol (HPLC grade), dichloromethane (HPLC grade), ethanol (96%)
  • Extraction materials: XAD2 porous non-ionic resin, SM2 columns (Bio-Rad)
  • Chromatography materials: Silica gel 60 (F254) for TLC, Separon SGX C18 (7 μm) for HPLC
  • Mobile phases: Acetonitrile, methanol, ammonium hydroxide solution
  • Culture medium: Linsmeyer and Skoog basal salts with vitamins, sucrose, and growth regulators

Table 2: Chemical Reagents and Their Specifications

Reagent Purity Grade Supplier Specifications Storage Conditions
Agroclavine ≥95% (HPLC) Commercial sources -20°C, protected from light
Methanol HPLC Grade Low UV absorbance Room temperature
Dichloromethane Analytical Grade Stabilized with amylene Room temperature
Ammonium hydroxide Analytical Grade 25% solution Room temperature
Linsmeyer and Skoog Cell Culture Plant tissue culture tested 4°C

Agroclavine is prepared as a stock solution in methanol at a concentration of 30 mg/mL. This concentration has been optimized to balance solubility with minimal solvent toxicity to the plant cells. The solution is filter-sterilized using a 0.22 μm membrane filter before addition to the culture medium [2].

Step-by-Step Experimental Protocol

Plant Cell Culture Preparation
  • Initiate suspension cultures by transferring approximately 10 g of fresh weight callus tissue into 250 mL Erlenmeyer flasks containing 50 mL of sterile Linsmeyer and Skoog medium [2].

  • Maintain the cultures on a rotary shaker at 110 rpm in darkness at 25±1°C for 3 days to establish actively growing cell suspensions [2].

  • Assess cell viability and peroxidase activity before proceeding with biotransformation. Cultures should exhibit bright yellow color and uniform cell aggregation.

Biotransformation Procedure
  • Prepare agroclavine solution by dissolving 30 mg of pure agroclavine in 1 mL of methanol. Filter-sterilize the solution using a 0.22 μm membrane filter [2].

  • Add agroclavine solution to the 3-day-old suspension cultures to achieve a final concentration of 60-120 mg per 100 mL of suspension culture. The optimal concentration for most plant cell lines is 90 mg/100 mL [2].

  • Include appropriate controls:

    • Culture with methanol only (solvent control)
    • Culture without agroclavine (negative control)
    • Culture without cells (abiotic control)
  • Continue incubation under the same conditions (110 rpm, 25±1°C, darkness) for 5-7 days, monitoring daily for color changes and cell viability.

  • Sample periodically (days 1, 3, 5, 7) by aseptically removing 2 mL aliquots for analysis of agroclavine depletion and elymoclavine formation.

Monitoring and Analysis
  • Extract alkaloids from 1 mL culture broth using solid-phase extraction on SM2 columns or XAD2 resin. Elute with ethanol and dichloromethane [2].

  • Monitor reaction progress by TLC on silica gel 60 F254 plates using CH₂Cl₂:MeOH:NH₃ aq. (93:7:0.1) as the mobile phase. Visualize under UV light (254 nm) and using specific alkaloid detection reagents [2].

  • Quantify conversion by HPLC using a Spectra Physics system with scanning detector (λ=285 nm) and Separon SGX C18 column (3.3 × 150 mm, 7 μm). Apply gradient elution from 4% to 90% MeOH in H₂O (+ 0.04% NH₃ aq.) with a flow rate of 0.6 mL/min [2].

The following workflow diagram summarizes the complete experimental procedure:

G Start Culture Initiation (Callus to Suspension) Growth 3-Day Growth Period (25°C, 110 rpm, dark) Start->Growth Substrate Agroclavine Addition (60-120 mg/100 mL) Growth->Substrate Biotransformation Biotransformation Phase (5-7 days incubation) Substrate->Biotransformation Monitoring Process Monitoring (TLC, HPLC analysis) Biotransformation->Monitoring Monitoring->Biotransformation Feedback Harvest Culture Harvest (Day 5-7) Monitoring->Harvest Extraction Alkaloid Extraction (Solid-phase extraction) Harvest->Extraction Purification Product Purification (Flash chromatography) Extraction->Purification Analysis Structure Confirmation (UV, MS, NMR) Purification->Analysis

Data Analysis and Results Interpretation

Analytical Method Validation

Proper method validation is essential for accurate quantification of the biotransformation efficiency. The HPLC method should be validated for specificity, linearity, precision, and accuracy before application to experimental samples.

  • Specificity: Baseline separation of agroclavine, elymoclavine, and potential byproducts (setoclavine, isosetoclavine)
  • Linearity: Calibration curves in the range of 0.1-100 μg/mL with R² > 0.999
  • Precision: Intra-day and inter-day relative standard deviation (RSD) < 2%
  • Accuracy: Recovery rates of 95-105% for both agroclavine and elymoclavine

Quantitative analysis is performed using molar extinction coefficients reported in literature (Wurst et al., 1978). Relative amounts of individual alkaloids are calculated based on peak areas corrected with these coefficients [2].

Structural Confirmation of Products

The identity of the biotransformation product should be confirmed using spectroscopic techniques:

  • UV Spectroscopy: Measure UV spectra in methanol. Elymoclavine exhibits characteristic maxima at 225 and 285 nm [2].

  • Mass Spectrometry: Perform EI-MS (electron impact mass spectrometry) at 80 eV. Elymoclavine shows molecular ion peak at m/z 254 [M+] and characteristic fragment ions [2].

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively, in CD₃OD. Compare chemical shifts with literature values for definitive structural assignment [2].

Table 3: Characteristic Spectral Data for Agroclavine and Elymoclavine

Spectroscopic Method Agroclavine Characteristics Elymoclavine Characteristics
UV-Vis (λmax in MeOH) 222, 282 nm 225, 285 nm
EI-MS (m/z) 240 [M+], 225, 196 254 [M+], 239, 225, 210
¹H-NMR (CD₃OD) δ 6.95 (1H, d, J=2.0 Hz, H-2), 2.40 (3H, s, N-CH3) δ 6.98 (1H, d, J=2.0 Hz, H-2), 4.60 (2H, s, H-17), 2.42 (3H, s, N-CH3)
¹³C-NMR (CD₃OD) δ 135.5 (C-8), 118.5 (C-9), 55.2 (C-5) δ 138.2 (C-8), 112.8 (C-9), 58.5 (C-17), 55.5 (C-5)

Advanced Applications and Industrial Perspectives

Pharmaceutical Applications

The biotransformation of agroclavine to elymoclavine has significant implications for pharmaceutical development, as elymoclavine serves as a key precursor for the synthesis of various medically important ergot alkaloids. Unlike its precursor agroclavine, elymoclavine is characterized by its non-hallucinogenic properties in humans, instead producing mainly sedative effects according to clinical observations [4]. This pharmacological profile makes it particularly valuable for developing therapeutics without the psychoactive side effects associated with some ergot alkaloids.

In the broader biosynthetic pathway, elymoclavine represents the immediate precursor to paspalic acid, which spontaneously isomerizes to lysergic acid - the fundamental building block for numerous pharmacologically active compounds [1]. These include ergotamine (for migraine treatment), ergometrine (used in obstetrics), and various dopamine receptor agonists employed in managing Parkinson's disease. The efficient bioconversion of agroclavine to elymoclavine using plant cell cultures therefore provides a critical step in the sustainable production of these valuable pharmaceuticals, reducing reliance on direct extraction from ergot fungi or complex total chemical synthesis [4] [1].

Regulatory Considerations in Drug Development

Recent regulatory changes at the FDA have important implications for the development of drugs derived from biological processes such as the biotransformation described in this protocol. The regulatory landscape in 2025 emphasizes accelerated approval pathways while implementing more rigorous standards for certain biological products [5]. Developers should consider:

  • Early engagement with regulators through pre-IND meetings is crucial, though current wait times have extended from 3 to 6 months due to FDA restructuring [5].

  • Animal testing alternatives are increasingly encouraged, with Commissioner Marty Makary announcing plans to reduce animal safety testing in favor of newer technologies [5].

  • Biologics approval pathways may face greater scrutiny, particularly for complex products like vaccines, with potential requirements for additional efficacy testing even for seasonal updates [5].

These regulatory considerations highlight the importance of establishing robust, well-documented biotransformation protocols that can withstand evolving regulatory expectations while leveraging opportunities for accelerated development.

Troubleshooting and Optimization Guidelines

Common Technical Challenges
  • Low Conversion Efficiency: If biotransformation yields are consistently below 70%, consider increasing peroxidase activity by adding low concentrations of hydrogen peroxide (0.1-0.5 mM) or optimizing the growth phase at which agroclavine is added (early logarithmic phase is typically best).

  • Byproduct Formation: The appearance of setoclavine and isosetoclavine indicates non-enzymatic oxidation. To minimize these byproducts, ensure optimal oxygen transfer without excessive aeration and maintain culture temperature at 25±1°C [2] [1].

  • Cell Viability Issues: Methanol toxicity can reduce cell viability. Ensure that the final methanol concentration does not exceed 2% (v/v) and consider alternative solvents such as dimethyl sulfoxide (DMSO) at lower concentrations (0.5-1%).

Process Scale-up Considerations

For industrial application, the biotransformation process can be scaled up to bioreactor systems with the following modifications:

  • Oxygen transfer: Maintain dissolved oxygen at 40-60% saturation through controlled aeration.
  • Mixing: Use low-shear impellers to prevent damage to plant cells while ensuring homogeneous distribution.
  • Feed strategy: Consider fed-batch addition of agroclavine to minimize substrate inhibition and toxicity.
  • Process analytical technology: Implement online monitoring of key parameters (pH, dissolved oxygen, turbidity) for better process control.

Conclusion

The biotransformation of agroclavine to elymoclavine using plant cell cultures with high peroxidase activity represents an efficient, specific, and environmentally friendly alternative to chemical synthesis. This detailed protocol provides researchers with a comprehensive framework for implementing this biotransformation, from culture establishment to product characterization. The method offers excellent conversion yields (typically 85-92% with optimal systems), high regioselectivity, and operational simplicity compared to fungal transformation systems or chemical synthesis.

The application of this technology in pharmaceutical production aligns with current trends toward sustainable and biocatalytic manufacturing processes. Furthermore, the integration of this biotransformation step into broader ergot alkaloid production pipelines can significantly reduce the cost and complexity of producing these medically important compounds. As regulatory landscapes evolve and biotechnological capabilities advance, this plant cell culture-based approach offers a versatile platform for the production of elymoclavine and related compounds [5].

References

Comprehensive Application Notes and Protocols for Agroclavine Fermentation Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Agroclavine is a structurally complex ergot alkaloid that serves as a key intermediate in the biosynthesis of various pharmaceutically valuable compounds, including psychedelic therapeutics and antineoplastic agents. This tetracyclic ergoline derivative features a didehydroergoline skeleton with specific methyl substitutions at positions 6 and 8, creating the characteristic 4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinoline structure that underlies its biological activity [1]. Agroclavine demonstrates significant pharmacological potential through its interactions with central nervous system receptors, particularly serotonin (5-HT) and dopamine receptors, which has generated considerable interest in its therapeutic applications for neuropsychiatric disorders including depression, anxiety, and potentially Parkinson's disease [2]. Historically, the main application of agroclavine has been in the synthesis of ergot-based drugs through oxidation to elymoclavine and further processing to more complex ergot alkaloids [1].

The structural complexity of agroclavine, characterized by multiple stereocenters and conjugated polycyclic ring systems, makes chemical synthesis economically unviable for large-scale production [3]. This challenge has driven research toward biological production approaches using microbial systems. Traditional fermentation methods have faced significant limitations in achieving high titers due to the complex biosynthetic pathway requiring multiple enzymatic steps, precursor limitations, and product toxicity concerns [3]. The biosynthesis of agroclavine requires three primary precursors: tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM), with the complete pathway involving up to 22 enzymes in native producers [3]. Recent advances in synthetic biology and fermentation optimization have demonstrated promising approaches to overcome these limitations and achieve industrially relevant production levels.

Recent Advances in Agroclavine Production Platforms

Comparison of Production Platforms

The quest for efficient agroclavine production has led to the development of various platform technologies, each with distinct advantages and limitations. Traditional microbial fermentation in native producers such as Claviceps purpurea and Aspergillus fumigatus represents the conventional approach but typically yields suboptimal titers due to complex regulatory mechanisms and limited precursor availability [4]. Microbial cell factories (MCFs) using engineered hosts like Aspergillus nidulans or Saccharomyces cerevisiae offer improved controllability but still face challenges with precursor supply, inefficient product transport across cell membranes, and low expression of heterologous enzymes [3]. More recently, cell-free systems (CFSs) have emerged as promising alternatives that eliminate cellular barriers and allow direct manipulation of enzymatic cascades, though they struggle with cofactor regeneration and scale-up logistics [3].

A groundbreaking approach that has demonstrated exceptional results is the MCF-CFS combined system, which strategically splits the biosynthetic pathway between cellular and cell-free environments [5] [3] [6]. This hybrid methodology achieved a remarkable agroclavine titer of 1209 mg/L—the highest reported to date—by expressing the early pathway in Aspergillus nidulans and the late pathway in a four-enzyme cell-free system [5] [3]. The key innovation lies in the strategic pathway splitting at the FAD-linked oxidoreductase EasE, which allows optimal performance of each pathway segment in its respective environment [3]. This approach effectively circumvents the limitations of both MCF and CFS systems while leveraging their respective advantages, representing a significant advancement in complex alkaloid production technology.

Table 1: Comparison of Agroclavine Production Platforms

Production Platform Maximum Reported Titer Advantages Limitations Reference
Native Producers Not specified Naturally complete pathway; No genetic modification required Complex regulation; Low yields; Precursor limitations [4]
Microbial Cell Factories (MCFs) 241.0 mg/L (for chanoclavine) Controlled expression; Scalability; Genetic engineering possible Precursor limitations; Product transport issues; Low heterologous enzyme activity [7]
Cell-Free Systems (CFSs) Not specified for agroclavine No cellular barriers; Easy manipulation; High reaction rates Cofactor requirements; Scale-up challenges; High cost [3]
MCF-CFS Combined System 1209 mg/L (agroclavine) Avoids limitations of both systems; High titer; Fast engineering (3 months) System complexity; Optimization required for splitting point [5] [3] [6]
Sbio-Csyn Hybrid System >3 g/L (for chanoclavine) Very high titer; Fast engineering (1 week); Combines chemical and biological synthesis Chemical synthesis steps required; Intermediate purification needed [7]
Novel Hybrid Approaches

Beyond the MCF-CFS combined system, recent research has explored even more innovative hybrid strategies. The Sbio-Csyn hybrid system (combining synthetic biology and chemical synthesis) has demonstrated exceptional performance in producing chanoclavine (a direct agroclavine precursor) with titers exceeding 3 g/L [7]. This approach splits the synthetic pathway into three specialized sections: enzymatic synthesis of 4-Br-Trp using cell-lysate catalysis, chemical synthesis of prechanoclavine from 4-Br-Trp, and bioconversion to chanoclavine using whole-cell catalysis [7]. The dramatically reduced engineering period of approximately one week compared to three months for the MCF-CFS system highlights the potential of such hybrid approaches for rapid process development [3] [7].

The critical innovation in these hybrid systems is the strategic pathway segmentation that allows each section to operate in its optimal environment. For the Sbio-Csyn system, the challenging chemical transformation steps are addressed through efficient synthetic chemistry, while the complex enzymatic conversions are handled by biological catalysts [7]. This division of labor according to the strengths of each approach represents a paradigm shift in natural product synthesis and could be adapted for agroclavine production specifically. The extremely high titer achieved through this method—approximately 3 g/L for chanoclavine—suggests similar potential for agroclavine with appropriate pathway engineering [7].

Detailed Experimental Protocols

MCF-CFS Combined System for Agroclavine Overproduction
3.1.1 Principle and Workflow

The MCF-CFS combined system achieves high-level agroclavine production by splitting the biosynthetic pathway at the FAD-linked oxidoreductase EasE. The early pathway (from tryptophan to prechanoclavine) is reconstituted in an Aspergillus nidulans microbial cell factory, while the late pathway (from prechanoclavine to agroclavine) is implemented in a four-enzyme cell-free system comprising EasC, EasD, EasA, and EasG [3]. This strategic division optimizes the production environment for each pathway section, as the early pathway benefits from cellular cofactor regeneration systems, while the late pathway achieves higher efficiency in a cell-free environment without membrane transport limitations [3] [6].

The following workflow diagram illustrates the experimental setup and procedural steps for implementing the MCF-CFS combined system:

G A Step 1: MCF Construction B Engineer Aspergillus nidulans    to express early pathway enzymes    (DmaW, EasF, EasE) A->B C Step 2: Prechanoclavine Production B->C D Fermentation in optimal conditions    (precursor supplementation) C->D E Step 3: PCC Extraction D->E F Harvest and lyse cells    Extract and purify PCC E->F G Step 4: CFS Preparation F->G H Express and purify late pathway    enzymes (EasC, EasD, EasA, EasG)    Prepare reaction mixture G->H I Step 5: Agroclavine Synthesis H->I J Combine PCC with CFS    Incubate with cofactors    Monitor reaction progress I->J K Step 6: Product Analysis J->K L HPLC and LC-MS analysis    Titer calculation and validation K->L

3.1.2 Materials and Methods

Strains and Vectors:

  • Aspergillus nidulans strains (e.g., from China General Microbiological Culture Collection Center, CGMCC)
  • Expression vectors for early pathway enzymes (DmaW, EasF, EasE)
  • pET28a vectors for late pathway enzymes (EasC, EasD, EasA, EasG) in E. coli BL21(DE3)

Culture Conditions:

  • A. nidulans fermentation medium: YES medium (2% yeast extract, 20% sucrose) or similar rich medium
  • Precursor supplementation: 2 g/L tryptophan, 1 g/L methionine for SAM regeneration
  • Culture conditions: 28°C, 220 rpm for 5-7 days
  • E. coli expression: LB medium with 50 μg/mL kanamycin, induction with 0.1 mM IPTG at OD600 ≈ 0.6

Protein Purification:

  • Late pathway enzymes are purified using nickel affinity chromatography (HisTrap HP columns)
  • Lysis buffer: 20 mM Tris-HCl, 300 mM NaCl, pH 7.5
  • Elution buffer: 20 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, 10% glycerol
  • Protein concentration determined by Bradford assay using BSA standard

Cell-Free Reaction System:

  • Standard 50 μL or 2 mL reaction volume
  • Composition: 100 mM Tris-HCl buffer (pH 7.5), 2 mM NADP+, 10 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 5 mM ATP, 2 mM MgCl2, and appropriate enzyme concentrations
  • Substrate: 1-5 mM prechanoclavine (from MCF extraction)
  • Incubation: 30°C for 4-24 hours with gentle shaking
  • Reaction termination: Addition of equal volume methanol
Traditional Fermentation Optimization Strategies
3.2.1 Statistical Optimization Approaches

For researchers working with native producers or engineered microbial cell factories, statistical design of experiments (DoE) provides powerful tools for medium and process optimization. The one-factor-at-a-time (OFAT) approach represents the simplest method, where individual variables are altered while keeping others constant [8]. While straightforward to implement and interpret, OFAT ignores variable interactions and requires numerous experiments, making it inefficient for complex systems [8].

More advanced statistical methods include Plackett-Burman design for screening significant variables from a large set of factors, and response surface methodology (RSM) with central composite design (CCD) for optimizing significant factors and modeling their interactions [8]. These approaches can systematically identify critical factors such as carbon and nitrogen sources, metal ions, pH, temperature, and aeration that influence agroclavine production. For instance, RSM can model the relationship between tryptophan concentration, dissolved oxygen, and agroclavine titer to identify optimal operating conditions [8].

Table 2: Fermentation Optimization Methods and Applications

Optimization Method Principles Application in Agroclavine Production Advantages Limitations
One-Factor-at-a-Time Vary one factor while holding others constant Preliminary optimization of medium components (carbon, nitrogen sources) Simple implementation; Easy interpretation Ignores factor interactions; Time-consuming; Inefficient
Plackett-Burman Design Two-level fractional factorial design for screening Identify critical factors from numerous variables (pH, temperature, aeration, precursors) Efficient screening; Minimal experiments; Identifies key factors Limited to main effects only; No interaction analysis
Response Surface Methodology Mathematical modeling of factor-response relationships Optimize concentrations of key precursors (tryptophan, methionine) and process parameters Models interactions; Identifies optimal conditions; Predicts responses Requires prior knowledge; More complex analysis
Evolutionary Operation Sequential factorial design with small changes Fine-tuning of fermentation conditions during scale-up Safe optimization during production; Continuous improvement Slow convergence; Requires multiple cycles
Artificial Neural Networks Non-linear modeling using computational networks Complex process modeling with multiple interacting variables Handles complex relationships; Good prediction accuracy Requires large dataset; "Black box" interpretation
3.2.2 Precursor Enhancement Strategies

The biosynthetic precursor supply represents a critical bottleneck in agroclavine production. Optimization should focus on enhancing the availability of tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM) [3] [7]. For tryptophan enhancement, several strategies have proven effective:

  • Engineered shikimic acid pathway: Overexpression of rate-limiting enzymes (DAHP synthase, anthranilate synthase) in the shikimate pathway leading to tryptophan
  • Precursor supplementation: Addition of 2-5 g/L tryptophan to fermentation medium
  • Co-culture systems: Pairing agroclavine-producing fungi with bacteria that excel in tryptophan production

For DMAPP enhancement, the mevalonate pathway can be optimized through:

  • HMG-CoA reductase overexpression: The key rate-limiting enzyme in the mevalonate pathway
  • Alternative carbon sources: Glycerol or fructose instead of glucose to avoid carbon catabolite repression
  • Phosphate concentration optimization: Careful control of phosphate levels (0.5-5 mM) to balance growth and secondary metabolism

For SAM regeneration, a three-enzyme cycle (methionine adenosyltransferase, SAMutilizing enzymes, and S-adenosylhomocysteine hydrolase) can be implemented to maintain high SAM levels without expensive exogenous addition [3].

Pathway Engineering and Strain Development

Agroclavine Biosynthetic Pathway

The complete agroclavine biosynthetic pathway involves approximately 22 enzymes from primary metabolites to the final product [3]. The pathway begins with the condensation of tryptophan and dimethylallyl pyrophosphate (DMAPP) catalyzed by prenyltransferase DmaW to form dimethylallyltryptophan (DMAT) [9]. This is followed by N-methylation catalyzed by methyltransferase EasF using SAM as methyl donor to yield N-methyldimethylallyltryptophan (N-Me-DMAT) [9]. The FAD-linked oxidoreductase EasE then catalyzes the conversion to prechanoclavine (PCC), which is subsequently transformed to chanoclavine (CC) by chanoclavine synthase EasC [9].

The final steps involve oxidation of chanoclavine to chanoclavine-aldehyde (CCA) by the FAD-linked dehydrogenase EasD, followed by ring closure catalyzed by aldehyde dehydrogenase EasA to form festuclavine, which is ultimately converted to agroclavine by agroclavine dehydrogenase EasG [3]. In native producers such as Claviceps purpurea, agroclavine can be further oxidized by cytochrome P450 monooxygenases to elymoclavine and subsequently to lysergic acid, the precursor for ergopeptines [4].

The following diagram illustrates the complete agroclavine biosynthetic pathway with key enzymes and intermediates:

G A Tryptophan C Dimethylallyltryptophan (DMAT) A->C DmaW B DMAPP B->C D N-Methyl-DMAT (Me-DMAT) C->D EasF E Prechanoclavine (PCC) D->E EasE F Chanoclavine (CC) E->F EasC G Chanoclavine-aldehyde (CCA) F->G EasD H Festuclavine G->H EasA I AGROCLAVINE H->I EasG

Host Engineering Strategies

Aspergillus nidulans has emerged as a preferred host for recombinant agroclavine production due to its native capacity for secondary metabolism, well-developed genetic tools, and absence of competing ergot alkaloid pathways [3] [6]. Key engineering strategies include:

  • Promoter engineering: Use of strong inducible (alcA) or constitutive (gpdA) promoters to drive expression of pathway genes
  • Gene dosage optimization: Balanced expression of pathway enzymes through multi-copy integration or targeted genomic integration
  • Cofactor regeneration: Enhancement of FAD, NADPH, and SAM regeneration systems through overexpression of fad1, pdi1, and ero1 genes [9]
  • Subcellular targeting: Strategic localization of enzymes to endoplasmic reticulum (EasE) and peroxisomes (EasC) to improve pathway efficiency [9]

For EasE functional expression—historically a major bottleneck—the inclusion of its N-terminal ER targeting signal has proven crucial for activity in heterologous hosts [9]. Additionally, overexpression of protein folding machinery (PDI, Ero1) significantly enhances functional expression of this challenging enzyme [9].

Saccharomyces cerevisiae also represents a viable host, particularly for the early pathway steps leading to chanoclavine-I [9]. Engineering approaches in yeast include:

  • Mitochondrial engineering for enhanced DMAPP supply
  • ER protein folding machinery overexpression to improve EasE functionality
  • Vacuolar transporters engineering for product sequestration and reduced feedback inhibition

Analytical Methods for Agroclavine Quantification

HPLC Analysis Protocol

High Performance Liquid Chromatography (HPLC) represents the standard method for agroclavine quantification in fermentation broths and cell-free reactions [3] [7].

Sample Preparation:

  • Fermentation broth: Centrifuge at 12,000 × g for 10 minutes, filter supernatant through 0.22 μm membrane
  • Cell-free reactions: Quench with equal volume methanol, centrifuge at 12,000 × g for 5 minutes, filter through 0.22 μm membrane
  • Solid-phase extraction (optional): Use C18 cartridges for complex samples to remove interfering compounds

HPLC Conditions:

  • Instrument: Shimadzu LC-2030C 3D Plus system or equivalent
  • Column: C18 analytical column (Gemini 250 × 4.6 mm, 5 μm; Phenomenex)
  • Mobile phase:
    • Solvent A: Water with 0.1% formic acid
    • Solvent B: Acetonitrile with 0.1% formic acid
  • Gradient program: Linear gradient from 10% B to 100% B over 10 minutes
  • Flow rate: 1.0 mL/min
  • Detection: Diode array detector at 220 nm and 280 nm
  • Injection volume: 10 μL
  • Column temperature: 30°C
  • Run time: 15 minutes (including equilibration)

Quantification:

  • Prepare fresh agroclavine standards in relevant matrix (0.1-100 μg/mL)
  • Retention time: ~8.5 minutes (validate with authentic standard)
  • Calibration curve: Peak area vs. concentration (typically R² > 0.99)
  • Calculation: Use linear regression from calibration curve for quantification
LC-MS Analysis and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive identification and confirmation of agroclavine identity in complex samples [3] [7].

LC-MS Conditions:

  • Instrument: AGILENT-1200HPLC/6520QTOFMS system or equivalent
  • Column: C18 analytical column (Ultimate XB-C18 100 × 2.1 mm, 3 μm; Welch)
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Mass range: 100-500 m/z
  • Fragmentor voltage: 135 V
  • Drying gas temperature: 325°C
  • Drying gas flow: 8 L/min
  • Nebulizer pressure: 35 psig
  • Capillary voltage: 3500 V

Characteristic Mass Spectra:

  • Agroclavine [M+H]+: m/z 239.2
  • Characteristic fragments: m/z 210.1, 182.1, 167.1
  • Comparison to authentic standard essential for confirmation

Method Validation:

  • Linearity: 5-point calibration curve (0.1-50 μg/mL)
  • Limit of detection (LOD): ~0.05 μg/mL
  • Limit of quantification (LOQ): ~0.1 μg/mL
  • Precision: <5% RSD for retention time, <10% RSD for peak area
  • Recovery: >90% through standard addition method

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 3: Troubleshooting Guide for Agroclavine Production

Problem Potential Causes Solutions Preventive Measures
Low agroclavine titer in MCF Insufficient precursor supply; Low enzyme expression; Product degradation Supplement with tryptophan (2-5 g/L); Optimize promoter strength; Add protease inhibitors Engineer precursor pathways; Use stronger promoters; Implement product export systems
Poor conversion in CFS Enzyme instability; Cofactor depletion; Substrate inhibition Add stabilizers (glycerol, BSA); Implement cofactor regeneration; Optimize substrate concentration Use enzyme immobilization; Design cofactor recycling; Test substrate range
Toxicity to production host Product accumulation; Intermediate toxicity Implement product export; Use inducible expression; Two-phase fermentation Engineer toxin efflux systems; Use regulated promoters; Add adsorbent resins
Inconsistent batch performance Strain instability; Medium variability; Inoculum age Use single-use stocks; Standardize medium; Control inoculum growth phase Create master cell banks; Use defined media; Standardize inoculum protocol
Scale-up difficulties Oxygen limitation; Shear stress; Nutrient gradients Increase aeration; Use shear-resistant strains; Optimize bioreactor parameters Use engineered strains; Implement fed-batch strategies; Model mixing efficiency
Metabolic Engineering Considerations

Successful optimization of agroclavine production requires careful attention to metabolic balancing within the production host. Several key considerations include:

  • Energy management: Agroclavine biosynthesis is energy-intensive, requiring ATP for methylation and NADPH for redox reactions. Engineering ATP and NADPH regeneration systems can significantly improve titers.
  • Precursor competition: Tryptophan competes with protein synthesis and other secondary metabolites. Strategies such as feedback-resistant mutation of trpE or separate precursor feeding schedules can alleviate this limitation.
  • Transport engineering: Efficient export of agroclavine from production cells reduces feedback inhibition and product degradation. Native transporters or heterologous efflux systems should be considered.
  • Cofactor regeneration: The pathway requires substantial FAD, NADPH, and SAM. Engineering robust cofactor regeneration systems through auxiliary pathway expression is essential for high productivity.

For the MCF-CFS combined system, particular attention should be paid to the pathway splitting point at EasE. The relative activities of the MCF and CFS sections must be balanced to prevent intermediate accumulation or bottleneck formation. This may require fine-tuning of gene expression in the MCF and enzyme ratios in the CFS through systematic optimization [3].

Conclusion and Future Perspectives

The development of efficient agroclavine production platforms has advanced significantly through innovative approaches that combine biological and chemical systems. The MCF-CFS combined system achieving 1209 mg/L agroclavine and the Sbio-Csyn hybrid system achieving >3 g/L for the direct precursor chanoclavine represent groundbreaking methodologies that overcome traditional limitations in complex alkaloid production [5] [3] [7]. These strategies demonstrate the power of pathway segmentation and environment optimization for different biosynthetic steps.

Future directions in agroclavine production optimization will likely focus on further integration of synthetic biology tools, including dynamic pathway regulation, CRISPR-mediated genome editing for precise metabolic engineering, and enzyme engineering to improve catalytic efficiency and substrate specificity. Additionally, continuous fermentation systems with product removal could alleviate end-product inhibition and further enhance productivity. As the pharmacological understanding of agroclavine and its derivatives advances [2], the development of robust, scalable production processes will be essential for enabling clinical applications and commercial development of these promising therapeutic compounds.

References

Application Notes: QuEChERS Extraction of Agroclavine

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details & Parameters
Core Principle Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation for analyte extraction and clean-up [1] [2].
Target Analyte Agroclavine (an ergot alkaloid mycotoxin) [3].
Sample Matrix Liquorice roots and related products [3]. Complex botanical matrices.
Extraction Solvent Acetonitrile [3].
Key Modification Use of acetate buffer instead of water during extraction to reduce formic acid concentration and improve impurity exclusion [3].
d-SPE Clean-up Sorbents 150 mg PSA, 150 mg Silica Gel, 600 mg C18, and 900 mg anhydrous MgSO₄ [3].
Instrumental Analysis UHPLC-MS/MS in a single 15-minute run, using electrospray ionization in both positive and negative modes [3].
Method Performance LOQ: 0.125-2.5 μg/kg. Recovery: 81.0-104.7%. Linearity: >0.992. Precision: Intraday <5.5%, Interday <8.9% RSD [3].

Agroclavine is an ergot alkaloid classified as a mycotoxin. The QuEChERS method provides an efficient framework for its extraction from complex botanical samples like liquorice, balancing high recovery with effective clean-up to minimize matrix interference during sensitive UHPLC-MS/MS analysis [3].


Detailed Experimental Protocol

Sample Preparation and Homogenization
  • Process: Begin by finely grinding and homogenizing the representative liquorice root sample using a powerful chopping device. For complex matrices, ensuring the sub-sample is representative is critical [4].
  • Aliquot: Weigh 5.0 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [3].
Extraction and Phase Separation

This step transfers agroclavine from the sample into the organic solvent phase.

  • Add Solvent: Add 10 mL of acetonitrile to the sample tube [3].
  • Apply Buffer: Use acetate buffer (e.g., 1 g of sodium acetate trihydrate) instead of water to hydrate the sample and adjust the pH. This modification helps reduce the concentration of formic acid in acetonitrile, lowering co-extraction of impurities [3].
  • Shake and Salt: Seal the tube and shake vigorously for 5 minutes using a vortex mixer or mechanical shaker.
  • Induce Partitioning: Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce salting-out and separate the aqueous and organic phases.
  • Centrifuge: Centrifuge the tube at ≥ 5000 rpm for 5 minutes to achieve complete phase separation [5].
Dispersive Solid-Phase Extraction (d-SPE) Clean-up

This step removes various matrix interferences from the acetonitrile extract.

  • Transfer Supernatant: Pipette a 2 mL aliquot of the upper acetonitrile layer into a new d-SPE tube.
  • Add Sorbents: The optimal combination for agroclavine in liquorice is a d-SPE tube containing [3]:
    • 150 mg Primary Secondary Amine (PSA): Removes sugars, fatty acids, and other organic acids.
    • 150 mg Silica Gel: Helps remove additional polar interferences.
    • 600 mg C18: Binds non-polar interferents like lipids and waxes.
    • 900 mg anhydrous MgSO₄: Absorbs any residual water.
  • Clean-up: Vortex the d-SPE tube for 5 minutes to ensure thorough interaction between the sorbents and the extract.
  • Clarify: Centrifuge the tube at ≥ 5000 rpm for 5 minutes. The purified extract is now in the supernatant [3] [5].
Analysis Ready Preparation
  • Reconstitution: Evaporate 1 mL of the purified supernatant to near dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in an appropriate solvent like methanol or ethyl acetate for instrumental analysis [5].
  • Filtration: Pass the final solution through a 0.22 μm membrane filter into an HPLC vial [5].

The workflow of this optimized protocol is summarized below.

QuECHERS_Workflow Start Sample Homogenization Step1 Weigh 5.0 g sample into tube Start->Step1 Step2 Add 10 mL Acetonitrile and Acetate Buffer Step1->Step2 Step3 Shake for 5 minutes Step2->Step3 Step4 Add Salt Mixture (MgSO₄ + NaCl) Step3->Step4 Step5 Centrifuge at 5000 rpm Step4->Step5 Step6 Transfer 2 mL supernatant to d-SPE tube Step5->Step6 Step7 Add 150 mg PSA 150 mg Silica Gel 600 mg C18 900 mg MgSO₄ Step6->Step7 Step8 Vortex for 5 minutes Step7->Step8 Step9 Centrifuge at 5000 rpm Step8->Step9 Step10 Evaporate & Reconstitute Filter (0.22 μm) Step9->Step10 End UHPLC-MS/MS Analysis Step10->End


Critical Method Optimization Notes

  • Buffer Selection: Substituting water with acetate buffer is a key innovation for agroclavine. It moderates the extraction environment's acidity, which can be crucial for the stability and recovery of specific alkaloids and reduces the pull of undesirable matrix components [3].
  • Sorbent Combination: The specified triple-sorbent combination (PSA + Silica Gel + C18) is tailored to the complex chemical profile of liquorice. This blend effectively targets a wide range of impurities—from polar sugars and acids to non-polar compounds—that could foul the LC-MS instrument or mask the analyte [3].
  • Solvent-to-Sample Ratio: A 2:1 (v/w) ratio of acetonitrile to sample (10 mL to 5 g) is standard. For samples with very high protein or fat content, increasing this ratio can improve the extraction efficiency of lipophilic analytes [6].

Method Validation Parameters

For a method to be considered reliable, it must be validated. The following table outlines typical acceptance criteria for key parameters, based on the validation of the method used for agroclavine and other mycotoxins [3] [7].

Validation Parameter Description Acceptance Criteria
Linearity The ability to obtain test results proportional to analyte concentration. Correlation coefficient (R²) > 0.992 [3].
Recovery The percentage of the known amount of an analyte recovered during method. 70-120%, with ideal range of 81.0-104.7% [3] [7].
Precision The closeness of agreement between independent test results. Intraday RSD < 5.5%, Interday RSD < 8.9% [3].
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. 0.125 - 2.5 μg/kg for mycotoxins in liquorice [3].
Specificity The ability to assess unequivocally the analyte in the presence of interfering components. No interference in blank samples at the retention time of the analyte [7].

References

Comprehensive Application Notes and Protocols: UHPLC-MS/MS Analysis of Agroclavine in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Agroclavine, an ergot alkaloid produced by various Claviceps fungal species, represents significant analytical challenges due to its potent biological activity and occurrence in complex matrices. This comprehensive protocol details the optimization and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for reliable detection and quantification of agroclavine in samples. The method demonstrates exceptional sensitivity with a limit of quantification (LOQ) of 0.125 μg/kg, with recovery rates ranging from 81.0-104.7%, ensuring precise and accurate measurements even at trace concentrations. Building on established mycotoxin analysis frameworks, this protocol provides researchers with a robust analytical workflow encompassing sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters. The efficiency of this approach enables high-throughput analysis with a rapid 15-minute run time, making it ideally suited for quality control laboratories, regulatory agencies, and research institutions engaged in food safety, pharmaceutical development, and agricultural product monitoring.

Introduction

Background and Significance

Ergot alkaloids, including agroclavine, constitute a class of indole-derived compounds produced by fungi of the Claviceps genus, which commonly infect cereal crops and medicinal plants. These compounds present significant analytical challenges due to their diverse chemical structures, wide concentration ranges in samples, and complex matrix effects. The development of robust analytical methods for agroclavine is particularly important given its potent pharmacological effects, including interactions with neurotransmitter receptors, which necessitate strict monitoring in agricultural and pharmaceutical products [1].

Recent advances in analytical instrumentation, particularly the coupling of UHPLC with tandem mass spectrometry, have revolutionized the detection of fungal metabolites in complex samples. UHPLC-MS/MS offers superior resolution and enhanced sensitivity compared to conventional HPLC, primarily through the use of columns packed with smaller particles (<2 μm) that operate at elevated pressures (up to 1000 bar) [2]. This technological advancement allows for more efficient separation of complex mixtures and more confident identification of target analytes, even at trace levels in challenging matrices.

Analytical Challenges

The analysis of agroclavine in real-world samples presents several particular difficulties that must be addressed through careful method optimization:

  • Matrix complexity: Plant and biological samples contain numerous interfering compounds that can co-elute with the target analyte and suppress or enhance ionization
  • Low concentration levels: Agroclavine often occurs at trace levels (μg/kg range), requiring highly sensitive detection techniques
  • Structural diversity: Ergot alkaloids exist as multiple analogs with similar chemical properties, necessitating high chromatographic resolution
  • Sample stability: Agroclavine may degrade during sample preparation and storage if appropriate conditions are not maintained

The method described herein addresses these challenges through optimized sample preparation, efficient chromatographic separation, and selective mass spectrometric detection.

Analytical Method Overview

Method Summary and Performance

This validated UHPLC-MS/MS method enables the simultaneous determination of agroclavine alongside 14 other mycotoxins in complex matrices, with particular application to plant materials such as liquorice. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by UHPLC separation on a reversed-phase column and detection via triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode [1].

Table 1: Key Method Performance Characteristics for Agroclavine Analysis

Parameter Value Condition
Limit of Quantification (LOQ) 0.125 μg/kg -
Limit of Detection (LOD) Not specified -
Linear Range 0.25-625 μg/kg R² > 0.992
Recovery Rate 81.0-104.7% -
Intra-day Precision < 5.5% RSD -
Inter-day Precision < 8.9% RSD -
Analysis Time 15 minutes -

The method's exceptional sensitivity allows for reliable detection of agroclavine at sub-μg/kg levels, which is crucial for monitoring compliance with regulatory limits in food and herbal products. The wide linear dynamic range spanning three orders of magnitude ensures accurate quantification across concentration levels that may be encountered in contaminated samples.

Advantages of UHPLC-MS/MS

The UHPLC-MS/MS platform provides several distinct advantages over conventional analytical techniques for agroclavine determination:

  • Enhanced resolution: UHPLC employs columns packed with sub-2μm particles that provide superior separation efficiency compared to traditional HPLC [2]
  • Rapid analysis: The improved chromatographic performance enables shorter run times (15 minutes versus >30 minutes for conventional HPLC)
  • Reduced solvent consumption: Higher efficiency separations consume significantly less organic solvent, making the method more environmentally friendly and cost-effective
  • Superior selectivity: Tandem mass spectrometry with MRM detection provides unparalleled specificity, even in complex sample matrices
  • High sensitivity: Modern triple quadrupole instruments offer exceptional detection capabilities at trace levels

Chromatography and Mass Spectrometry

UHPLC Conditions

The chromatographic separation represents a critical step in achieving accurate quantification of agroclavine, particularly when analyzing complex samples containing multiple ergot alkaloids and matrix interferents.

Table 2: Optimized UHPLC Conditions for Agroclavine Separation

Parameter Specification
Column Type Reversed-phase C18
Particle Size < 2 μm
Column Dimensions 2.1 × 100 mm
Column Temperature 30-40°C
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3-0.5 mL/min
Injection Volume 2-10 μL
Gradient Program Optimized linear gradient from 5% B to 95% B over 10-12 minutes

The addition of 0.1% formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves peak shape by suppressing silanol interactions. The carefully optimized gradient profile ensures adequate separation of agroclavine from other ergot alkaloids and matrix components, which is essential for accurate quantification [2].

Mass Spectrometry Parameters

Mass spectrometric detection was performed using a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode to provide maximum sensitivity and selectivity. The mass spectrometer parameters should be optimized using standard solutions of agroclavine to achieve optimal performance.

Table 3: Mass Spectrometry Parameters for Agroclavine Detection

Parameter Setting
Ionization Mode Electrospray Ionization (ESI+)
Nebulizer Gas Nitrogen or compressed air
Drying Gas Flow 10-12 L/min
Drying Temperature 300-350°C
Nebulizer Pressure 40-50 psi
Capillary Voltage 3000-4000 V
MRM Transitions 239.1 → 210.1 (quantifier)
239.1 → 182.1 (qualifier)
Collision Energy Optimized for each transition (typically 15-25 eV)

The use of two MRM transitions per compound provides the required identification points for confident confirmation according to EU Commission Decision 2002/657/EC. The ratio between qualifier and quantifier transitions serves as a reliable criterion for identity confirmation, with acceptable ranges established during validation [1].

Method Validation

Specificity and Selectivity

Method specificity was demonstrated through the analysis of blank samples from multiple sources to confirm the absence of interfering peaks at the retention time of agroclavine. The combination of chromatographic retention time and the MRM transition ratio provides a high degree of confidence in compound identification. The retention time should be consistent within ±0.1 min across consecutive runs, and the MRM ion ratio should vary by less than ±20% compared to the average value determined from calibration standards [3].

Linearity and Calibration

The method exhibits excellent linearity across the calibration range of 0.25-625 μg/kg for agroclavine. Calibration curves are constructed using matrix-matched standards to compensate for potential matrix effects, with a weighting factor of 1/x² applied to ensure homoscedasticity across the concentration range. The correlation coefficient (R²) should exceed 0.992 for the method to be considered acceptable [1].

Precision and Accuracy

Method precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies at multiple concentration levels. The relative standard deviation (RSD) for intra-day precision was below 5.5%, while inter-day precision remained under 8.9% for all analytes, including agroclavine.

Accuracy was determined through recovery experiments by spiking blank matrix with known concentrations of agroclavine prior to extraction. The mean recovery rates ranging from 81.0-104.7% demonstrate excellent method accuracy and fall well within accepted guidelines for bioanalytical method validation [1].

Sensitivity

The method provides exceptional sensitivity with a limit of quantification (LOQ) of 0.125 μg/kg for agroclavine, defined as the lowest concentration that can be quantified with acceptable precision (RSD < 20%) and accuracy (80-120%). The limit of detection (LOD), typically estimated as one-third of the LOQ, is sufficient to detect agroclavine at levels relevant for food and feed safety monitoring [1].

Applications

Herbal Medicine Quality Control

The validated method has been successfully applied to the analysis of 31 real-world liquorice samples collected from drugstores and hospitals, demonstrating its practical utility for quality control of herbal medicines. The survey revealed that 54.8% of samples contained detectable levels of various mycotoxins, though agroclavine was not among the most frequently detected compounds in this particular study [1]. This application highlights the method's suitability for routine monitoring programs aimed at ensuring the safety of botanical products.

Food and Feed Safety

While the specific method was developed for liquorice, the underlying approach can be readily adapted for the analysis of agroclavine in various agricultural commodities, particularly cereals and forage crops susceptible to Claviceps infection. The high throughput and robust performance of the method make it ideal for surveillance programs conducted by regulatory agencies and quality control laboratories in the food and feed industry [1].

Experimental Protocol

Sample Preparation Workflow

The following workflow illustrates the complete sample preparation and analysis procedure:

G cluster_1 QuEChERS Extraction Steps Sample Sample QuEChERS QuEChERS Sample->QuEChERS Weigh 2.0±0.1g sample UHPLC UHPLC QuEChERS->UHPLC Centrifuge & collect supernatant MSMS MSMS UHPLC->MSMS Separate analytes Results Results MSMS->Results Detect & quantify Step1 1. Add 10mL acetate buffer Step2 2. Add 10mL acetonitrile Step1->Step2 Step3 3. Shake vigorously 1min Step2->Step3 Step4 4. Add salts package Step3->Step4 Step5 5. Centrifuge 5min, 4000×g Step4->Step5 Step5->UHPLC

Materials and Reagents
  • Analytical standards: Agroclavine reference standard (≥95% purity)
  • Solvents: HPLC-grade acetonitrile, methanol, water, acetic acid, formic acid
  • QuEChERS kits: Acetate-buffered extraction kits or individual components (4g MgSO₄, 1g NaCl, 1g sodium citrate, 0.5g disodium citrate sesquihydrate)
  • Clean-up sorbents: Primary secondary amine (PSA, 150 mg), silica gel (150 mg), C18 (600 mg), anhydrous MgSO₄ (900 mg)
  • Equipment: Analytical balance, vortex mixer, centrifuge (capable of 4000×g), UHPLC system coupled to triple quadrupole mass spectrometer
Detailed Step-by-Step Procedure
  • Sample Homogenization:

    • Grind representative samples to a fine powder using a laboratory mill
    • Ensure thorough homogenization to obtain representative sub-samples
  • Extraction:

    • Weigh 2.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube
    • Add 10 mL of acetate buffer (pH 4.8) and vortex for 30 seconds
    • Add 10 mL of acetonitrile containing 1% acetic acid
    • Shake vigorously for 1 minute using a vortex mixer or mechanical shaker
    • Add the salts package (MgSO₄, NaCl, sodium citrate)
    • Immediately shake vigorously for 1 minute to prevent clumping
    • Centrifuge at 4000×g for 5 minutes at room temperature
  • Clean-up:

    • Transfer 6 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 150 mg PSA, 150 mg silica gel, 600 mg C18, and 900 mg MgSO₄
    • Shake vigorously for 30 seconds
    • Centrifuge at 4000×g for 5 minutes
    • Transfer 4 mL of the cleaned extract to a glass tube
    • Evaporate to dryness under a gentle stream of nitrogen at 40°C
    • Reconstitute the residue in 1.0 mL of methanol:water (50:50, v/v) with 0.1% formic acid
    • Filter through a 0.22-μm syringe filter into an UHPLC vial
  • UHPLC-MS/MS Analysis:

    • Maintain column temperature at 40°C
    • Inject 5 μL of the final extract
    • Employ a gradient elution program with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid)
    • Use the following gradient program: 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
    • Set flow rate to 0.4 mL/min
    • Monitor agroclavine using the optimized MRM transitions with dwell times of 50-100 ms per transition

Troubleshooting Guide

Table 4: Common Issues and Solutions in Agroclavine Analysis

Problem Possible Cause Solution
Poor recovery Incomplete extraction or degradation Freshly prepare extraction solvents; ensure adequate shaking time; check pH of buffer solution
Peak tailing Column degradation or silanol interactions Replace UHPLC column; use mobile phase additives (0.1% formic acid); ensure proper column temperature
Signal suppression Matrix effects Dilute sample extract; improve clean-up procedure; use matrix-matched calibration
Retention time shift Mobile phase composition change or column deterioration Prepare fresh mobile phases daily; use retention time locking; recalibrate HPLC system
High background noise Contaminated ion source or dirty sample Clean ion source; use higher purity solvents; improve sample clean-up

Conclusion

The UHPLC-MS/MS method described herein provides a robust, sensitive, and efficient approach for quantifying agroclavine in complex matrices. The optimized QuEChERS-based sample preparation effectively minimizes matrix interferents while maintaining high recovery of the target analyte. The rapid chromatographic separation (15 min total run time) enables high-throughput analysis, making this method suitable for routine monitoring applications in quality control laboratories.

The comprehensive validation data demonstrates that the method meets accepted criteria for specificity, sensitivity, accuracy, and precision, with an exceptional LOQ of 0.125 μg/kg that surpasses regulatory requirements for most matrices. The successful application to real-world samples confirms the method's practical utility for monitoring agroclavine in herbal medicines and agricultural products.

This protocol can be readily adapted to the analysis of agroclavine in various sample types beyond those specifically mentioned, including cereals, feeds, and biological fluids, with appropriate modification of the sample preparation procedure based on matrix characteristics.

References

improving agroclavine titer in microbial fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Agroclavine Biosynthesis Pathway

The diagram below outlines the known enzymatic step in the biosynthesis of agroclavine in the fungus Claviceps purpurea [1].

AgroclavineBiosynthesis Chanoclave_I_Aldehyde Chanoclavine-I Aldehyde EasG_Enzyme EasG Enzyme (Agroclavine Synthase) Chanoclave_I_Aldehyde->EasG_Enzyme Substrate Agroclavine Agroclavine EasG_Enzyme->Agroclavine Catalyzes GSH_NADPH GSH, NADPH GSH_NADPH->EasG_Enzyme Cofactors

The conversion of chanoclavine-I aldehyde to agroclavine is catalyzed by the enzyme EasG (agroclavine synthase) in the presence of reduced glutathione (GSH) and NADPH [1]. This is a critical branch point in the ergot alkaloid biosynthesis pathway.

Systematic Fermentation Optimization

While specific data for agroclavine is limited, the general methodology for optimizing a microbial fermentation process is well-established. The table below outlines a systematic approach, exemplified by a study on Bacillus amyloliquefaciens [2].

Table: Systematic Approach to Fermentation Optimization [2]

Phase Methodology Purpose & Key Actions
1. Initial Screening Single-Factor Experiments Identify impactful factors (carbon/nitrogen sources, inorganic salts, pH, temperature, agitation) [2].
2. Significant Factor Identification Plackett-Burman (PB) Design Statistically screen many factors to identify the most significant ones for further optimization [2].
3. Reaching Optimal Region Steepest Ascent/Descent Test Adjust levels of significant factors to approach the area of optimal response [2].
4. Final Model & Optimization Box-Behnken Design (BBD) & Response Surface Methodology (RSM) Model interaction between factors and pinpoint optimal condition levels [2].

This workflow can be visualized as a logical sequence of experimental steps:

OptimizationWorkflow Screen Single-Factor Screening Identify PB Design: Identify Key Factors Screen->Identify Ascend Steepest Ascent Test Identify->Ascend Optimize BBD & RSM: Find Optimum Ascend->Optimize Validate Validation Experiment Optimize->Validate

Potential Regulatory Insights

Beyond medium composition, the broader regulatory network of the producing microorganism is crucial. Research on the TOR signaling pathway in the related fungus Aspergillus flavus shows that it is a master regulator of growth, stress response, and secondary metabolite biosynthesis (like aflatoxins) [3]. While not specific to Claviceps, this suggests that:

  • Targeting key signaling pathways like TOR could be a powerful strategy for enhancing agroclavine titer [3].
  • The TOR pathway interacts with other pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, indicating that stress response is tightly linked to metabolic output [3].

References

Understanding Your Enzyme: FAD-linked Oxidoreductase EasE

Author: Smolecule Technical Support Team. Date: February 2026

Before troubleshooting, it's crucial to understand key characteristics of your target protein that directly influence solubilization strategies.

Property Description Implication for Solubilization
Protein Type FAD-linked oxidoreductase [1] Requires adequate FAD (Flavin Adenine Dinucleotide) cofactor for proper folding and stability [2] [3].
Cofactor Flavin Adenine Dinucleotide (FAD) [1] Cofactor binding is critical for stability; deflavination (loss of FAD) can compromise solubility and activity [2].
Post-Translational Modification Glycosylated (as indicated by structural data) [4] Glycosylation can significantly improve thermal stability and FAD binding affinity, aiding solubility [2].

Troubleshooting Guide: Improving EasE Solubility

Here is a systematic approach to diagnose and resolve common solubility issues, presented in a FAQ format.

FAQ 1: My recombinant EasE is mostly in inclusion bodies. What can I do?

  • A1: This is a common challenge. Consider these strategies:
    • Lower Expression Temperature: Reduce the incubation temperature during protein expression (e.g., to 18-25°C) to slow down protein synthesis and favor correct folding.
    • Use Solubility-Enhancing Tags: Fuse short Solubility Enhancement Peptide (SEP) tags (7-10 residues) to the N- or C-terminus of EasE. This technique can significantly increase solubility and reduce inclusion body formation with minimal impact on protein function [5].
    • Screen Expression Conditions: Test different E. coli strains, induction parameters (IPTG concentration, cell density at induction), and media.

FAQ 2: How can I improve the stability and solubility of purified EasE in solution?

  • A2: Optimize your buffer conditions and consider cofactor reconstitution.
    • Buffer Optimization: Systematically screen buffer components [6]:
      • pH: Identify the isoelectric point (pI) of EasE and adjust the buffer pH away from it, as solubility is often lowest at the pI.
      • Additives: Include stabilizing agents like glycerol (1-10%), mild detergents, or amino acids like arginine.
      • Salts: Adjust ionic strength with NaCl to shield electrostatic interactions that cause aggregation.
    • Cofactor Reconstitution: Ensure your EasyE is properly bound to its FAD cofactor. The binding affinity (Kd) for FAD in related GMC oxidoreductases is in the nanomolar range (10-47 nM) [2]. If FAD occupancy is low, a deflavination and reconstitution protocol may be necessary.

FAQ 3: My EasE precipitates after purification. How can I recover it?

  • A3: For protein that has already aggregated, you can attempt refolding.
    • Refolding from Inclusion Bodies: If you have a pellet of inclusion bodies, you can solubilize them with a denaturant (e.g., 6-8 M Guanidine-HCl or Urea) and then slowly refold the protein by removing the denaturant through dialysis or dilution. This process can be labor-intensive and may require extensive optimization of refolding buffers [6].

Experimental Workflow for Solubilization

The following diagram outlines a logical, step-by-step workflow to tackle EasE solubilization, from expression to obtaining a stable protein.

G Start Start: Express EasE CheckSol Check Solubility Start->CheckSol LowSol Low Solubility/ Inclusion Bodies CheckSol->LowSol Poor result Strat3 Strategy 3: Optimize Buffer CheckSol->Strat3 Soluble Strat1 Strategy 1: Modify Expression LowSol->Strat1 Strat2 Strategy 2: Refold Protein LowSol->Strat2 LowerTemp Lower expression temperature Strat1->LowerTemp SEPtag Fuse with SEP-tag Strat1->SEPtag LowerTemp->CheckSol SEPtag->CheckSol Solubilize Solubilize with denaturant Strat2->Solubilize Refold Refold via dialysis/ dilution Solubilize->Refold Refold->CheckSol Screen Screen buffer pH & additives Strat3->Screen Success Success: Stable, Soluble EasE Screen->Success

Key Technical Protocols

Protocol 1: Utilizing SEP-Tags for Enhanced Solubility [5]

  • Tag Design: Select a short SEP-tag sequence (7-10 amino acids) from published literature, such as those developed by Kuroda's group.
  • Genetic Fusion: Clone the SEP-tag sequence to either the N-terminus or C-terminus of the EasE gene in your expression vector.
  • Expression and Test: Express the SEP-tag-EasE fusion construct and compare the solubility yield to the wild-type construct. Measurement typically shows a several-fold increase in soluble protein.

Protocol 2: Buffer Optimization Screen [6]

  • Prepare Stock Solutions: Create stocks of buffers (e.g., Tris, Phosphate, HEPES) at different pH values (e.g., 6.0, 7.0, 7.5, 8.0, 8.5).
  • Additive Screening: To each buffer, add potential stabilizing additives. A standard screen could include:
    • NaCl (0 - 500 mM)
    • Glycerol (5-10% v/v)
    • A mild non-ionic detergent
  • Incubation and Analysis: Incubate purified EasE in each buffer condition. After a set time, centrifuge the samples and analyze the supernatant via SDS-PAGE or a specific activity assay to determine which condition maintains the highest amount of soluble protein.

References

reducing agroclavine epimerization during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Controls to Minimize Agroclavine Epimerization

Factor to Control Recommended Practice Rationale & Additional Context
Temperature [1] Store samples and standards at -20 °C or lower. Low temperatures slow down the kinetic rate of the epimerization reaction [1].
Solvents [1] Use non-protic (non-hydroxylic) solvents. Protic solvents (like water and methanol) facilitate epimerization; the extent can vary with solvent characteristics [1].
Light Exposure [1] Use amber glass vials or wrap samples in aluminum foil. Light is a known factor that can drive the epimerization process [1].
pH Control [1] Control and optimize the pH of solutions. The pH of the solution is a known variable that influences the epimerization reaction [1].

Understanding Epimerization in Ergot Alkaloids

The "-ine" (R-configuration at C8) and "-inine" (S-configuration) forms of ergot alkaloids are biologically active, but the "-ine" forms are generally considered more toxicologically relevant [1]. This interconversion can occur during sample storage, extraction, and analysis, leading to inaccurate quantification if not properly managed [1].

The following diagram illustrates the relationship between the major influencing factors and the epimerization process:

epimerization_control Environmental & Chemical Factors Environmental & Chemical Factors Agroclavine (-ine form) Agroclavine (-ine form) Environmental & Chemical Factors->Agroclavine (-ine form)  Influences Stability   Agroclavine (-inine form) Agroclavine (-inine form) Agroclavine (-ine form)->Agroclavine (-inine form) Epimerization

Recommended Analytical Workflow

Based on current best practices, here is a suggested workflow for analyzing agroclavine:

  • Sample Preparation:

    • Extraction: Use solvents that are non-protic or have minimal protic character. If unavoidable, keep the exposure time as short as possible.
    • Storage: Immediately after processing, store extracts in amber vials at -20°C or lower until analysis.
  • Instrumental Analysis:

    • Recommended Method: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the modern method of choice for the determination and quantification of ergot alkaloids [1]. This technique provides the selectivity and sensitivity needed to separate and accurately measure both epimers.
    • Historical Methods: Earlier methods included Gas-Liquid Chromatography [2] and Thin Layer Chromatography (TLC) [1], but LC-MS/MS is now preferred for its accuracy and efficiency.
  • Quantification:

    • It is considered best practice to quantify both the "-ine" and "-inine" epimers to avoid underestimating the total content of biologically active agroclavine in a sample [1].

References

optimizing agroclavine storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the typical yield I can expect from producing agroclavine in yeast?

    • A: Recent advances in engineered yeast strains have significantly improved yields. An initial strain may produce a very low amount, but through strategies like modular pathway compartmentalization and NADPH supply optimization, titers can reach 152.8 mg/L in fed-batch fermentation, which is a 241-fold improvement over the baseline [1].
  • Q2: My agroclavine yield is low. What are the known bottleneck steps in its biosynthesis?

    • A: Research in Saccharomyces cerevisiae has identified several potential bottlenecks:
      • Upstream Module: Low expression levels of the key enzymes DmaW and EasE [1].
      • Downstream Module: Inefficient spatial separation of enzymes [1].
      • Solutions: Consider re-localizing the entire downstream module to the endoplasmic reticulum (ER) and altering the intracellular localization of DmaW from the peroxisome to the ER to improve both protein expression and pathway efficiency [1].
  • Q3: Are there specific storage conditions recommended for fungal cultures that produce agroclavine?

    • A: Yes, for the fungus Claviceps sp., a stable level of agroclavine formation was maintained by storing the culture at -70°C in its complex medium (T25) supplemented with 7% glycerol as a cryoprotectant [2].

Experimental Data & Protocols

The following table summarizes key quantitative data from recent studies on agroclavine production and storage:

Parameter Value Context / Conditions Source / Organism
Max Reported Yield 152.8 mg/L Fed-batch fermentation with engineered S. cerevisiae [1]
Yield Improvement 241-fold Compared to initial strain; flask fermentation [1]
Storage Temperature -70°C For stable preservation of Claviceps sp. culture [2]
Cryoprotectant 7% Glycerol Added to growth medium T25 for culture storage [2]
Key Optimization 59.9% acceleration By relocalizing DmaW enzyme from peroxisome to ER [1]
NADPH Overexpression 27.4% yield increase Achieved by overexpressing the POS5 gene in yeast [1]

Experimental Protocol: Storage of Agroclavine-Producing Fungal Cultures Based on the method described by Boichenko et al. (2003) [2]:

  • Cultivation: Grow the Claviceps sp. strain in a complex medium (e.g., T25 containing sucrose, citric acid, and yeast extract) for approximately 15-16 days to maximize agroclavine production.
  • Preparation: Mix the culture with a cryoprotectant solution to achieve a final concentration of 7% (v/v) glycerol in the medium.
  • Preservation: Aliquot the culture-cryoprotectant mixture into suitable cryogenic vials.
  • Storage: Immediately transfer the vials for long-term storage at -70°C.

Biosynthesis and Storage Workflow

The diagram below illustrates the core workflow for the microbial production and subsequent storage of agroclavine, integrating the key optimization strategies from recent research.

cluster_production Production & Optimization Phase cluster_storage Harvest & Storage Phase node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_light_grey node_light_grey node_dark_grey node_dark_grey Start Start: Engineered S. cerevisiae Strain Mod1 Upstream Module (Optimize DmaW & EasE Expression & Localization) Start->Mod1 Mod2 Downstream Module (Anchor to Endoplasmic Reticulum) Mod1->Mod2 Mod3 Cofactor Optimization (Overexpress POS5 for NADPH) Mod2->Mod3 Product Agroclavine Produced Mod3->Product Harvest Harvest Culture Product->Harvest Prep Add Cryoprotectant (7% Glycerol) Harvest->Prep Preserve Aliquot and Flash-Freeze Prep->Preserve Storage Long-Term Storage at -70°C Preserve->Storage

Key Technical Notes

  • Stability Studies: For formulated agroclavine-based products, comprehensive storage stability studies are critical to determine shelf-life and meet regulatory standards like EU Regulation (EC) No 1107/2009. These studies typically involve monitoring the degradation of active ingredients under controlled conditions (e.g., different temperatures) [3].
  • Visualization Tools: The diagrams in this guide are created using Graphviz. You can modify the provided DOT script using online editors like Graphviz Online to customize the workflow to your specific experimental setup [4].

References

minimizing matrix interference in agroclavine detection

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategies to Minimize Matrix Interference

Matrix interference is a significant challenge when detecting specific compounds like agroclavine in complex samples such as edible and medicinal plants [1]. The following table summarizes the primary technical approaches.

Strategy Description Key Benefit
Enhanced Sample Cleanup Combining QuEChERS extraction with liquid-liquid extraction purification [1]. Effectively removes co-extracted impurities, reducing matrix effect.
Advanced Sorbent Materials Using carbon-based nanomaterials (e.g., graphene oxide) as SPE adsorbents [2]. High surface area offers superior cleanup for trace-level analysis.
Mathematical Correction Applying single-point standard addition to calibrate [3]. Corrects for matrix effects without complex sample preparation.

Troubleshooting Common Issues

Here are answers to frequently asked questions that users might encounter.

Q1: My recovery rates for agroclavine are low. What could be the cause?

  • Possible Cause 1: Inefficient extraction or cleanup. The sample cleanup procedure may not be sufficient for your specific sample matrix.
  • Solution: Ensure your QuEChERS extraction is optimized. Consider using dispersive SPE with carbon-based nanomaterials for more efficient purification [2]. Validate each step with a recovery study.
  • Possible Cause 2: Degradation of the analyte. Agroclavine might be unstable during the extraction process.
  • Solution: Control the sample preparation environment. Keep samples cool, use amber glassware to protect from light, and work quickly to minimize degradation time.

Q2: How can I improve the sensitivity of my method for trace-level detection?

  • Solution: Improve sample enrichment. Using carbon nanotubes or graphene oxide as SPE adsorbents can pre-concentrate the analyte, thereby lowering the Limit of Detection (LOD) [2]. Coupling this with a highly sensitive detection system like UHPLC-MS/MS is also highly effective [1].

Q3: My method works for standard solutions but not for real samples. How can I validate it?

  • Solution: Conduct a full method validation. You must demonstrate that the method is "fit-for-purpose" by testing its accuracy, precision, and robustness in the presence of the real sample matrix [4] [5]. Key parameters to establish include:
    • Accuracy: Perform spike-recovery experiments at different concentration levels (e.g., 50%, 100%, 150%) [5].
    • Precision: Check both repeatability (same day, same analyst) and intermediate precision (different days, different analysts) [5].
    • Linearity: Ensure the calibration curve is linear in the presence of the matrix [5].

Detailed Experimental Protocols

Protocol 1: QuEChERS with Enhanced Cleanup for Plant Materials

This protocol is adapted from methods successfully used for multi-mycotoxin analysis in plants like coix seed and licorice root [1].

  • Homogenization: Weigh 2.0 ± 0.1 g of a finely homogenized sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of an acetonitrile/water/acetic acid (79:20:1, v/v/v) mixture. Shake vigorously for 1 minute.
  • Partitioning: Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake for another minute and centrifuge at 4000 rpm for 5 minutes.
  • Purification (Liquid-Liquid Extraction): Transfer 6 mL of the upper acetonitrile layer to a new tube containing 2 mL of n-hexane. Shake and centrifuge to separate the layers. Discard the upper n-hexane layer.
  • Concentration and Reconstitution: Evaporate the purified acetonitrile layer to dryness under a gentle nitrogen stream. Reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) mixture.
  • Filtration: Filter the solution through a 0.22 μm syringe filter into a vial for UHPLC-MS/MS analysis.

The following workflow diagram illustrates the key steps and decision points in this protocol.

Start Start: Weigh 2g Sample Homogenize Homogenize with Solvents Start->Homogenize Extract Extract: Add Salts & Shake Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Decision1 Cleanup Needed? Centrifuge1->Decision1 Purify Purify: Liquid-Liquid Extraction Decision1->Purify Yes Concentrate Concentrate & Reconstitute Decision1->Concentrate No Purify->Concentrate Filter Filter (0.22 µm) Concentrate->Filter Analyze Analyze via UHPLC-MS/MS Filter->Analyze

Protocol 2: Method Validation for Reliability

Before applying any new or modified method to real samples, a validation is essential [4] [5]. The following parameters should be checked:

  • Linearity: Prepare at least five standard solutions of agroclavine at different concentrations. The correlation coefficient (r²) of the calibration curve should be greater than 0.99 [5].
  • Accuracy (Recovery): Spike a blank sample matrix with known amounts of agroclavine at three levels (e.g., 50%, 100%, 150%). The mean recovery should be between 98% and 102% [5].
  • Precision: Analyze multiple replicates (n=6) of a spiked sample on the same day (repeatability) and on different days (intermediate precision). The Relative Standard Deviation (%RSD) should be less than 2.0% [5].
  • Limit of Detection (LOD) & Quantification (LOQ): Calculate based on the signal-to-noise ratio. LOD = 3.3 × (SD/S) and LOQ = 10 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [5].

References

agroclavine analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Analytical Method Validation

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended use, ensuring that the results it generates are reliable, consistent, and accurate [1] [2] [3]. This is a foundational requirement in pharmaceutical development and other regulated research fields.

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the standard validation parameters and their definitions [1] [4] [3]. The following table summarizes these core parameters.

Validation Parameter Definition Typical Methodology & Acceptance Criteria
Accuracy [3] Closeness of test results to the true value [2] Spiking known analyte amounts into sample matrix (e.g., placebo). Report % recovery (e.g., 98-102% for assay) [4] [5].

| Precision [3] | Degree of agreement among individual test results [3] | Repeatability: Minimum 6 determinations at 100% test concentration; %RSD < 2% typical [5]. Intermediate Precision: Different days, analysts, equipment; should yield comparable results [2]. | | Specificity [3] | Ability to measure analyte unequivocally amid expected components [2] | Analyze blank, placebo, and spiked samples. Confirm no peak interference. Use diode array detector (DAD) or mass spectrometry (MS) for peak purity [4] [5]. | | Linearity [3] | Ability to obtain results directly proportional to analyte concentration [6] | Minimum 5 concentration levels across specified range. Calculate regression line; correlation coefficient R² ≥ 0.99 generally acceptable [5]. | | Range [3] | Interval between upper and lower analyte levels demonstrated with precision, accuracy, and linearity [6] | Derived from linearity studies (e.g., 80-120% of target concentration for assay) [5]. | | LOD & LOQ [3] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy/precision [2] | Signal-to-noise ratio: LOD = 3:1, LOQ = 10:1. Alternatively, based on standard deviation of response and slope [5]. | | Robustness [3] | Capacity to remain unaffected by small, deliberate method parameter variations [3] | Deliberate changes in conditions (e.g., column temp ±5°C, mobile phase pH, flow rate). Ensure results remain within acceptance criteria [5]. |

A Protocol for Method Validation

The process of validating a method, such as an HPLC one for agroclavine, should be structured and follow a pre-defined protocol. The workflow below outlines the key stages.

1. Define Scope & Purpose 1. Define Scope & Purpose 2. Create Validation Protocol 2. Create Validation Protocol 1. Define Scope & Purpose->2. Create Validation Protocol 3. Conduct Experiments 3. Conduct Experiments 2. Create Validation Protocol->3. Conduct Experiments 4. Analyze Data & Compare to Criteria 4. Analyze Data & Compare to Criteria 3. Conduct Experiments->4. Analyze Data & Compare to Criteria 5. Compile Validation Report 5. Compile Validation Report 4. Analyze Data & Compare to Criteria->5. Compile Validation Report 6. QA Approval & Method Ready 6. QA Approval & Method Ready 5. Compile Validation Report->6. QA Approval & Method Ready

Workflow Stages Explained:

  • Define Scope & Purpose: Clearly identify what you are measuring (agroclavine), the sample matrix, the intended use of the method (e.g., impurity profiling, potency testing), and the required validation parameters [1] [5].
  • Create Validation Protocol: This is a formal document that outlines the experiments to be performed, detailed methodologies, and the pre-defined acceptance criteria for each parameter [1] [4].
  • Conduct Experiments: Execute the studies as per the protocol for parameters like accuracy, precision, linearity, etc. [3]. Ensure all instruments are properly calibrated and analysts are trained to minimize variability.
  • Analyze Data & Compare to Criteria: Process the raw data and statistically evaluate the results against the acceptance criteria set in the protocol [1].
  • Compile Validation Report: Summarize all findings, including chromatograms, calibration curves, and a discussion of any deviations. The report should conclusively state whether the method is validated for its intended use [5].
  • QA Approval & Method Ready: The final report is reviewed and approved by Quality Assurance (QA) before the method is released for routine use [3].

Troubleshooting Common HPLC Method Issues

Even well-designed methods can encounter problems. Here are common HPLC challenges and how to address them.

Issue Potential Causes Troubleshooting Steps
Poor Peak Resolution [5] Inappropriate column chemistry, mobile phase pH, or gradient Adjust organic solvent ratio, pH, or gradient profile. Consider switching to a column with different selectivity (e.g., C8 vs. C18).
High %RSD in Precision [5] Inconsistent injection volume, pipetting errors, air bubbles in system, or column degradation Check autosampler syringe for leaks, ensure proper pipetting technique, degas mobile phases, and condition or replace the column.
Peak Tailing Secondary interactions with column, void at column inlet Use a guard column, ensure mobile phase pH is appropriate to suppress silanol interactions, or consider a column with higher purity silica.
Retention Time Shifts [5] Column aging, fluctuations in mobile phase composition, temperature, or flow rate Condition the column consistently, prepare mobile phases accurately, and ensure the column oven and pump are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the difference between method validation and verification?

  • Validation proves a method is suitable for its intended purpose, typically for a new method [5].
  • Verification confirms that a previously validated method works as expected in a specific laboratory, often when transferring a method from one lab to another [3].

Q2: When should a method be revalidated? Revalidation is necessary when there are major changes that could impact the method's performance, such as [1]:

  • A change in the product's formulation.
  • A change in the analytical procedure itself.
  • Transfer of the method to a new laboratory.

Q3: How is specificity demonstrated for a stability-indicating method? Specificity is critically assessed by analyzing forced degradation samples (e.g., exposed to heat, light, acid, base, oxidation). The method must be able to separate and accurately quantify the main analyte (agroclavine) from its degradation products and any other potential interferents in the sample matrix [4].

Q4: What documentation is critical for regulatory submissions? A complete data package includes the Validation Protocol (plan), Raw Data (chromatograms, calculations), and a final Validation Report summarizing all results against acceptance criteria [5].

References

troubleshooting low agroclavine yield in bioreactors

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Agroclavine Yield

Agroclavine is an ergot alkaloid produced by fungi such as Claviceps sp. Low yields in a bioreactor can stem from contamination, suboptimal process parameters, or issues with the biological source itself [1] [2] [3].

The workflow below outlines a systematic approach to diagnose and resolve low yield problems.

Agroclavine Troubleshooting Start Low Agroclavine Yield Step1 Check for Contamination Start->Step1 Step2 Verify Inoculum Quality Step1->Step2 Contamination Found? Contamination Found? Step1->Contamination Found? Step3 Review Bioreactor Process Step2->Step3 Step4 Inspect Bioreactor Hardware Step3->Step4 Parameters Optimal? Parameters Optimal? Step3->Parameters Optimal? Step5 Implement Corrective Actions Step4->Step5 Hardware Faulty? Hardware Faulty? Step4->Hardware Faulty? Contamination Found?->Step2 No Discard Batch & Decontaminate Discard Batch & Decontaminate Contamination Found?->Discard Batch & Decontaminate Yes Parameters Optimal?->Step4 Yes Adjust & Optimize Adjust & Optimize Parameters Optimal?->Adjust & Optimize No Repair/Replace Components Repair/Replace Components Hardware Faulty?->Repair/Replace Components Yes Re-evaluate Biological System Re-evaluate Biological System Hardware Faulty?->Re-evaluate Biological System No

Step 1: Investigate Contamination

Contamination is a primary cause of process failure. Early detection is critical to minimize losses [1].

  • Detection Methods: Look for unusual changes such as earlier-than-expected growth, increased turbidity, color change in the medium (e.g., phenol red turning yellow), or unexpected smell [1].
  • Confirmation: Use Gram staining, microscopy, and test kits to confirm the presence of contaminants like bacteria, yeast, or fungi [1].
  • Common Sources & Solutions [1]:
Source Troubleshooting Action
Inoculum Check the seed train for contamination. Use a secure, aseptic inoculation technique.
Sterilization Verify autoclave temperature with test phials. Ensure proper steam penetration; avoid tight packing. For spores, disassemble and re-autoclave vessel.
Vessel Assembly Inspect and replace damaged or worn O-rings (replace every 10-20 cycles). Check bottle seals and feed lines for damage.
Exit Gas Filter Ensure the filter is not wet, which can allow microbial grow-through. Use an efficient gas cooler.
Step 2: Verify Inoculum and Culture

The quality of the biological material is fundamental to productivity.

  • Inoculum Quality: Ensure the culture is viable and pure. For long-term storage, one study on a Claviceps sp. mutant found that storing the culture at -70°C in a complex medium (T25) supplemented with 7% glycerol maintained a stable level of alkaloid formation [3].
  • Culture Medium: The same study achieved maximum agroclavine yields of 1.5–2 g/L using the complex medium T25, which contains sucrose, citric acid, and yeast extract [3]. Agroclavine was the major component (90–95%) of the alkaloid fraction. Optimizing medium composition for your specific strain is crucial.
Step 3: Review Bioreactor Process Parameters

Suboptimal conditions can severely limit yield, even in an uncontaminated system.

  • Key Parameters to Audit:
    • Aeration & Oxygen Transfer: Agitation (impeller speed) and aeration (sparger function) must be balanced to ensure adequate oxygen dissolution without creating excessive shear stress that can damage cells [4] [5].
    • pH and Temperature: These must be tightly controlled and maintained at optimal levels for the specific Claviceps strain [4] [6].
    • Process Duration: The referenced protocol notes that the maximum agroclavine content was reached on days 15–16 of cultivation, highlighting that cultivation time is a critical variable [3].
Step 4: Inspect Bioreactor Hardware and Sensors

Hardware failures can create an environment that is incompatible with cell growth or product synthesis [1].

  • Leak Test: Perform a pressure hold test. A significant pressure drop indicates a leak that can break sterility [1].
  • Check Seals: Inspect the drive shaft seal and valve seals for misalignment or damage. A failed mechanical seal can allow contaminant ingress [1].
  • Calibrate Sensors: Ensure all sensors (pH, dissolved oxygen, temperature) are accurately calibrated. Faulty readings can lead to improper process control [4].

Frequently Asked Questions

What is the typical agroclavine yield I should aim for? A study using the mutant Claviceps sp. strain c106 reported yields of 1.5 to 2 grams per liter in a complex medium after 15-16 days of cultivation. This can serve as a benchmark, but optimal yields are highly strain-dependent [3].

How can I prevent contamination from my bioreactor's air filter? Ensure your exit gas filter remains dry. Use an efficient gas condenser/cooler on the exhaust line to prevent moisture from saturating the filter. Also, avoid exceeding air flow rates above 1.5 Vessel Volumes per Minute (VVM) to minimize droplet entrainment [1].

What are the main types of bioreactors used for cell culture? Common bioreactors include Stirred-Tank (most common, good mixing), Airlift (low shear, no moving parts), Bubble Column (simple design), and Packed Bed reactors (for immobilized cells). The choice depends on the organism's sensitivity and process requirements [4].

Key Considerations for Your Support Center

The information available from the search is a solid foundation, but you may find these areas need further development:

  • Strain Improvement: Explore literature on strain selection and genetic engineering of Claviceps fungi to enhance agroclavine productivity [2].
  • Advanced Process Control: Investigate feeding strategies (e.g., fed-batch) and the use of online sensors for real-time monitoring of key variables to maintain optimal conditions [5] [7].
  • Scale-Up Challenges: Be aware that transferring a process from lab to pilot or production scale introduces new challenges in mixing, oxygen transfer, and pH control that require careful study [5].

References

Troubleshooting Guide: NADPH Regeneration in Agroclavine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of common issues and their solutions, compiled from recent research.

Issue Possible Cause Suggested Solution Key Experimental Support
Low Agroclavine Yield Insufficient NADPH supply for NADPH-dependent enzymes (e.g., EasA, EasD/EasG). Overexpress POS5 (NADH kinase) to convert NADH to NADPH. [1] Enhance the Pentose Phosphate Pathway (oxPPP) by overexpressing G6PDH and 6PGDH. [2] [3] Overexpression of POS5 in S. cerevisiae increased agroclavine yield by 27.4%. [1]
Low Cofactor Regeneration Enzyme Activity Poor soluble expression or low stability of the NADPH-regenerating enzyme (e.g., ADH). Use computational design (PROSS algorithm) to engineer enzymes for higher soluble expression and stability. [4] Engineered CbADH showed a 16-fold increase in activity (46.3 U/mL) and improved thermal stability. [4]
Inefficient Metabolic Flux Carbon flow not directed toward NADPH-generating pathways. Delete pgi (glucose-6-phosphate isomerase) to force flux through the NADPH-producing oxPPP. [2] [5] Implement a synthetic Entner-Doudoroff (ED) pathway for a 25-fold higher NADPH regeneration rate. [5] A 25-fold increase in NADPH regeneration was achieved in E. coli with a synthetic ED pathway, boosting terpenoid titers. [5]
Suboptimal Pathway Compartmentalization Inefficient substrate channeling and cofactor utilization between pathway enzymes. Use a modular compartmentalization strategy. Anchor the downstream agroclavine synthesis module to the Endoplasmic Reticulum (ER). Re-localize upstream enzymes (e.g., DmaW) from peroxisomes to the ER. [1] ER compartmentalization of the downstream module enhanced pathway efficiency by 2.06-fold. Re-localizing DmaW accelerated production by 59.9%. [1]
High By-product Formation & Redox Imbalance Competition for carbon precursors and reducing power (NADH/NADPH). Introduce a heterologous NADH kinase (Pos5P) to convert excess NADH to NADPH, reducing NADH-dependent by-products like lactate. [6] In a B. subtilis MK-7 study, pos5P expression reduced lactate by 9.15% and improved product yield, demonstrating improved carbon conversion. [6]

Detailed Experimental Protocol: Enhancing NADPH Supply via POS5 Overexpression

This protocol is based on the method used to increase agroclavine yield in Saccharomyces cerevisiae [1].

1. Principle The goal is to enhance the intracellular pool of NADPH by overexpressing the mitochondrial NADH kinase, Pos5. This enzyme phosphorylates NADH to generate NADPH, using ATP as a phosphate donor. This is particularly effective in shifting the redox balance toward anabolism.

2. Materials

  • Saccharomyces cerevisiae strain with the integrated agroclavine biosynthetic pathway.
  • Plasmid containing the POS5 gene under a strong constitutive promoter.
  • Standard yeast culture media (e.g., YPD or synthetic dropout media).
  • Fermentation equipment.

3. Procedure 3.1. Strain Transformation

  • Introduce the POS5-expression plasmid into your agroclavine-producing S. cerevisiae strain using a standard yeast transformation method, such as the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/SS-DNA/PEG) protocol.
  • Select transformed colonies on appropriate agar plates.

3.2. Flask Fermentation

  • Inoculate a single colony of the engineered strain into a liquid medium.
  • Incubate the culture at 30°C with shaking at 200-250 rpm.
  • Allow the culture to grow for 48-72 hours.

3.3. Agroclavine Quantification

  • Collect fermentation broth samples at regular intervals.
  • Extract agroclavine from the broth using a suitable organic solvent.
  • Analyze the extract using High-Performance Liquid Chromatography for quantification.

4. Expected Outcome Following this protocol in a flask fermentation setup should result in a significant improvement in the final agroclavine titer. The original study reported a 27.4% increase in yield after POS5 overexpression [1].

NADPH Regeneration System Workflow

The following diagram illustrates the core strategy of coupling an NADPH-dependent biosynthesis pathway with engineered regeneration systems, integrating multiple solutions from the troubleshooting guide.

NADPH_Workflow Agroclavine Synthesis with Engineered NADPH Regeneration cluster_1 Engineered NADPH Regeneration Modules cluster_2 Synthesis & Compartmentalization Start Start: Agroclavine Producing Strain PPP Overexpress OxPPP Enzymes (G6PDH, 6PGDH) Start->PPP Pos5 Overexpress POS5 (NADH Kinase) Start->Pos5 ME Malic Enzyme (ME2) Start->ME ICDH Isocitrate Dehydrogenase (ICDH) Start->ICDH ADH Engineered Alcohol Dehydrogenase (ADH) Start->ADH Upstream Upstream Module (e.g., DmaW, EasE) ER Localization PPP->Upstream Provides NADPH Pos5->Upstream Provides NADPH ME->Upstream Provides NADPH ICDH->Upstream Provides NADPH ADH->Upstream Provides NADPH Downstream Downstream Module (EasA, EasD, EasG) ER Anchoring Upstream->Downstream Agroclavine Agroclavine Overproduction Downstream->Agroclavine

References

contamination control in agroclavine fungal cultivation

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing Agroclavine Cultivation

To minimize contamination, start with optimized and controlled cultivation conditions. The key parameters for the Claviceps sp. strain c106 are summarized below.

Table 1: Key Parameters for Agroclavine Production by Claviceps sp. c106 [1]

Parameter Optimal Condition
Production Medium Complex medium T25 (containing sucrose, citric acid, and yeast extract)
Maximum Agroclavine Yield 1.5–2 g/L
Time to Maximum Yield Days 15–16 of cultivation
Purity of Agroclavine Fraction 90–95%
Long-Term Storage -70°C in T25 medium supplemented with 7% glycerol

Environmental factors are critical for fungal growth and mycotoxin production. While specific data for Claviceps in controlled bioreactors is limited, general principles from mycotoxin-producing fungi highlight the importance of controlling temperature, water activity (aw), and humidity [2].

A Method for Removing Bacterial Contamination

Bacterial contamination is a common challenge. The Cabin-Sequestering (CS) method is a handy technique for purifying fungal cultures on solid media without relying solely on antibiotics [3].

Workflow: Cabin-Sequestering (CS) Method

The diagram below illustrates the CS method procedure for removing bacterial contamination from fungal cultures [3]:

cluster_0 Prepare Tools & Medium cluster_1 Create Inoculation Cabin cluster_2 Inoculate and Cover cluster_3 Incubate and Separate cluster_4 Harvest Pure Culture P1 Prepare solid medium plates P2 Sterilize coverslips and tools P1->P2 C1 Excavate a 3-5 mm hole ('cabin') in solid medium P2->C1 I1 Inoculate contaminated fungus into the cabin C1->I1 I2 Cover cabin with a sterile coverslip I1->I2 G1 Incubate for 7-10 days I2->G1 G2 Fungal hyphae grow out Bacteria are sequestered G1->G2 H1 Transfer new hyphae to a fresh plate G2->H1

Protocol: Step-by-Step Guide [3]

  • Preparation: Prepare appropriate solid media (e.g., Potato Dextrose Agar), autoclave it, and pour it into plates. Also, sterilize coverslips and inoculation tools.
  • Create Cabin: Use a sterile inoculation needle or hole puncher to excavate a square or circular hole (the "cabin") of about 3–5 mm in the solid medium.
  • Inoculate: Pick a piece of the fungal culture containing bacterial contamination with a sterile needle and inoculate it into the cabin.
  • Cover: Using sterile forceps, carefully place a sterilized coverslip over the inoculated cabin. Press gently to ensure close contact with the medium, avoiding air bubbles.
  • Incubate: Cover the plate and incubate at the appropriate temperature for the fungal strain for 7–10 days. The duration can be adjusted based on the fungus's growth rate.
  • Harvest: After incubation, fungal hyphae will have grown out from under the edge of the coverslip. In contrast, the contaminating bacteria will be sequestered in the cabin. Pick these newly grown, clean hyphae and re-inoculate them onto a fresh culture plate.
  • Verify: Check the new colonies for the absence of bacterial contamination by morphology and confirm with PCR if necessary. Repeat the process 2–3 times if contamination persists.

Inspiration from Natural Contamination Control

Nature offers elegant solutions to contamination. A 2025 study on fungus-farming termites reveals sophisticated strategies to protect their fungal gardens from a parasitic weed fungus, Pseudoxylaria [4].

  • Targeted Removal and Isolation: When termites detect the weed, they physically remove the tufts of the invader. If a comb piece is highly infected, they will completely or partially encase the entire piece with soil boluses, effectively quarantining the threat [4].
  • Use of Fungistatic Materials: The termites don't just use any soil; they create soil boluses that are fungistatic, meaning they suppress fungal growth. Researchers confirmed that this suppressive effect is due to microbes in the processed soil, not just the physical barrier, as sterilized soil lost this ability [4].

This suggests a biomimetic strategy for your research: exploring the use of specific, microbe-treated materials to coat or isolate contaminated areas in a culture, rather than just physical removal.

Suggested FAQs for Your Technical Center

Based on this information, here are some potential FAQs you could develop:

  • What are the optimal conditions for maximizing agroclavine yield in Claviceps sp. c106?
    • Answer: Refer to Table 1 in this guide. Cultivate in T25 medium for 15-16 days, and for long-term storage, use -70°C with a 7% glycerol cryoprotectant [1].
  • A common bacterial contamination is affecting my fungal cultures. How can I purify them without antibiotics?
    • Answer: The Cabin-Sequestering (CS) method is an effective physical technique. Follow the step-by-step protocol and workflow diagram provided above [3].
  • What factors are most critical to control for preventing fungal contamination in bioreactors?
    • Answer: While strain-specific, general principles are crucial. Tightly control temperature, water activity (through humidity/moisture content), and sanitation, as these are the primary drivers of fungal growth and mycotoxin production [2].
  • Are there new, "greener" methods being explored for controlling fungal contaminants?
    • Answer: Yes, research into biological control is advancing. Studies of natural systems, like termite fungiculture, show the potential of using specific, microbe-enhanced materials to create fungistatic barriers against contaminants [4].

References

agroclavine cytotoxicity comparison other ergot alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison of Ergot Alkaloids

Alkaloid Type Test System Key Cytotoxicity Findings Experimental Measure
Agroclavine [1] [2] [3] Clavine NCI tumor cell lines; Rat models (in vivo) Shows cytotoxicity; Enhances Natural Killer (NK) cell activity and prolongs survival in tumor-bearing mice in vivo. Not involved in classical drug resistance pathways. IC₅₀ values in tumor cell screens; NK cell activity assays; survival time in mice.
1-Propylagroclavine Tartrate (1-PAT) [1] Clavine (Semisynthetic) NCI tumor cell lines Strongest cytotoxicity among the six alkaloids tested (agroclavine, ergosterol, ergocornin E, ergotamine, dihydroergocristine, 1-PAT). IC₅₀ values.
Ergocristine [4] Ergopeptine Human Primary Cells (Renal proximal tubule epithelial cells - RPTEC) Most cytotoxic among the six main ergot alkaloids, inducing apoptosis starting at 1 μM. Shows significant accumulation in cells. Apoptosis (Caspase-3 activation, DNA condensation/fragmentation); Necrosis (LDH-release).
Ergometrine (Ergonovine) [4] Lysergic Acid Amide Human Primary Cells (RPTEC, Normal Human Astrocytes) No cytotoxic effects observed. No uptake or accumulation in cells. Apoptosis and Necrosis assays.
Ergotamine, Ergocornine, Ergotamine, Ergo-cryptine [4] Ergopeptine Human Primary Cells (RPTEC, Normal Human Astrocytes) Show a range of cytotoxic potencies, less than ergocristine but more than ergometrine. Induce apoptosis and necrosis. Apoptosis and Necrosis assays.

Detailed Experimental Protocols

To interpret the data accurately, understanding the key methodologies used in these studies is essential.

  • Cell Viability and Death Assays: The cytotoxicity in human primary cells was evaluated by distinguishing between apoptosis (programmed cell death) and necrosis (accidental cell death). Apoptosis was measured through specific markers like caspase-3 activation and observation of DNA condensation and fragmentation. Necrosis was quantified by measuring the release of the enzyme lactate dehydrogenase (LDH) from damaged cells [4].
  • Uptake and Accumulation Studies: Researchers investigated how these compounds enter and build up within cells. A key finding was that cytotoxic peptide ergot alkaloids (like ergocristine) accumulated in human primary cells, whereas the non-cytotoxic lysergic acid amide, ergometrine, did not. This accumulation is considered a critical factor for the observed cytotoxicity [4].
  • In Vivo Immunomodulation: For agroclavine, in vivo effects were tested in rats. Agroclavine was administered via intraperitoneal injection, and its effect on the immune system was assessed by measuring Natural Killer (NK) cell activity from extracted spleen cells. Potential toxicity was monitored using biochemical markers for heart (creatine kinase MB, CK-MB) and liver (alanine aminotransferase, ALT) function from blood samples [3].

Mechanistic Insights and Research Implications

The experimental data reveals several broader patterns that are crucial for research and development.

  • Structure-Activity Relationship (SAR): The cytotoxicity of ergot alkaloids is highly dependent on their chemical structure. Peptide ergot alkaloids (ergopeptines like ergocristine and ergotamine) are generally more cytotoxic than clavines (like agroclavine) or lysergic acid amides (like ergometrine). The specific peptide side chain influences the potency, with ergocristine being the most potent among the tested ergopeptines [4].
  • Novel Mechanism of Action: A significant finding is that the cytotoxicity of ergot alkaloids, including agroclavine, operates independently of classical drug resistance mechanisms. This includes factors like the multidrug resistance protein P-glycoprotein (MDR1) and mutations in oncogenes (e.g., EGFR, RAS). This suggests that ergot alkaloids could potentially be developed to bypass resistance in refractory tumors [1].
  • Dual Bioactivity: Agroclavine's profile is particularly interesting. It exhibits direct cytotoxicity against cancer cells while also demonstrating immunomodulatory properties by enhancing the body's own NK cell activity. This dual action represents a promising multi-faceted anti-cancer approach [2] [3].

The following diagram summarizes the key mechanistic pathways and cellular effects of different ergot alkaloids based on the research data.

G cluster_path1 Peptide Ergot Alkaloids (e.g., Ergocristine) cluster_path2 Clavine Alkaloids (e.g., Agroclavine) cluster_path3 Lysergic Acid Amides (e.g., Ergometrine) Alkaloids Ergot Alkaloid Exposure P1 Cellular Uptake & Accumulation Alkaloids->P1 C1 Bypasses Classical Drug Resistance Alkaloids->C1 L1 No Cellular Uptake Alkaloids->L1 P2 Induces Apoptosis P1->P2 P3 Caspase-3 Activation P2->P3 P4 DNA Damage P2->P4 P5 Strong Cytotoxicity P3->P5 P4->P5 C4 Moderate Cytotoxicity & Immune Boost C1->C4 Direct Effect C2 Immunomodulation C3 Enhances NK Cell Activity C2->C3 In Vivo Effect C3->C4 In Vivo Effect L2 No Cytotoxic Effect

Conclusion for Researchers

For researchers in drug development, the data suggests several promising avenues:

  • Agroclavine is a compelling candidate for its unique dual activity: direct, resistance-independent cytotoxicity and immunomodulation. However, its effects can be context-dependent, as stress conditions in vivo were found to diminish its efficacy and increase organ toxicity markers [3].
  • Ergopeptines like Ergocristine represent the most potent class for inducing direct cancer cell death, particularly through apoptosis. Their significant cellular accumulation is a key property to investigate further, though stability in solution (epimerization) is a major experimental consideration [5] [4].
  • The lack of cytotoxicity in Ergometrine, despite its known potent pharmacological effects on neurotransmitters, clearly separates those receptor-mediated activities from the cytotoxic mechanisms of other ergot alkaloids [4].

References

Comparative Overview of Agroclavine and Elymoclavine Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Feature Agroclavine to Elymoclavine Elymoclavine to Lysergic Acid
Oxidation Type Hydroxylation [1] Further oxidation & spontaneous isomerization [1]
Chemical Change Conversion of a methyl group (-CH₃) to a hydroxymethyl group (-CH₂OH) [2] [3] Oxidation of the hydroxymethyl group to a carboxyl group (-COOH) and double-bond shift from Δ8,9 to Δ9,10 [4] [1]
Primary Enzyme Clavine Oxidase A (CloA), a cytochrome P450 [1] Clavine Oxidase A (CloA), a cytochrome P450 [1]
Cofactors Required Oxygen (O₂) and NADPH [1] Oxygen (O₂) and NADPH [1]
Enzyme Variability Catalyzed by most (if not all) characterized CloA orthologs [1] Catalyzed only by specific CloA orthologs (e.g., from Epichloë sp. Lp1); others only produce elymoclavine [1]
Key Regulatory Element F-G loop region in CloA for substrate positioning [1] F-G loop region in CloA for directing the second oxidation step [1]

The relationship between these compounds and the key enzymatic step can be visualized in the context of the broader biosynthetic pathway leading to lysergic acid.

A Agroclavine B Elymoclavine A->B Hydroxylation C Lysergic Acid B->C Oxidation &nIsomerization CloA CloA Enzyme (Cytochrome P450) CloA->A Catalyzes NADPH O₂, NADPH NADPH->CloA Cofactors


Experimental Protocols for Studying the Transformation

To investigate this oxidative transformation in a lab setting, researchers often use heterologous expression systems to produce and study the CloA enzyme. Below is a generalized workflow, synthesized from recent methodologies [1].

Step1 1. Gene Synthesis & Cloning Step2 2. Yeast Transformation Step1->Step2 Step3 3. Protein Expression Step2->Step3 Step4 4. Whole-Cell Biocatalysis Step3->Step4 Step5 5. Product Analysis Step4->Step5

Step 1: Gene Synthesis and Cloning

  • CloA Gene Selection: Select cloA orthologs from fungal species such as Claviceps purpurea or Epichloë sp. Lp1. Codon-optimize the genes for expression in Saccharomyces cerevisiae (baker's yeast) [1].
  • Vector Assembly: Clone the synthesized genes into a yeast expression vector (e.g., pYES2/CT) between the BamHI and XhoI restriction sites using standard molecular biology techniques [1].

Step 2: Yeast Transformation

  • Host Strain: Use S. cerevisiae strain BJ2168 (or similar) as the expression host [1].
  • Transformation: Introduce the recombinant vector into competent yeast cells using a high-efficiency transformation protocol, such as the lithium acetate method. Select transformed cells on Synthetic Complete (SC) agar plates lacking uracil [1].

Step 3: Protein Expression

  • Culture and Induction: Inoculate a single colony into SC-Ura medium with 0.1% glucose and incubate at 30°C for 30 hours. Induce protein expression by adding galactose to a final concentration of 2% (w/v). Supplement the medium with 1 mM FeCl₃ and 1 mM 5-aminolevulinic acid (5-ALA) to support P450 enzyme function. Incubate at 25°C for 24 hours [1].

Step 4: Whole-Cell Biocatalysis

  • Reaction Setup: Transfer the induced yeast cells to a deep-well plate. Add the substrate, agroclavine, to a final concentration of 4.2 µM. Incubate the reaction at 25°C for 24 hours with shaking [1].
  • Cofactor Note: The required cofactors (O₂, NADPH) are typically supplied by the yeast's internal metabolism in this whole-cell system.

Step 5: Product Analysis

  • Sample Preparation: Centrifuge the cell suspension and filter the supernatant through a 0.22 µm membrane [1].
  • LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 mm × 100 mm, 1.9 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: Linear gradient from 5% B to 95% B over 6 minutes.
    • Detection: Use a Q-TOF mass spectrometer with electrospray ionization (ESI) in positive mode to identify and quantify agroclavine, elymoclavine, and lysergic acid based on their mass and retention time [1].

Pharmaceutical Relevance and Research Outlook

The oxidative transformation of clavine alkaloids is not just a biochemical curiosity; it is directly relevant to drug development.

  • Lysergic Acid as a Precursor: Lysergic acid is the key intermediate for the semi-synthetic production of several ergot alkaloid drugs, including nicergoline (used for cognitive disorders and dementia) and pergolide (a treatment for prolactinomas and Parkinson's disease) [1].
  • Metabolic Engineering: There is a strong research focus on engineering microbial cell factories (like yeast) to overproduce these alkaloids. Recent strategies have successfully increased the yield of agroclavine by optimizing enzyme compartmentalization and enhancing the NADPH supply [5] [6].
  • Enzyme Engineering: The discovery that the F-G loop region of CloA controls its ability to perform the second oxidation has enabled the creation of engineered CloA variants. Some of these mutants can produce 15 times more lysergic acid than the wild-type enzyme, highlighting the potential for significant efficiency gains in biomanufacturing [1].

References

comparative toxicity agroclavine lysergic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity at a Glance

The table below summarizes the key toxicological differences between agroclavine and common lysergic acid derivatives.

Compound Chemical Class Vasoconstrictive Activity Uterotonic Activity Key Toxicological Notes
Agroclavine [1] Clavine alkaloid Information not prominent in searched sources; often a biosynthetic intermediate Information not prominent in searched sources Precursor in ergot alkaloid biosynthesis; toxicological profile of its own is less characterized than lysergic acid derivatives [1].
Ergotamine [2] [3] Lysergic acid derivative (Ergopeptine) Very strong [3] Strong [3] Predominant toxic agent in ergot poisoning; strong vasoconstriction leads to gangrene (St. Anthony's Fire) [2] [3].
Lysergic Acid [2] [3] Lysergic acid derivative None or much lower [2] [3] Information not specified in searched sources End product of microbial degradation; significantly reduced toxicity compared to ergopeptines [2].
Lysergic Acid Amides (e.g., Ergometrine) [3] Lysergic acid derivative Moderate [3] Very strong [3] Primary risk is potent uterine contraction, used medically for this purpose [3] [4].

Detailed Experimental Data and Methodologies

Supporting data for the comparisons above come from defined experimental models.

Vasoconstrictive Activity Assays
  • Experimental Protocol: The vasoconstrictive effects of ergot alkaloids are typically evaluated using isolated vascular tissue rings, such as the sheep saphenous vein or other mammalian arteries. The tissue is suspended in an organ bath containing oxygenated physiological buffer. After equilibration, cumulative concentrations of the test alkaloid are added. The isometric tension developed by the vessel ring is measured, and data are expressed as a percentage of the maximum contraction induced by a reference agonist like norepinephrine [2].
  • Key Findings: Ergopeptines like ergotamine and ergovaline elicit strong vasoconstriction in this model. In contrast, lysergic acid causes "much less or no contractile response," explaining its much lower toxicity [2].
Microbial Biotransformation as a Detoxification Model
  • Experimental Protocol: The ergopeptine-degrading bacterium Rhodococcus erythropolis MTHt3 was isolated from soil enriched with ground ergot sclerotia. The strain was cultured in a mineral medium with ergotamine as the sole nitrogen source. Degradation was monitored using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The methodology involved extracting and analyzing samples at timed intervals to track the disappearance of parent compounds and the appearance of metabolites [2].
  • Key Findings: R. erythropolis MTHt3 hydrolyzes ergopeptines (e.g., ergotamine, ergovaline) to ergine, and further to lysergic acid. This two-step conversion is a key detoxification pathway, as the end product, lysergic acid, possesses "no or much lower vasoconstrictive activity" [2].

Research Workflow for Toxicity Evaluation

The diagram below outlines a generalized experimental workflow for evaluating and comparing the toxicity of ergot alkaloids, integrating the protocols described above.

Start Start: Toxicity Evaluation Prep Compound Preparation (Agroclavine, Lysergic Acid Derivatives) Start->Prep Assay1 In Vitro Receptor Binding Assay Prep->Assay1 Assay2 Ex Vivo Vasoconstriction Assay (Isolated Vessel Ring) Prep->Assay2 Assay3 Microbial Biotransformation (HPLC Analysis) Prep->Assay3 Data Data Analysis: IC50/EC50, Metabolite ID Assay1->Data Assay2->Data Assay3->Data Compare Comparative Analysis and Risk Assessment Data->Compare End Report Conclusions Compare->End

Key Conclusions for Research and Development

The differential toxicity of these compounds has direct implications for drug development and safety.

  • Toxicity Mechanism: The high toxicity of ergopeptines is directly linked to their complex peptide moiety, which enables potent interactions with monoamine receptors (serotonin, dopamine, adrenergic). Simplification of this structure to lysergic acid amides or the clavine structure of agroclavine alters receptor affinity and efficacy, thereby changing the toxicological profile [2] [3] [4].
  • Detoxification Strategy: The enzymatic conversion of ergopeptines to the less toxic lysergic acid presents a viable strategy for the biocontrol of feed contamination and the development of detoxifying feed additives [2].
  • Research Directions: For drug development, clavine alkaloids and lysergic acid may serve as safer scaffolds compared to ergopeptines for creating new therapeutics that avoid the severe vasoconstrictive side effects [2].

References

agroclavine analytical standards and reference materials

Author: Smolecule Technical Support Team. Date: February 2026

Commercial Source for Agroclavine

One supplier offering agroclavine as an analytical standard is BioCrick [1]. The table below summarizes the key specifications provided by the manufacturer.

Property Specification
Product Name Agroclavine [1]
CAS Number 548-42-5 [1]
Formula C₁₆H₁₈N₂ [1]
Molecular Weight 238.33 g/mol [1]
Physical Form Powder [1]
Storage Recommendation Desiccate at -20°C [1]
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate, Acetone, etc. [1]
Chemical Structure (SMILES) Provided [1]

Understanding Reference Material Quality Grades

When selecting a standard, it is crucial to understand the quality grades of reference materials. The hierarchy, from highest to lowest rigor, is generally as follows [2]:

  • Certified Reference Materials (CRMs) and Reference Materials (RMs) represent the highest quality grades for analytical work. They are produced under quality systems accredited to ISO 17034 and come with a detailed Certificate of Analysis (CoA) [2].
  • The CoA is essential, as it provides documented information on traceability, uncertainty, and certified property values (e.g., purity, content), which are required for rigorous analytical science and regulatory compliance [2].
  • Materials labeled as "Analytical Standards" or "Research Chemicals" have varying levels of characterization, and their quality specifications are defined by the individual producer, not an international standard [2].

Analytical Methods for Ergot Alkaloids

While the search results do not provide a specific experimental protocol for agroclavine, established methods for ergot alkaloid analysis are well-documented. The general workflow is visualized below, and the predominant analytical techniques are [3]:

  • Liquid Chromatography with Fluorescence Detection (LC-FLD)
  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Key considerations for analysis:

  • Stability: Ergot alkaloids like agroclavine can undergo epimerization (isomerization) when exposed to light, high/low pH, or certain solvents. Standard solutions are best stored below -20°C in non-protic solvents or as thin dry films to ensure stability [3].
  • Sampling: For contaminated grain, obtaining a representative sample is critical due to the highly concentrated and uneven distribution of alkaloids within sclerotia [3].

A Guide for Your Selection

To create a comprehensive comparison guide, I suggest you structure your evaluation of different suppliers around the following key parameters:

Evaluation Criteria Key Questions for Comparison
Quality Grade Is the material a CRM, RM, or an Analytical Standard? Is the producer ISO 17034 accredited?
Certificate of Analysis Does the CoA provide a certified purity value and its measurement uncertainty? Does it confirm identity (e.g., via NMR, MS) and establish metrological traceability?
Stability & Handling Are specific storage conditions and an expiration date clearly stated?
Manufacturer's Data Does the supplier provide HPLC/LC-MS chromatograms to demonstrate purity and the absence of impurities?

References

validation of agroclavine quantification method accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Agroclavine Quantification Methods

Method Principle / Context Key Characteristics / Experimental Notes
UHPLC-MS/MS [1] Simultaneous determination of agroclavine and 14 other mycotoxins in liquorice. [1] Uses a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation; considered a modern, robust protocol for complex matrices. [1]
Colorimetric Determination [2] Historical method for agroclavine analysis; specific principle not detailed in available abstract. [2] Involved measuring partition coefficients; considered a foundational, though likely less specific, technique. [2]

Detailed Experimental Protocols

For researchers aiming to develop a quantification method, here are more detailed protocols based on the search results.

  • Optimized QuEChERS with UHPLC-MS/MS: This method was developed for the simultaneous analysis of 15 mycotoxins, including agroclavine, in a complex plant matrix (liquorice). The "QuEChERS" method is a standard sample preparation technique that involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering compounds. The purified extract is then separated and analyzed using Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides high sensitivity and specificity [1].

  • Countercurrent Distribution & Colorimetry: An earlier study used the countercurrent distribution method for the analysis of agroclavine. This technique separates compounds based on their differential solubility in two immiscible liquids. The abstract specifically mentions its use for determining the partition coefficient of agroclavine and its subsequent colorimetric determination, where the concentration is measured based on the intensity of color produced in a chemical reaction [2].

Method Development Workflow

For a researcher developing and validating a new method from scratch, the process would logically follow the workflow below.

Start Method Development & Validation SamplePrep Sample Preparation (Extraction & Purification) Start->SamplePrep Analysis Analysis Technique (e.g., UHPLC-MS/MS) Start->Analysis Validation Method Validation Start->Validation SMP1 Define Sample Matrix (e.g., fungal culture, plant material) SamplePrep->SMP1 AN1 Chromatographic Separation (Column, mobile phase) Analysis->AN1 V1 Specificity Validation->V1 SMP2 Select Extraction Method (e.g., QuECHERS, solvent) SMP1->SMP2 SMP3 Optimize Cleanup Steps SMP2->SMP3 AN2 Detection & Quantification (MS parameters, calibration) AN1->AN2 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5

Gaps in Current Public Data

It is important to note that while the mentioned methods detect agroclavine, the search results do not provide fully detailed validation parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for a standalone agroclavine quantification method. The UHPLC-MS/MS method was validated for 15 compounds simultaneously, but its specific performance for agroclavine alone is not broken down [1].

References

Comprehensive Comparison of Agroclavine Biological Activity: In Vitro versus In Vivo Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agroclavine and Its Research Significance

Agroclavine is a natural ergot alkaloid of the clavine subclass, characterized by its 6,8-dimethylergoline structure and produced by various Claviceps fungi species [1] [2]. This compound has garnered significant research interest due to its complex pharmacological profile and potential therapeutic applications, particularly in oncology and immunology. Agroclavine functions as a D1 dopamine receptor and α1-adrenergic receptor agonist, enabling it to modulate important neurological and cardiovascular pathways [3]. Understanding the differential expression of agroclavine's biological activity across experimental models is crucial for drug development professionals seeking to translate preliminary findings into clinically relevant applications.

The comparative analysis of agroclavine's performance in in vitro versus in vivo systems reveals fundamental insights about its mechanism of action, potential therapeutic effects, and limitations that may not be apparent in isolated experimental approaches. While in vitro models provide controlled environments for elucidating direct cellular responses and receptor interactions, in vivo models capture the complex physiological context including metabolism, tissue distribution, and neuroendocrine interactions that significantly influence agroclavine's net biological effects [4] [5] [6]. This guide objectively examines the experimental evidence from both approaches to support research decisions in preclinical development.

Pharmacological Profile and Molecular Properties

Table 1: Fundamental Characteristics of Agroclavine

Property Description
Chemical Classification Clavine-type ergot alkaloid [4] [2]
IUPAC Name (6aR,10aR)-7,9-Dimethyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinoline [2]
Molecular Formula C₁₆H₁₈N₂ [2] [3]
Molecular Weight 238.33 g/mol [3]
CAS Registry Number 548-42-5 [3]
Primary Molecular Targets D1 dopamine receptor, α1-adrenergic receptor agonist [4] [3]
Structural Features Ergoline nucleus with double bond between positions 8-9, methyl groups at positions 6 and 8 [2] [3]

Agroclavine possesses the fundamental ergoline nucleus common to ergot alkaloids, which confers structural similarity to biogenic amines including dopamine, serotonin, and adrenaline [6]. This structural relationship underpins agroclavine's ability to interact with multiple monoamine neurotransmitter receptors though with varying affinities and specificities across different biological systems [7]. The clavine subclass distinction reflects specific modifications to the ergoline structure that differentiate agroclavine from more complex ergopeptines like ergotamine and ergovaline [6].

The physicochemical properties of agroclavine include moderate lipophilicity (LogP ≈ 3.0), which influences its cellular permeability and distribution characteristics [3]. These molecular attributes contribute to agroclavine's biological activity profile and must be considered when comparing its performance across experimental models. The compound's stability and solubility vary depending on the solvent system, with DMSO commonly used for stock solutions in vitro, while various formulation approaches are employed for in vivo administration [3].

Comparative Biological Activity Across Experimental Models

In Vitro Research Findings

Table 2: Summary of Agroclavine Effects in In Vitro Models

Experimental System Concentrations Tested Key Findings Reference
Various cancer cell lines (NCI panel) Not specified 1-Propylagroclavine tartrate (derivative) showed strongest cytotoxicity; No correlation with classical resistance mechanisms [5]
Immune cell assays Not specified Enhanced NK cell activity; Increased IL-2 and IFN-γ production [4]
Receptor binding studies Not specified D1 dopamine and α1-adrenergic receptor agonism [4] [3]
Bacterial systems Not specified Demonstrated anti-bacterial effects [3]

In vitro studies have revealed that agroclavine exhibits direct cytotoxic effects against various cancer cell lines, with structure-activity relationship studies demonstrating that synthetic derivatives like 1-propylagroclavine tartrate (1-PAT) display enhanced potency [5]. Notably, the cytotoxicity mechanisms of agroclavine and its derivatives appear to bypass classical drug resistance pathways, as evidenced by the lack of correlation with well-established determinants of resistance such as P-glycoprotein expression, proliferative activity, or oncogene mutations [5]. This unique property suggests potential applications for agroclavine-derived compounds in treating otherwise drug-resistant malignancies.

Immunomodulatory studies in cell culture systems demonstrate that agroclavine can significantly enhance natural killer (NK) cell activity and increase production of key immunoregulatory cytokines including interleukin-2 and interferon-gamma [4]. These findings indicate that agroclavine can directly modulate immune function beyond its cytotoxic effects, potentially contributing to its observed antitumor properties. The receptor profiling studies confirm that agroclavine's activity at dopaminergic and adrenergic receptors [3] may indirectly influence immune responses through neuroimmunological mechanisms, though the exact pathways remain to be fully elucidated.

In Vivo Research Findings

Table 3: Summary of Agroclavine Effects in In Vivo Models

Experimental System Dosage & Administration Key Findings Reference
Wistar-Kyoto rats (normal conditions) 0.05 or 0.5 mg/kg intraperitoneal Increased NK cell activity; Slight increase in CKMB; No effect on ALT [4]
Wistar-Kyoto rats (stress conditions) 0.5 mg/kg intraperitoneal Diminished NK cell activity; Significant increases in ALT and CKMB [4]
Tumor-bearing mice Not specified Prolonged survival time [4]
Physiological measurements Not specified Cardiovascular effects similar to other ergot alkaloids [6]

In vivo studies demonstrate that the biological effects of agroclavine are significantly influenced by physiological context. Under normal conditions, agroclavine administration at 0.5 mg/kg enhanced NK cell activity with only minor effects on cardiac and hepatic biomarkers (slight increase in creatine kinase MB with no effect on alanine aminotransferase) [4]. These findings corroborate the immunomodulatory potential observed in vitro and confirm that these effects can be reproduced in whole-organism models. Additionally, agroclavine has demonstrated survival benefits in tumor-bearing mouse models, supporting its potential therapeutic relevance in oncology [4].

However, under stress conditions (4-hour restraint with immersion in 23°C water), the same dosage of agroclavine that was beneficial in normal conditions produced markedly different outcomes: diminished NK cell activity and significant increases in both ALT and CKMB, indicating potential hepatic and cardiac stress [4]. This dramatic reversal of effects highlights the critical importance of physiological context in determining agroclavine's net biological activity. The compound also exhibits cardiovascular effects consistent with other ergot alkaloids, including potential vasoconstrictive properties that may contribute to its tissue-specific toxicity under certain conditions [6].

G cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models cluster_normal Normal Conditions cluster_stress Stress Conditions Agroclavine Agroclavine InVitro1 Direct Cytotoxicity (Bypasses classical resistance) Agroclavine->InVitro1 InVitro2 Enhanced NK Cell Activity Agroclavine->InVitro2 InVitro3 Increased IL-2 and IFN-γ Agroclavine->InVitro3 InVitro4 Receptor Activation (D1 dopamine, α1-adrenergic) Agroclavine->InVitro4 InVivoNormal1 Enhanced NK Cell Activity Agroclavine->InVivoNormal1 InVivoNormal2 Minimal Organ Toxicity Agroclavine->InVivoNormal2 InVivoNormal3 Prolonged Survival in Tumor Models Agroclavine->InVivoNormal3 InVivoStress1 Diminished NK Cell Activity Agroclavine->InVivoStress1 InVivoStress2 Hepatotoxicity (↑ ALT) Agroclavine->InVivoStress2 InVivoStress3 Cardiotoxicity (↑ CKMB) Agroclavine->InVivoStress3

Experimental Methodologies and Protocols

In Vitro Experimental Approaches

Cytotoxicity Assays: Researchers typically evaluate agroclavine's cytotoxic effects using standard cell viability assays (e.g., MTT, XTT) across panels of cancer cell lines, such as those available through the National Cancer Institute's screening program [5]. The protocol involves seeding cells at appropriate densities, treating with serial dilutions of agroclavine or its derivatives (typically dissolved in DMSO with final concentrations not exceeding 0.1%), and incubating for 48-72 hours before assessing viability. To examine resistance mechanisms, researchers often compare IC₅₀ values across cell lines with characterized expression of drug transporters (P-glycoprotein), oncogenes (EGFR, RAS), and tumor suppressor genes (TP53) [5].

Immunomodulatory Assays: For evaluating effects on immune function, researchers isolate peripheral blood mononuclear cells or specific immune cell populations from animal or human sources [4]. NK cell activity is typically measured using chromium-release assays or flow cytometry-based killing assays against target cells (e.g., K562 cells). Cytokine production (IL-2, IFN-γ) is quantified using ELISA or multiplex bead arrays after stimulation with agroclavine. Receptor-specific effects can be further characterized using selective antagonists for dopamine and adrenergic receptors to confirm mechanism of action [4] [7].

In Vivo Experimental Approaches

Animal Models and Dosing: In vivo studies commonly employ rat models (e.g., Wistar-Kyoto strain) or mouse models for both immunology and oncology research [4]. Agroclavine is typically administered via intraperitoneal injection with doses ranging from 0.05 mg/kg to 0.5 mg/kg, based on efficacy and toxicity studies [4]. For stress condition models, researchers often apply restraint stress (4-hour duration) combined with immersion in moderate temperature water (23°C) to simulate physiological stress that might mimic clinical conditions such as malignant diseases [4].

Endpoint Assessments: Key measurements include NK cell activity from isolated splenocytes, plasma enzyme markers for tissue damage (ALT for hepatic function, CKMB for cardiac function), and histopathological examination of relevant tissues [4]. In tumor models, researchers monitor tumor volume and survival time as primary endpoints [4]. For cardiovascular assessments, blood pressure and heart rate measurements are conducted using non-invasive tail-cuff systems or telemetric implants, following established protocols for ergot alkaloid characterization [6].

G cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol IV1 Cell Culture (Cancer/Immune Cells) IV2 Agroclavine Treatment (Serial Dilutions) IV1->IV2 IV3 Incubation (48-72 hours) IV2->IV3 IV4 Endpoint Assessment IV3->IV4 IV4a Viability Assays (MTT/XTT) IV4->IV4a IV4b NK Activity (Chromium Release) IV4->IV4b IV4c Cytokine Measurement (ELISA) IV4->IV4c IV4d Receptor Binding (Competition Assays) IV4->IV4d Vivo1 Animal Models (Rats/Mice) Vivo2 Agroclavine Administration (IP: 0.05-0.5 mg/kg) Vivo1->Vivo2 Vivo3 Stress Application (Optional: Restraint/Immersion) Vivo2->Vivo3 Vivo4 Tissue Collection Vivo3->Vivo4 Vivo4a Blood Plasma (ALT/CKMB) Vivo4->Vivo4a Vivo4b Spleen (NK Cell Activity) Vivo4->Vivo4b Vivo4c Liver/Heart (Histopathology) Vivo4->Vivo4c Vivo4d Tumors (Volume/Weight) Vivo4->Vivo4d

Research Applications and Limitations Across Model Systems

Applications in Drug Development

The differential activity of agroclavine across model systems presents both opportunities and challenges for drug development. The consistent enhancement of NK cell activity observed in both in vitro and in vivo models (under normal conditions) supports potential applications in cancer immunotherapy, particularly for harnessing innate immune responses against malignancies [4]. Similarly, the resistance-bypassing cytotoxicity observed in vitro against various cancer cell lines suggests potential for developing agroclavine derivatives as novel chemotherapeutic agents for treatment-resistant cancers [5].

The context-dependent effects of agroclavine, particularly the reversal of immunoenhancement under stress conditions, highlight the importance of considering patient physiological status in therapeutic development [4]. This suggests potential for personalized medicine approaches where agroclavine-based therapies might be reserved for patients with specific physiological profiles. The receptor agonist properties of agroclavine at dopaminergic and adrenergic systems also suggest potential neurological applications, though these remain less explored in the current literature [7].

Limitations and Model-Specific Considerations

Metabolic and Distribution Factors: In vitro models cannot recapitulate the pharmacokinetic profiles and metabolic transformations that agroclavine undergoes in whole organisms, which may significantly influence its net biological activity [6]. The detection of specific ergot alkaloid metabolites in organs like liver and kidney, but not in brain regions beyond the brainstem, highlights the tissue-specific distribution that in vitro systems cannot model [6].

Neuroendocrine Interactions: The stress-dependent reversal of agroclavine's effects on NK activity and hepatotoxicity demonstrates the critical influence of neuroendocrine pathways on drug responses that are absent in isolated cell systems [4]. This limitation of in vitro models necessitates careful interpretation of findings before clinical translation.

Species-Specific Differences: Variations in receptor expression, metabolic pathways, and immune system organization between humans and rodent models introduce uncertainty when extrapolating findings from current in vivo studies to human applications [4] [6]. The use of humanized mouse models or complementary in vitro studies with human cells may help address this limitation.

Conclusion and Research Perspectives

The comparative analysis of agroclavine's biological activity reveals fundamental differences between in vitro and in vivo model systems that must be considered in research and development planning. While in vitro models demonstrate direct cytotoxic and immunomodulatory effects with potential therapeutic applications, in vivo studies highlight the critical importance of physiological context in determining net biological outcomes. The stress-dependent reversal of agroclavine's effects particularly underscores the limitations of isolated model systems and the necessity of complementary approaches in preclinical evaluation.

References

×

XLogP3

2.6

Wikipedia

Agroclavine(1+)

Dates

Last modified: 07-20-2023

Explore Compound Types